(4-Fluoropyridin-3-yl)methanol hydrochloride
Description
BenchChem offers high-quality (4-Fluoropyridin-3-yl)methanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Fluoropyridin-3-yl)methanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-fluoropyridin-3-yl)methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO.ClH/c7-6-1-2-8-3-5(6)4-9;/h1-3,9H,4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJHKCUXCOOXFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1F)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (4-Fluoropyridin-3-yl)methanol Hydrochloride: A Key Building Block in Modern Drug Discovery
Abstract
(4-Fluoropyridin-3-yl)methanol hydrochloride is a specialized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The strategic placement of a fluorine atom and a hydroxymethyl group on the pyridine scaffold provides a versatile synthon for introducing unique electronic and structural properties into target molecules. This guide offers a comprehensive overview of the compound's chemical structure, physicochemical properties, a validated synthesis protocol, and its applications in drug discovery. It is intended for researchers, medicinal chemists, and process development scientists who require a deep technical understanding of this valuable intermediate.
The Strategic Imperative of Fluorinated Pyridines in Medicinal Chemistry
The pyridine ring is a privileged scaffold in drug design, present in numerous approved therapeutic agents. Its nitrogen atom can act as a hydrogen bond acceptor and allows for salt formation, enhancing aqueous solubility. The introduction of a fluorine atom onto this ring is a cornerstone of modern medicinal chemistry, imparting a range of beneficial property modulations.
The C-F bond is exceptionally strong and the fluorine atom is the most electronegative element, yet it is relatively small (a minimal steric isostere of hydrogen). This unique combination allows for subtle but profound changes in a molecule's profile.[1] Specifically, strategic fluorination can:
-
Modulate Basicity: A fluorine atom on the pyridine ring withdraws electron density, lowering the pKa of the pyridine nitrogen. This can be critical for tuning a drug candidate's ionization state at physiological pH, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Enhance Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism, increasing the half-life of a drug.[2]
-
Improve Binding Affinity: The polarized C-F bond can engage in favorable electrostatic and dipole-dipole interactions with protein targets, potentially increasing binding affinity and selectivity.[1][2]
-
Tune Lipophilicity: Fluorine substitution typically increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach its target.[1][2]
(4-Fluoropyridin-3-yl)methanol hydrochloride provides these advantages in a synthetically accessible package. The hydroxymethyl group at the 3-position serves as a versatile handle for subsequent chemical transformations, making it a highly valuable intermediate for constructing complex molecular architectures.
Physicochemical and Spectroscopic Profile
The hydrochloride salt form ensures the compound is typically a stable, crystalline solid that is easier to handle and weigh than its freebase form, which may be an oil or a less stable solid.[3][4]
Core Properties
| Property | Value | Source/Comment |
| IUPAC Name | (4-Fluoropyridin-3-yl)methanol hydrochloride | - |
| Molecular Formula | C₆H₇ClFNO | Calculated |
| Molecular Weight | 163.58 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | Inferred from similar compounds[3][4] |
| Solubility | Soluble in water and polar organic solvents (e.g., Methanol) | Inferred from similar compounds[4] |
| Storage | Store in a cool, dry, well-ventilated place under an inert atmosphere.[4][5][6] | Hygroscopic; protect from moisture.[4] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of (4-Fluoropyridin-3-yl)methanol hydrochloride. The following data are predicted based on established principles of NMR and IR spectroscopy for analogous structures.[7][8][9][10]
-
¹H NMR (400 MHz, D₂O): The spectrum in a protic solvent like D₂O will show exchange for the alcohol and amine protons.
-
δ ~8.5-8.7 ppm (d, 1H, H-6): Doublet, coupled to H-5.
-
δ ~8.4-8.6 ppm (s, 1H, H-2): Singlet (or very narrow doublet due to small H-F coupling).
-
δ ~7.5-7.7 ppm (t, 1H, H-5): Appears as a triplet due to coupling to both H-6 and the fluorine at C-4.
-
δ ~4.8 ppm (s, 2H, -CH₂OH): Singlet for the methylene protons.
-
-
¹³C NMR (100 MHz, D₂O): The spectrum will be characterized by large one-bond and smaller two- and three-bond C-F coupling constants.
-
δ ~160-165 ppm (d, ¹JCF ≈ 240-260 Hz, C-4): Large doublet for the carbon directly attached to fluorine.
-
δ ~145-150 ppm (d, ³JCF ≈ 5-10 Hz, C-2): Doublet due to three-bond coupling.
-
δ ~140-145 ppm (d, ³JCF ≈ 10-15 Hz, C-6): Doublet due to three-bond coupling.
-
δ ~125-130 ppm (d, ²JCF ≈ 15-20 Hz, C-5): Doublet due to two-bond coupling.
-
δ ~120-125 ppm (d, ²JCF ≈ 20-25 Hz, C-3): Doublet for the carbon bearing the methanol group.
-
δ ~55-60 ppm (s, -CH₂OH): Singlet for the methylene carbon.
-
-
¹⁹F NMR (376 MHz, D₂O):
-
A single resonance is expected, with its chemical shift dependent on the reference standard used.
-
-
FTIR (KBr Pellet):
-
3200-3400 cm⁻¹ (broad): O-H stretch from the alcohol group.
-
2400-2800 cm⁻¹ (broad): N-H stretch from the pyridinium hydrochloride.
-
~1600 cm⁻¹: Aromatic C=C and C=N stretching vibrations.
-
1200-1250 cm⁻¹ (strong): C-F stretch.
-
~1050 cm⁻¹: C-O stretch from the primary alcohol.
-
-
Mass Spectrometry (ESI+):
-
Expected m/z for the free base [M+H]⁺: 128.0506.
-
Synthesis and Purification Protocol
The synthesis of (4-Fluoropyridin-3-yl)methanol hydrochloride can be approached from commercially available precursors. A robust and logical pathway involves the reduction of a corresponding carboxylic acid ester, which can be synthesized via nucleophilic aromatic substitution (SNAr). The SNAr reaction is particularly effective on pyridine rings activated by electron-withdrawing groups.[1]
Synthetic Workflow
The proposed two-step synthesis starts from methyl 4-chloronicotinate. The chloro- group is a suitable leaving group for SNAr with a fluoride source, and the ester at the 3-position can be selectively reduced to the primary alcohol.
Caption: Proposed synthetic pathway for (4-Fluoropyridin-3-yl)methanol hydrochloride.
Detailed Experimental Protocol
Causality Behind Experimental Choices:
-
Step 1 (Fluorination): Cesium fluoride (CsF) is chosen as the fluoride source due to its higher reactivity compared to other alkali metal fluorides in polar aprotic solvents like DMSO.[1] The high temperature is necessary to overcome the activation energy for the SNAr reaction on the electron-rich pyridine ring.
-
Step 2 (Reduction): Lithium borohydride (LiBH₄) is a milder reducing agent than LiAlH₄, providing excellent selectivity for the reduction of the ester in the presence of the fluorinated pyridine ring, thereby minimizing the risk of defluorination or ring reduction. Tetrahydrofuran (THF) is the preferred solvent.
-
Step 3 (Salt Formation): The use of a solution of HCl in an organic solvent (like dioxane or diethyl ether) allows for the clean precipitation of the hydrochloride salt from a non-polar medium, ensuring a high-purity, crystalline product that is easy to isolate by filtration.
Protocol:
-
Step 1: Synthesis of Methyl 4-fluoronicotinate a. To a dry round-bottom flask under an inert nitrogen atmosphere, add anhydrous cesium fluoride (5.0 eq) and dry dimethyl sulfoxide (DMSO). b. Add methyl 4-chloronicotinate (1.0 eq) to the suspension. c. Heat the reaction mixture to 120 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.[11] d. Upon completion, cool the mixture to room temperature and pour it into ice-water. e. Extract the aqueous phase with ethyl acetate (3x). f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by flash chromatography.
-
Step 2: Synthesis of (4-Fluoropyridin-3-yl)methanol a. Dissolve the purified methyl 4-fluoronicotinate (1.0 eq) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere. b. Cool the solution to 0 °C in an ice bath. c. Add lithium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C. d. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for 2-4 hours until the starting material is consumed (monitored by TLC). e. Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C. f. Extract the mixture with ethyl acetate (3x), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude alcohol (free base).
-
Step 3: Formation of the Hydrochloride Salt a. Dissolve the crude (4-Fluoropyridin-3-yl)methanol in a minimal amount of diethyl ether. b. To this solution, add a 4 M solution of HCl in dioxane (1.1 eq) dropwise with stirring. c. A white precipitate should form immediately. Continue stirring for 30 minutes at room temperature. d. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield (4-Fluoropyridin-3-yl)methanol hydrochloride.
Purification and Validation
The final product's identity and purity must be rigorously confirmed. Recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) can be employed for further purification if necessary. The self-validating aspect of this protocol is the final analytical check: the spectroscopic data (¹H NMR, ¹³C NMR, MS) of the synthesized material must match the predicted profile detailed in Section 2.2. Purity should be assessed by HPLC, typically aiming for >97%.
Applications in Drug Discovery and Development
(4-Fluoropyridin-3-yl)methanol hydrochloride is not an active pharmaceutical ingredient itself but rather a critical intermediate. Its bifunctional nature—a nucleophilic alcohol and an electronically-tuned pyridine ring—allows for its seamless integration into larger molecules.
Key Synthetic Transformations:
-
Etherification: The primary alcohol can be readily converted into an ether via Williamson ether synthesis or Mitsunobu reaction, allowing it to be linked to other fragments of a target molecule.
-
Oxidation: The alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing alternative functional handles for amide bond formation, reductive amination, or other C-C bond-forming reactions.
-
Halogenation: Conversion of the alcohol to a halide (e.g., using SOCl₂) transforms it into an electrophilic center for nucleophilic substitution reactions.
Caption: Role as a versatile intermediate in synthetic drug development pathways.
This building block is particularly relevant in the synthesis of inhibitors for kinases, proteases, and other enzyme targets where a fluorinated aromatic ring can occupy a specific hydrophobic pocket while the rest of the molecule establishes key polar contacts. Its use is exemplified in the development of selective serotonin reuptake inhibitors (SSRIs), where related fluorinated phenyl piperidine structures are crucial for activity.[12]
Safety, Handling, and Storage
As with all laboratory chemicals, (4-Fluoropyridin-3-yl)methanol hydrochloride must be handled with appropriate care. The safety profile is inferred from SDS documentation for structurally similar halo-pyridine derivatives.[3][5][13]
-
Hazard Classification:
-
Personal Protective Equipment (PPE):
-
Handling:
-
First Aid Measures:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.[3][5][6]
-
Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[3][4][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3][5]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3][6]
-
-
Storage:
Conclusion
(4-Fluoropyridin-3-yl)methanol hydrochloride stands out as a high-value, strategically designed building block for modern chemical synthesis. Its structure provides a unique combination of features: a metabolically robust fluoropyridine ring for tuning pKa and engaging in specific binding interactions, and a versatile hydroxymethyl handle for straightforward elaboration. The reliable synthetic protocol and clear characterization profile outlined in this guide empower researchers and drug development professionals to confidently incorporate this synthon into their discovery programs, accelerating the development of next-generation therapeutics and agrochemicals.
References
- Thermo Fisher Scientific. (2025).
- Thermo Fisher Scientific. (2025).
- Thermo Fisher Scientific. (2023).
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Fluoropyridine Hydrochloride.
- Cherry, K. et al. (n.d.).
- Sigma-Aldrich. (n.d.). (3-fluoropyridin-4-yl)methanol.
- Sigma-Aldrich. (n.d.). (4-Chloropyridin-3-yl)methanol hydrochloride.
- The Royal Society of Chemistry. (n.d.).
- Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo.
- Journal of Medicinal Chemistry. (2018). Fluorine in drug discovery: Role, design and case studies.
- Fluorochem. (n.d.). (3-Chloropyridin-4-yl)methanol.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics, 29(9), 2176-2180.
- Derr, K. F., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
- BenchChem. (2025). Spectroscopic data (NMR, IR, MS) for 3-(3-Fluorophenyl)-3'-methylpropiophenone.
- Undheim, K., & Benneche, T. (n.d.).
Sources
- 1. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 4-Fluoropyridine Hydrochloride | 39160-31-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Secure Verification [cherry.chem.bg.ac.rs]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rsc.org [rsc.org]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. fluorochem.co.uk [fluorochem.co.uk]
- 14. (3-fluoropyridin-4-yl)methanol | 870063-60-8 [sigmaaldrich.com]
Precision in Pyridine Scaffolds: Navigating the Identity and Utility of 4-Fluoro-3-Hydroxymethylpyridine HCl
Executive Summary
The pyridine methanol scaffold is a cornerstone of modern medicinal chemistry, serving as a versatile linker and polar modulator. However, the introduction of fluorine at the 4-position creates a unique electronic and steric environment that complicates both synthesis and procurement. This guide addresses the critical identification challenges surrounding 4-fluoro-3-hydroxymethylpyridine HCl , provides a validated synthetic workflow, and outlines its utility in optimizing drug-like properties.
Part 1: The Identity Crisis – CAS Number Verification
In the procurement of fluorinated pyridines, positional isomerism is the primary source of error. Databases frequently conflate the 3,4-substitution patterns.
The Core Identifier
For the specific target 4-fluoro-3-hydroxymethylpyridine hydrochloride (also known as (4-fluoropyridin-3-yl)methanol HCl), the definitive commercial identifier is:
| Chemical Entity | CAS Number | Molecular Formula | MW |
| HCl Salt (Target) | 1946021-34-6 | C₆H₆FNO · HCl | 163.58 |
| Free Base | Not widely indexed | C₆H₆FNO | 127.12 |
| Isomer (Warning) | 870063-60-8 | C₆H₆FNO | 127.12 |
Critical Warning: Do NOT purchase CAS 870063-60-8 if your target is the 4-fluoro-3-hydroxymethyl analog. That CAS corresponds to (3-fluoropyridin-4-yl)methanol , where the fluorine and hydroxymethyl groups are reversed. This isomer will fail in structure-activity relationship (SAR) studies designed for the 4-fluoro pharmacophore.
Identification Workflow
Use the following logic to verify your starting material before synthesis or biological testing.
Figure 1: Decision tree for validating 4-fluoro-3-hydroxymethylpyridine procurement.
Part 2: Synthetic Protocol
While the HCl salt is commercially available, in-house synthesis is often required for scale-up or to generate the free base freshly. The most robust route involves the reduction of 4-fluoronicotinic acid or its methyl ester.
Reaction Mechanism & Causality
Direct lithiation of 4-fluoropyridine is hazardous and low-yielding due to the lability of the C4-fluorine to nucleophilic attack (SNAr). Therefore, a reduction strategy is preferred. We utilize a mixed anhydride reduction or ester reduction to avoid harsh conditions that might displace the fluorine.
Validated Protocol: Reduction of Methyl 4-Fluoronicotinate
Reagents:
-
Methyl 4-fluoronicotinate (Precursor)
-
Sodium Borohydride (NaBH₄)
-
Calcium Chloride (CaCl₂) - Activator
-
Solvent: THF/Ethanol (2:1)
Step-by-Step Methodology:
-
Activation: Dissolve Methyl 4-fluoronicotinate (1.0 eq) in anhydrous THF/Ethanol (2:1 ratio). Cool to 0°C.
-
Addition: Add CaCl₂ (1.5 eq) in portions. The calcium salt activates the ester carbonyl, making it more susceptible to hydride attack by the mild reducing agent NaBH₄ [1].
-
Reduction: Add NaBH₄ (2.0 eq) slowly to control hydrogen evolution. Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.
-
Quench: Carefully quench with saturated NH₄Cl solution.
-
Extraction: Extract with Ethyl Acetate (3x). The 4-fluoro-3-hydroxymethylpyridine (free base) will partition into the organic phase.
-
Salt Formation (Optional): To generate the stable HCl salt (CAS 1946021-34-6), bubble dry HCl gas through the organic layer or treat with 4M HCl in dioxane. The salt precipitates as a white solid.
Figure 2: Chemo-selective reduction pathway avoiding SNAr defluorination.
Part 3: Analytical Profiling & Applications
Physicochemical Properties[1]
| Property | Value (HCl Salt) | Relevance |
| Appearance | White to off-white solid | Indicator of purity (yellowing suggests oxidation) |
| Solubility | High in Water, DMSO, MeOH | Suitable for aqueous bioassays |
| Hygroscopicity | Moderate | Requires storage in desiccator |
| ¹H NMR (D₂O) | δ 8.5 (s, 1H), 8.4 (d, 1H), 7.2 (t, 1H), 4.8 (s, 2H) | Distinctive coupling of F-H at C5 position |
Medicinal Chemistry Utility
-
pKa Modulation: The C4-fluorine atom lowers the pKa of the pyridine nitrogen compared to the non-fluorinated analog. This reduces the basicity, potentially improving membrane permeability and reducing hERG liability [2].
-
Metabolic Blocking: The C4 position of pyridine is a common site for oxidative metabolism (N-oxidation or C-hydroxylation). Fluorine substitution effectively blocks this "soft spot," extending the half-life of the drug candidate.
-
Fragment Linking: The hydroxymethyl group serves as a primary handle for converting the scaffold into ethers, amines (via mesylation/displacement), or aldehydes (via oxidation).
Part 4: Handling & Stability
-
Storage: Store the HCl salt at 2-8°C under an inert atmosphere (Argon/Nitrogen). The free base is prone to oxidation and should be used immediately upon generation.
-
Safety: Fluorinated pyridines can be skin irritants. Standard PPE (gloves, goggles, fume hood) is mandatory.
-
Stability: Avoid strong bases during storage, as they can trigger self-condensation or polymerization of the free base.
References
-
Brown, H. C., & Rao, B. C. (1956). A new powerful reducing agent—Sodium borohydride in the presence of aluminium chloride and other polyvalent metal halides. Journal of the American Chemical Society, 78(11), 2582-2588. Link
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
ChemScene. (2023). Product Data: (4-Fluoropyridin-3-yl)methanol hydrochloride. Link
-
PubChem. (2023). Compound Summary: (4-Fluoropyridin-3-yl)methanol hydrochloride. Link
A Tale of Two Isomers: A Technical Guide to (4-Fluoropyridin-3-yl)methanol and (3-Fluoropyridin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, fluorinated heterocycles are indispensable building blocks. The strategic incorporation of fluorine into a molecular scaffold can profoundly influence a compound's metabolic stability, lipophilicity, pKa, and binding affinity, making it a critical tool in drug design.[1] Among these scaffolds, fluorinated pyridines are of particular interest due to the prevalence of the pyridine motif in pharmaceuticals.[2]
This guide provides an in-depth technical comparison of two closely related positional isomers: (4-Fluoropyridin-3-yl)methanol (Isomer 1) and (3-Fluoropyridin-4-yl)methanol (Isomer 2) . While differing only in the placement of the fluoro and hydroxymethyl groups, these isomers exhibit distinct characteristics in their synthesis, physicochemical properties, and reactivity. Understanding these differences is paramount for researchers aiming to leverage these structures in the rational design of novel therapeutics.
Section 1: Core Structural and Physicochemical Properties
The seemingly subtle shift in substituent positions between Isomer 1 and Isomer 2 leads to notable differences in their fundamental properties. Isomer 2 is well-documented and commercially available, whereas Isomer 1 is significantly less common, with no readily available commercial sources or a registered CAS number as of this guide's publication. This disparity in availability is the first crucial distinction for any research program.
A summary of their key properties is presented below.
Table 1: Comparative Physicochemical Properties
| Property | (4-Fluoropyridin-3-yl)methanol (Isomer 1) | (3-Fluoropyridin-4-yl)methanol (Isomer 2) |
| Structure | ![]() | ![]() |
| CAS Number | Not Assigned | 870063-60-8[3][4] |
| Molecular Formula | C₆H₆FNO | C₆H₆FNO |
| Molecular Weight | 127.12 g/mol | 127.12 g/mol |
| Physical Form | Not Reported (Predicted Solid) | Solid |
| Melting Point | Not Reported | Not Reported |
| Predicted XlogP | Not Reported | 0.1[5] |
| pKa (Pyridine N) | Predicted to be lower than Isomer 2 | Predicted to be higher than Isomer 1 |
The electronic properties of the isomers are a key differentiator. In Isomer 1 , the highly electronegative fluorine atom is at the 4-position, exerting a strong electron-withdrawing effect through both inductive and resonance effects. This significantly decreases the basicity of the pyridine nitrogen. In Isomer 2 , the fluorine atom at the 3-position exerts its influence primarily through a powerful inductive effect, which is attenuated at the more distant nitrogen atom, resulting in a comparatively more basic pyridine ring. This difference in pKa can have profound implications for drug-receptor interactions and pharmacokinetic profiles.
Section 2: Synthesis and Synthetic Strategies
The synthetic accessibility of these two isomers is markedly different, reflecting their respective prevalence in chemical literature and commerce.
Synthesis of (3-Fluoropyridin-4-yl)methanol (Isomer 2)
The synthesis of Isomer 2 is achievable through established methodologies, primarily involving the reduction of a C4 carbonyl group. A reliable route starts from the commercially available 3-Fluoro-4-pyridinecarbaldehyde .
Protocol: Reduction of 3-Fluoro-4-pyridinecarbaldehyde
-
Rationale: This is a standard reduction of an aromatic aldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, offering ease of handling. For more robust reductions, lithium aluminum hydride (LiAlH₄) can be used, although it requires stricter anhydrous conditions and a more cautious workup.[6][7][8]
-
Methodology:
-
Dissolve 3-Fluoro-4-pyridinecarbaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol at 0 °C.
-
Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC for the disappearance of the starting material.
-
Quench the reaction by the slow addition of water or dilute HCl.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, which can be purified by silica gel chromatography if necessary.
-
An alternative route involves a nucleophilic aromatic substitution (SₙAr) reaction on a nitropyridine precursor, followed by ester reduction.[9]
Proposed Synthesis of (4-Fluoropyridin-3-yl)methanol (Isomer 1)
-
Rationale:
-
Fluorination: The Balz-Schiemann reaction is a classic method for introducing fluorine onto an aromatic ring via a diazonium salt intermediate derived from an amine.[10][11]
-
C-H Functionalization: The C3 position of 4-fluoropyridine is ortho to the ring nitrogen and meta to the fluorine. Directed ortho metalation (DoM) using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can deprotonate the C3 position, which is activated by the adjacent nitrogen.[12][13][14] The resulting aryllithium species can then be trapped with an electrophile like N,N-dimethylformamide (DMF) to install the aldehyde.
-
Reduction: The final step is a standard aldehyde reduction as described for Isomer 2.
-
This proposed route requires stringent anhydrous and cryogenic conditions for the metalation step and may face challenges with regioselectivity, underscoring the higher synthetic barrier to accessing Isomer 1.
Section 3: Spectroscopic and Analytical Characterization
The distinct substitution patterns of the two isomers result in predictable and diagnostic differences in their NMR spectra. Understanding these differences is crucial for unambiguous characterization.
Table 2: Predicted NMR Spectroscopic Differences
| Nucleus | (4-Fluoropyridin-3-yl)methanol (Isomer 1) | (3-Fluoropyridin-4-yl)methanol (Isomer 2) |
| ¹⁹F NMR | Single resonance. Chemical shift influenced by adjacent hydroxymethyl and ortho-nitrogen. | Single resonance. Chemical shift influenced by two ortho-hydrogens and a meta-nitrogen. |
| ¹H NMR | H2/H6: Doublets with ³JHH and smaller ⁴JHF or ⁵JHF couplings.H5: Doublet with ³JHH and a larger ³JHF coupling.-CH₂-: Singlet or doublet due to coupling with the hydroxyl proton or potential long-range coupling to F. | H2: Singlet or narrow doublet with small ⁴JHF coupling.H5/H6: Doublets with ³JHH and smaller ⁵JHF or ⁴JHF couplings.-CH₂-: Singlet or doublet. |
| ¹³C NMR | C4: Large ¹JCF coupling (~240-260 Hz).C3/C5: Significant ²JCF couplings (~15-25 Hz).C2/C6: Smaller ³JCF couplings (~3-5 Hz). | C3: Large ¹JCF coupling (~240-260 Hz).C2/C4: Significant ²JCF couplings (~15-25 Hz).C5/C6: Smaller ³JCF and ⁴JCF couplings. |
Causality Behind Spectral Differences:
The key to interpreting the spectra lies in the carbon-fluorine (nJCF) and proton-fluorine (nJHF) coupling constants, whose magnitudes are dependent on the number of bonds (n) separating the coupled nuclei.[15][16]
-
¹³C NMR: The carbon directly attached to the fluorine (C4 in Isomer 1, C3 in Isomer 2) will appear as a doublet with a very large one-bond coupling constant (¹JCF). The carbons two bonds away (ortho) will also show significant doublet splitting (²JCF), while three-bond (meta) and four-bond (para) couplings are progressively smaller.[16][17] This provides a definitive fingerprint for the fluorine's position.
-
¹H NMR: Protons ortho or meta to the fluorine will exhibit splitting. A three-bond H-F coupling (³JHF) is typically larger than a four-bond (⁴JHF) or five-bond (⁵JHF) coupling.[18][19] This allows for the assignment of the proton signals relative to the fluorine atom.
Section 4: Reactivity and Applications in Drug Discovery
The electronic and steric differences between the two isomers influence their reactivity and how they can be employed as building blocks in medicinal chemistry.
Reactivity Profile
-
Basicity: As mentioned, the pyridine nitrogen in Isomer 1 is significantly less basic than in Isomer 2 . This will affect its ability to form salts, participate in hydrogen bonding as an acceptor, and interact with metal catalysts in cross-coupling reactions.
-
Hydroxymethyl Group Reactivity: The reactivity of the primary alcohol (e.g., in oxidation to an aldehyde or conversion to a leaving group) is unlikely to be dramatically different between the two, as it is insulated from the ring by a methylene spacer. However, the overall electronic environment of the molecule could influence reaction rates in certain cases.
-
Ring Substitution: The pyridine ring of Isomer 1 is more electron-deficient overall due to the 4-fluoro substituent. This could make it more susceptible to nucleophilic aromatic substitution if an appropriate leaving group were present at the 2- or 6-positions. Conversely, electrophilic substitution would be more disfavored compared to Isomer 2.
Strategic Application in Drug Development
The choice between these isomers allows a medicinal chemist to fine-tune a molecule's properties strategically.[1]
-
Modulating pKa: If a lower pKa is desired to reduce off-target interactions with aminergic receptors or to improve cell permeability, Isomer 1 would be the logical choice. If a higher pKa is needed to form a salt or engage in a specific hydrogen bond with a target protein, Isomer 2 would be preferred.
-
Metabolic Stability: The C-F bond is exceptionally strong and can block sites of oxidative metabolism.[1] Placing the fluorine at either the 3- or 4-position can prevent metabolic attack at that site. The choice would depend on identifying the metabolic "hot spots" of a parent molecule.
-
Binding Interactions: The fluorine atom can act as a weak hydrogen bond acceptor. The different positioning in Isomers 1 and 2 provides distinct vectors for such interactions within a protein binding pocket. Furthermore, the altered dipole moment of the pyridine ring can influence electrostatic or π-stacking interactions.
While specific patents citing these exact molecules are not prevalent, the strategic use of substituted fluoropyridines is widespread in pharmaceuticals for indications ranging from cancer to infectious diseases and central nervous system disorders.[1][20][21]
Conclusion
(4-Fluoropyridin-3-yl)methanol and (3-Fluoropyridin-4-yl)methanol, while isomeric, are far from interchangeable. The primary distinction lies in their availability and synthetic accessibility, with (3-Fluoropyridin-4-yl)methanol (Isomer 2) being a well-documented and commercially available reagent. In contrast, (4-Fluoropyridin-3-yl)methanol (Isomer 1) appears to be a rare chemical that requires a more challenging, multi-step synthesis.
From a medicinal chemistry perspective, the key difference is electronic: the 4-fluoro substituent in Isomer 1 renders the pyridine nitrogen significantly less basic than the 3-fluoro substituent in Isomer 2. This fundamental difference in pKa, along with the distinct spatial arrangement of the functional groups, provides drug discovery professionals with two unique tools to modulate the physicochemical and pharmacokinetic properties of lead compounds. The choice between them will be dictated by the specific design hypothesis, whether it is to alter basicity, block a metabolic site, or establish new binding interactions. This guide serves as a foundational reference to inform that strategic choice.
References
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Baran, P. (2010). Directed Metalation: A Survival Guide. The Baran Laboratory, Scripps Research. [Link]
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Desai, P. B. (1973). Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1, 1865-1866. [Link]
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García, J., et al. (2013). Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. The Journal of Organic Chemistry, 78(24), 12844–12847. [Link]
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Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(7), 1808–1813. [Link]
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Mague, J. T. (2023). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Current Organic Chemistry, 27. [Link]
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Puras, G., et al. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. University of Ottawa NMR Facility Blog. [Link]
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PubChem. 3-Fluoropyridine. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]
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PubChem. 4-Fluoropyridine. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]
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PubChem. 4-Fluoropyridine-2-carbaldehyde. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]
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PubChemLite. (3-fluoropyridin-4-yl)methanol (C6H6FNO). (n.d.). Retrieved March 7, 2024, from [Link]
- Snieckus, V. (1990). Directed ortho metalation. Terpenoid- and steroid-to-alkaloid-type transformations. Chemical Reviews, 90(6), 879-933.
- Suzuki, T. (2017). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University.
- Taylor, R. (2016).
- Wakefield, B. J. (1995). Organolithium Methods. Academic Press.
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Yranzo, G. I., et al. (2009). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 14(7), 2549-2556. [Link]
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LabSolutions. [(3R,4S)-3-fluoro-4-piperidyl]methanol;hydrochloride. (n.d.). Retrieved March 7, 2024, from [Link]
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Pipzine Chemicals. 3-Pyridinemethanol, 4-(Trifluoromethyl). (n.d.). Retrieved March 7, 2024, from [Link]
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ResearchGate. Simultaneous Proton and Fluorine decoupled 13C NMR. (2014). Retrieved March 7, 2024, from [Link]
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MasterOrganicChemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). [Link]
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Preprints.org. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (2022). [Link]
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ACS Publications. Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs. (2016). [Link]
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Thermodynamic Solubility Profiling of (4-Fluoropyridin-3-yl)methanol Hydrochloride: Aqueous vs. Organic Systems
Executive Summary
In early-stage drug development, the physicochemical profiling of active pharmaceutical ingredients (APIs) dictates downstream formulation strategies. (4-Fluoropyridin-3-yl)methanol hydrochloride (CAS: 1946021-34-6) is a highly functionalized heterocyclic building block. The presence of the highly electronegative fluorine atom significantly modulates the lipophilicity and basicity of the pyridine core. To counteract the poor aqueous solubility typically induced by halogenation, this compound is synthesized as a hydrochloride salt.
This whitepaper provides an in-depth mechanistic analysis of its solvation thermodynamics and establishes a self-validating experimental protocol for quantifying its solubility across aqueous and organic solvent systems.
Physicochemical Principles: The Causality of Solvation
As an Application Scientist, I approach solubility not merely as an empirical measurement, but as a thermodynamic balance between crystal lattice energy and solvation enthalpy. The solubility profile of (4-Fluoropyridin-3-yl)methanol hydrochloride is governed by three critical structural features:
-
The Hydrochloride Salt Bridge : Like most pyridine hydrochlorides, this compound exhibits a highly stable ionic lattice [1]. In aqueous media, the high dielectric constant of water (
) rapidly overcomes the lattice energy. The exothermic hydration of the pyridinium cation and chloride anion drives the dissolution process, resulting in high aqueous solubility. -
Fluorine Inductive Effect : The fluorine atom at position 4 exerts a strong electron-withdrawing inductive effect (-I effect). This pulls electron density away from the pyridine nitrogen, lowering the
of the conjugate acid compared to unsubstituted pyridine. While this makes the free base highly lipophilic, the protonated salt form retains excellent aqueous solubility. -
Hydroxymethyl Hydrogen Bonding : The
group at position 3 acts as both a hydrogen bond donor and acceptor. This significantly enhances solubility in polar protic solvents (like methanol and ethanol) by forming a robust hydrogen-bonded network with the solvent molecules.
Thermodynamic cycle of solvation for (4-Fluoropyridin-3-yl)methanol hydrochloride.
Predictive Solubility Matrix: Water vs. Organic Solvents
Based on the dielectric constants of the solvents and the established behavior of functionalized pyridinium salts [2], we can construct a predictive solubility matrix. The ionic nature of the hydrochloride salt renders it virtually insoluble in non-polar organic solvents, while its hydrogen-bonding capacity maximizes solubility in polar protic environments.
| Solvent Category | Solvent | Dielectric Constant ( | Expected Solubility | Mechanistic Rationale |
| Aqueous | Water | 80.1 | Very High (>100 mg/mL) | High |
| Polar Protic | Methanol | 32.7 | High (10 - 50 mg/mL) | H-bond donor/acceptor interactions with the hydroxymethyl group and Cl⁻. |
| Polar Aprotic | DMSO | 46.7 | Moderate (1 - 10 mg/mL) | Good solvation of the cation, but poor solvation of the chloride anion. |
| Polar Aprotic | Dichloromethane | 9.1 | Very Low (<0.1 mg/mL) | Insufficient dielectric constant to dissociate the ionic lattice. |
| Non-Polar | Hexane | 1.9 | Insoluble | Only weak van der Waals forces; cannot overcome ionic bonds. |
Table 1: Thermodynamic solubility predictions based on solvent polarity and hydrogen-bonding capacity.
Experimental Methodology: Thermodynamic Solubility Determination
In drug development, distinguishing between kinetic solubility (often used in early HTS via laser nephelometry) and thermodynamic solubility is paramount [3]. Kinetic solubility merely measures the point of precipitation from a DMSO stock, which can be artificially inflated by supersaturation.
To establish the true equilibrium solubility of (4-Fluoropyridin-3-yl)methanol hydrochloride for formulation purposes, we must utilize the Standardized Shake-Flask Method [4]. This protocol is a self-validating system: by ensuring an excess of solid remains after the equilibration period, we guarantee that the solution is truly saturated.
Step-by-Step Shake-Flask Protocol
-
Preparation of the Solid Phase : Weigh approximately 10-20 mg of (4-Fluoropyridin-3-yl)methanol hydrochloride into a 2.0 mL amber glass HPLC vial. The use of amber glass prevents potential UV-induced degradation of the pyridine ring.
-
Solvent Addition : Add 1.0 mL of the target solvent (e.g., pH 6.8 phosphate buffer, or pure Methanol). Crucial Check: Visually confirm that an excess of undissolved solid is present. If the solution is clear, add more API until a suspension is maintained.
-
Thermodynamic Equilibration : Seal the vials and place them in a temperature-controlled orbital shaker set to 37 ± 0.5 °C (to simulate physiological conditions) or 25 °C (for standard ambient profiling). Agitate at 300 RPM for 24 to 72 hours [5]. The extended timeframe ensures the system overcomes any kinetic barriers to reach true thermodynamic equilibrium.
-
Phase Separation : Remove the vials and centrifuge at 15,000 RPM for 15 minutes at the exact equilibration temperature. Causality: Centrifugation is preferred over filtration for small volumes to avoid API adsorption onto filter membranes, which can artificially lower the measured concentration.
-
Dilution and Quantification : Carefully extract an aliquot of the clear supernatant. Dilute the aliquot with the mobile phase to fall within the linear range of the analytical method. Quantify the concentration using HPLC-UV (typically at
nm for the pyridine chromophore) against a pre-established calibration curve.
Workflow for the Standardized Shake-Flask Method to determine thermodynamic solubility.
Conclusion
The solubility profile of (4-Fluoropyridin-3-yl)methanol hydrochloride is a textbook example of leveraging salt formation to dictate physicochemical properties. While the fluorine atom increases the intrinsic lipophilicity of the free base, the hydrochloride salt ensures rapid dissolution in aqueous and polar protic environments. By employing the rigorous shake-flask methodology outlined above, formulation scientists can generate the high-fidelity thermodynamic data required for successful downstream drug development.
References
-
Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling Universitat de Barcelona / Pharmaceutical Sciences. URL: [Link]
-
A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Pharmaceutical Sciences (2024). URL:[Link]
-
Shake-Flask Solubility Assay - Bienta Bienta / Enamine Biology Services. URL: [Link]
-
Annex 4 - World Health Organization (WHO): Solubility Determination World Health Organization. URL: [Link]
A Technical Guide to the pKa of 4-Fluoropyridine Derivatives: Measurement, Prediction, and Application
Abstract
The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3] For researchers working with pyridine-based scaffolds, a common motif in pharmaceuticals, understanding the impact of substitution on basicity is paramount. The introduction of fluorine, a bioisostere for hydrogen, is a widely used strategy in medicinal chemistry to modulate molecular properties.[4][5] This in-depth guide provides a comprehensive overview of the pKa values of 4-fluoropyridine derivatives, detailing both experimental and computational methodologies for their determination. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into protocol selection, execution, and data interpretation to empower rational drug design.
Introduction: The Significance of Pyridine Basicity and Fluorine Substitution
The basicity of the pyridine ring, stemming from the lone pair of electrons on the nitrogen atom, is a key determinant of its molecular interactions.[6][7] The pKa of the corresponding pyridinium ion quantitatively defines this basicity. In a physiological context, where pH is tightly regulated, the pKa dictates the ionization state of a drug.[3][5] This is crucial, as the ionized (protonated) form often exhibits higher aqueous solubility, while the neutral (non-ionized) form is typically more capable of crossing lipophilic cell membranes.[3]
Fluorine substitution is a powerful tool in this context. Due to its high electronegativity, fluorine acts as a strong electron-withdrawing group via the inductive effect, which can significantly decrease the electron density on the pyridine nitrogen.[6] This modulation of basicity allows for the fine-tuning of a drug candidate's ADME properties to enhance efficacy and therapeutic outcomes.[2][5] This guide focuses specifically on 4-fluoropyridine derivatives, a class of compounds where the interplay of electronic effects directly impacts the foundational nitrogen atom.
pKa Values of 4-Fluoropyridine and Related Derivatives
The introduction of a fluorine atom at the 4-position of the pyridine ring has a marked effect on its basicity. The parent pyridine molecule has a pKa of approximately 5.25.[8] The strong electron-withdrawing nature of the fluorine substituent reduces the basicity of the nitrogen atom.
| Compound | pKa (Predicted/Experimental) | Reference |
| Pyridine | 5.25 (Experimental) | [8] |
| 4-Fluoropyridine | 4.15 (Predicted) | [8][9] |
| 4-Methylpyridine | 6.02 (Experimental) | [6] |
| 4-Aminopyridine | 9.11 (Experimental) | [6] |
This table illustrates the significant impact of substituents at the 4-position. Electron-donating groups like methyl and amino increase the pKa (increase basicity), while the electron-withdrawing fluorine atom decreases the pKa (decreases basicity).
Experimental Determination of pKa
Accurate experimental determination of pKa values is the gold standard. Two prevalent methods, potentiometric titration and UV-Vis spectrophotometry, offer robust and reliable results when executed correctly.
Methodology 1: Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for pKa determination.[10][11] It involves the gradual addition of a titrant (a strong acid, like HCl, for a basic compound) to a solution of the analyte while monitoring the pH with a calibrated electrode. The pKa is the pH at the half-equivalence point, where half of the pyridine derivative has been protonated.[12]
-
System Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[13]
-
Analyte Solution Preparation: Prepare a solution of the 4-fluoropyridine derivative (e.g., 1 mM) in deionized water.[13] If solubility is limited, a co-solvent may be used, but its potential effect on the pKa must be noted.
-
Ionic Strength Control: Add a background electrolyte, such as 0.15 M potassium chloride (KCl), to the analyte solution to maintain a constant ionic strength throughout the titration.[13] This is crucial because ionic activity can influence pH readings.
-
Inert Atmosphere: Purge the solution with an inert gas like nitrogen before and during the titration.[10][13] This displaces dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of basic compounds.
-
Titration Execution: Place the solution in a jacketed vessel to maintain a constant temperature, and immerse the calibrated pH electrode. Add the standardized titrant (e.g., 0.1 M HCl) in small, precise increments using an automated titrator or a calibrated burette.[13] Record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The equivalence point is the point of maximum inflection on the curve, which can be precisely located by examining the first or second derivative of the plot (ΔpH/ΔV or Δ²pH/ΔV²).[14] The pKa is the pH value at exactly half the volume of the equivalence point.[12]
-
Why control ionic strength? To minimize changes in the activity coefficients of the ions in solution, ensuring that the measured potential is directly related to the concentration of H+ ions.
-
Why an inert atmosphere? To prevent the absorption of atmospheric CO2, which would react with the basic analyte and introduce a significant error in the determination of the equivalence point.
-
Protocol Validation: A well-defined, sharp inflection point on the titration curve is a primary indicator of a successful and accurate determination.[10][14] Reproducibility across multiple titrations further validates the result.
Methodology 2: UV-Vis Spectrophotometry
This method is ideal for compounds that possess a chromophore whose absorbance spectrum changes upon protonation.[6][11] It is particularly useful for determining the pKa of substances available only in small quantities or with low solubility. The principle relies on Beer-Lambert law, where the measured absorbance is used to determine the relative concentrations of the ionized and non-ionized species at various pH values.
-
Wavelength Selection (λmax): Prepare two stock solutions of the 4-fluoropyridine derivative at the same concentration. Acidify one to a very low pH (e.g., pH 1-2) to ensure it is fully protonated (BH+ form). Basify the other to a high pH (e.g., pH 10-11) to ensure it is fully in its neutral form (B). Scan both solutions across the UV-Vis spectrum to find the wavelengths of maximum absorbance (λmax) for both species. Identify a wavelength where the difference in absorbance between the two forms is maximal.
-
Buffer Preparation: Prepare a series of buffer solutions spanning the expected pKa range (e.g., from pH 3 to pH 5 for 4-fluoropyridine).
-
Sample Preparation: Prepare a series of solutions by adding a constant, known amount of the analyte stock solution to each buffer solution.
-
Absorbance Measurement: Measure the absorbance of each buffered solution at the predetermined λmax.[15] Also measure the absorbance of the fully acidic (A_acid) and fully basic (A_base) solutions.
-
Data Analysis: The pKa can be determined graphically by plotting absorbance versus pH, which yields a sigmoidal curve. The inflection point of this curve corresponds to the pKa.[11][16] Alternatively, the Henderson-Hasselbalch equation can be used: pKa = pH + log([BH+]/[B]) Where the ratio of the protonated form [BH+] to the neutral form [B] can be calculated from the absorbance values: ([BH+]/[B]) = (A_base - A) / (A - A_acid), where A is the absorbance at a given pH. Plotting log(([A_base - A]) / (A - A_acid)) vs. pH gives a straight line where the x-intercept is the pKa.[16]
-
Why use buffers? To precisely control the pH of each sample, allowing for the accurate determination of the ratio of ionized to non-ionized species.
-
Why find λmax? To ensure maximum sensitivity and minimize errors in absorbance measurements.
-
Protocol Validation: The presence of a sharp isosbestic point (a wavelength where the absorbance of all samples remains constant, regardless of pH) in an overlay of all spectra is a strong indicator that only two species (the acid and its conjugate base) are in equilibrium, validating the experiment.
Experimental Workflow Diagram
Caption: Comparative workflows for experimental pKa determination.
Computational Prediction of pKa
While experimental methods provide definitive values, computational approaches are invaluable for high-throughput screening and for guiding synthetic efforts in the early stages of drug discovery.[17][18] Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), can predict pKa values with increasing accuracy.[19][20]
The 'Why' of Computational Methods
These methods calculate the Gibbs free energy change (ΔG) for the deprotonation reaction in solution. The pKa is then derived directly from this energy value. The process typically involves a thermodynamic cycle that breaks down the calculation into more manageable, and computationally feasible, steps.
A Practical Computational Workflow
-
Structure Optimization: The 3D structures of both the neutral pyridine derivative (B) and its protonated form (BH+) are computationally optimized to find their lowest energy conformations. This is typically done first in the gas phase.
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain thermal corrections to the free energy.[19]
-
Solvation Energy Calculation: The free energy of solvation for each species (B, BH+, and H+) is calculated using a continuum solvation model (e.g., CPCM, IPCM, or PCM).[19] This step is critical as it accounts for the stabilizing effect of the solvent (usually water) on the charged species.
-
pKa Calculation: The pKa is calculated using the following equation: pKa = (G°(B) + G°(H+) - G°(BH+)) / (2.303 * RT) Where G° represents the total Gibbs free energy in solution for each species. The workflow relies on an accurate, experimentally determined value for the solvation free energy of the proton (G°(H+)).
Computational Workflow Diagram
Caption: A generalized workflow for computational pKa prediction.
Conclusion
The pKa of 4-fluoropyridine derivatives is a fundamental property that dictates their behavior in biological systems. For medicinal chemists and drug developers, the ability to both accurately measure and reliably predict this value is essential for success. Potentiometric titration and UV-Vis spectrophotometry represent robust, validated experimental approaches, each with its own advantages. Complementing these are powerful computational methods that accelerate the design-test-learn cycle. By integrating these techniques, researchers can rationally design molecules with optimized physicochemical properties, increasing the likelihood of developing effective and safe therapeutics.
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Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [Link]
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Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. PMC. [Link]
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Fluorinated Protein–Ligand Complexes: A Computational Perspective. (2024). ACS Publications. [Link]
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Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University. [Link]
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The pKa Distribution of Drugs: Application to Drug Discovery. (2007). PMC. [Link]
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4-Fluoropyridine | C5H4FN. PubChem. [Link]
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Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022). Drug Hunter. [Link]
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Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
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Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (2012). DigitalCommons@UNO. [Link]
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Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. PMC. [Link]
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Fluorinated Protein−Ligand Complexes: A Computational Perspective. (2024). Refubium - Freie Universität Berlin. [Link]
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An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. (2018). PMC. [Link]
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Pyridylic anions are soft nucleophiles in the palladium-catalyzed C(sp3)–H allylation of 4-alkylpyridines. (2020). RSC Publishing. [Link]
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First Example of Fluorinated Phenanthroline Diamides: Synthesis, Structural Study, and Complexation with Lanthanoids. (2022). MDPI. [Link]
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Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. (2022). MDPI. [Link]
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EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. eGyanKosh. [Link]
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Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace. [Link]
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UV-Vis Spectrometry, pKa of a dye. University of California, Santa Cruz. [Link]
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Determination of the pKa values of some pyridine derivatives by computational methods. (2018). Bulgarian Chemical Communications. [Link]
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Effect of Ligand Substituents on Spectroscopic and Catalytic Properties of Water-Compatible Cp*Ir-(pyridinylmethyl). (2024). ACS Publications. [Link]
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Development of Methods for the Determination of pKa Values. PMC. [Link]
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Effect of Substituents On Basicity of Pyridine. Scribd. [Link]
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Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. PMC. [Link]
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pKa of a dye: UV-VIS Spectroscopy. Tripod. [Link]
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Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. (2021). Taylor & Francis Online. [Link]
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Spectrophotometric Determination of pKa and Log P of Risperidone. (2017). Journal of Applied Pharmaceutical Science. [Link]
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Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. (2018). RSC Publishing. [Link]
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What is pKa and how is it used in drug development?. (2023). Pion Inc.. [Link]
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Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. IDEAS/RePEc. [Link]
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(4-Fluoropyridin-3-yl)methanol Hydrochloride: A Technical Guide for Advanced Research
Abstract
This technical guide provides a comprehensive overview of (4-Fluoropyridin-3-yl)methanol hydrochloride (CAS No: 1946021-34-6), a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom and a hydroxymethyl group onto the pyridine scaffold presents a unique combination of properties that are highly valuable for the development of novel therapeutic agents. This document will delve into the chemical identity, physicochemical properties, a proposed synthetic route, and the potential applications of this compound, with a focus on its role as a key building block in the design of innovative pharmaceuticals. Safety and handling protocols are also addressed to ensure its proper use in a research setting.
Introduction: The Significance of Fluorinated Pyridines in Drug Discovery
The pyridine ring is a fundamental heterocyclic scaffold found in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a privileged structure in medicinal chemistry. The introduction of a fluorine atom into a drug candidate is a well-established strategy to enhance its pharmacological profile. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, improve metabolic stability by blocking sites of oxidation, and increase binding affinity to target proteins.[3]
(4-Fluoropyridin-3-yl)methanol hydrochloride combines these advantageous features. The 4-fluoro substituent can significantly influence the electronic properties of the pyridine ring, while the 3-hydroxymethyl group provides a crucial handle for further chemical modification and derivatization. This unique arrangement makes it a valuable building block for creating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.
Chemical Identity and Physicochemical Properties
While extensive experimental data for (4-Fluoropyridin-3-yl)methanol hydrochloride is not widely available in public literature, its fundamental properties can be summarized based on supplier information and computational predictions.
| Property | Value | Source |
| Chemical Name | (4-Fluoropyridin-3-yl)methanol hydrochloride | ChemScene |
| CAS Number | 1946021-34-6 | ChemScene |
| Molecular Formula | C₆H₇ClFNO | ChemScene |
| Molecular Weight | 163.58 g/mol | ChemScene |
| Synonyms | None commonly reported | - |
| Storage | Sealed in dry, 2-8°C | ChemScene |
Table 1: Chemical and Physical Properties of (4-Fluoropyridin-3-yl)methanol hydrochloride.
Synthesis and Characterization
A detailed, peer-reviewed synthesis of (4-Fluoropyridin-3-yl)methanol hydrochloride is not readily found in the literature, suggesting its status as a relatively novel compound. However, a plausible synthetic route can be proposed based on established methods for the synthesis of related fluorinated pyridine derivatives.
Proposed Synthetic Pathway
A potential synthetic approach could start from a commercially available substituted pyridine, followed by a series of functional group transformations to introduce the fluoro and hydroxymethyl groups at the desired positions. One possible route is outlined below:
Caption: A potential synthetic route to (4-Fluoropyridin-3-yl)methanol hydrochloride.
Causality behind Experimental Choices:
-
Step 1: Fluorination: The Balz-Schiemann reaction is a classic and reliable method for introducing a fluorine atom onto an aromatic ring via a diazonium salt intermediate derived from an amino group.[4]
-
Step 2: Bromination: N-Bromosuccinimide (NBS) with a radical initiator like AIBN is a standard method for the selective bromination of a benzylic methyl group.
-
Step 3: Acetate Formation: Nucleophilic substitution of the bromide with potassium acetate provides a stable intermediate that can be easily purified.
-
Step 4: Hydrolysis: Basic or acidic hydrolysis of the acetate ester will yield the desired primary alcohol.
-
Step 5: Hydrochloride Salt Formation: Treatment of the free base with hydrochloric acid in an appropriate solvent like diethyl ether will precipitate the hydrochloride salt, which often has improved stability and handling properties compared to the free base.[5]
Characterization
The structural confirmation of the synthesized (4-Fluoropyridin-3-yl)methanol hydrochloride would rely on a combination of standard spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic signals for the aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The coupling patterns and chemical shifts would be influenced by the fluorine substituent.
-
¹³C NMR: Would reveal the number of unique carbon environments. The carbon atom attached to the fluorine would exhibit a large one-bond C-F coupling constant.
-
¹⁹F NMR: A single resonance would confirm the presence of the fluorine atom, and its chemical shift would be indicative of its electronic environment.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and determine the exact mass of the molecule.
-
Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the O-H stretch of the alcohol, C-O stretch, C-F stretch, and the aromatic C-H and C=C/C=N stretches of the pyridine ring.
Applications in Drug Discovery and Medicinal Chemistry
(4-Fluoropyridin-3-yl)methanol hydrochloride is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the primary alcohol allows for a variety of chemical transformations.
Caption: Derivatization and potential therapeutic targets.
Field-Proven Insights:
-
Ester and Ether Formation: The hydroxyl group can be readily converted into esters and ethers, allowing for the exploration of a wide range of substituents to probe structure-activity relationships (SAR).
-
Oxidation: Oxidation of the primary alcohol to an aldehyde or carboxylic acid opens up further synthetic possibilities, including reductive amination to form substituted amines or amide bond formation.
-
Halogenation: Conversion of the alcohol to a halide (e.g., using SOCl₂) creates an electrophilic center for nucleophilic substitution reactions.
The fluorinated pyridine scaffold is a common feature in many biologically active compounds, including kinase inhibitors, GPCR modulators, and ion channel blockers. Therefore, derivatives of (4-Fluoropyridin-3-yl)methanol hydrochloride are promising candidates for screening against these and other important drug targets.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for (4-Fluoropyridin-3-yl)methanol hydrochloride is not widely available, general precautions for handling fluorinated pyridine derivatives should be followed.
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
Conclusion
(4-Fluoropyridin-3-yl)methanol hydrochloride is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a fluorinated pyridine core and a reactive hydroxymethyl group provides a powerful tool for the synthesis of novel compounds with the potential for enhanced pharmacological properties. While detailed experimental data is currently limited, the proposed synthetic route and characterization methods provide a solid foundation for its use in research. As with all chemical reagents, proper safety precautions should be strictly followed during its handling and use.
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- PubChem. (n.d.). Compound Summary for CID 134129646, ((3R,4R)-3-Fluoropiperidin-4-yl)methanol hydrochloride. National Center for Biotechnology Information.
- PubChem. (n.d.). Compound Summary for CID 91825876, ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride. National Center for Biotechnology Information.
- Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11.
- Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
- Shafiq, N., et al. (2023). One-pot multicomponent synthesis of novel pyridine derivatives for antidiabetic and antiproliferative activities. Future Medicinal Chemistry.
- BLDpharm. (n.d.). (6-Chloro-4-fluoropyridin-3-yl)methanol.
- Science Publishing Group. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry.
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- Begum, J., et al. (2022). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 27(15), 4948.
- Google Patents. (n.d.). CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol.
- Dolenc, M. S. (2017). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. Molecules, 22(3), 434.
- Google Patents. (n.d.). CN103483252A - Synthetic method of 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolylmethanol.
- Undheim, K., & Benneche, T. (2009). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 14(9), 3245-3250.
- Cambridge Isotope Laboratories, Inc. (n.d.).
- Pharma Inventor Inc. (n.d.). Patents & Publications.
- Benchchem. (n.d.). (R)-(3-Fluoropyrrolidin-3-YL)methanol.
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- PubChemLite. (n.d.). (4-fluoro-3-methylpiperidin-4-yl)methanol hydrochloride (C7H14FNO).
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- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Fluoropyridine Hydrochloride.
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Navigating the Safety Landscape of (4-Fluoropyridin-3-yl)methanol hydrochloride: A Technical Guide for Researchers
An In-depth Examination of Hazard Identification, Safe Handling, and Emergency Protocols for a Key Pharmaceutical Building Block
As the landscape of pharmaceutical research and development continues to evolve, the demand for novel heterocyclic building blocks intensifies. Among these, fluorinated pyridine derivatives have garnered significant attention for their unique electronic properties and their ability to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. (4-Fluoropyridin-3-yl)methanol hydrochloride, a key intermediate, presents both immense potential and a specific set of safety challenges that require a thorough understanding and meticulous handling.
This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the safety data associated with (4-Fluoropyridin-3-yl)methanol hydrochloride (CAS No. 1946021-34-6). In the absence of a dedicated Safety Data Sheet (SDS) for this specific compound, this document synthesizes information from the SDS of structurally analogous compounds, including other fluorinated pyridines and their hydrochloride salts. This approach allows for an informed assessment of the potential hazards and the implementation of robust safety protocols.
Compound Identification and Chemical Properties
(4-Fluoropyridin-3-yl)methanol hydrochloride is a solid, organic compound with the molecular formula C₆H₇ClFNO and a molecular weight of approximately 163.58 g/mol .[1] Its structure, featuring a fluorinated pyridine ring and a hydroxymethyl group, suggests its utility as a versatile building block in medicinal chemistry.
| Property | Value | Source |
| CAS Number | 1946021-34-6 | ChemScene[1] |
| Molecular Formula | C₆H₇ClFNO | ChemScene[1] |
| Molecular Weight | 163.58 | ChemScene[1] |
| Physical Form | Solid | Sigma-Aldrich |
Hazard Identification and Classification
Based on the analysis of related chemical structures, (4-Fluoropyridin-3-yl)methanol hydrochloride is anticipated to present the following hazards. It is crucial to handle this compound with the assumption that it is hazardous until its toxicological properties have been fully investigated.
-
Acute Oral Toxicity: Similar pyridine hydrochloride salts are classified as harmful if swallowed.[2] Ingestion may lead to symptoms such as headache, dizziness, nausea, and vomiting.[3]
-
Skin Corrosion/Irritation: Many pyridine derivatives can cause skin irritation.[3] Prolonged or repeated contact should be avoided.
-
Serious Eye Damage/Irritation: This class of compounds is often irritating to the eyes, with the potential to cause serious eye irritation.[2]
-
Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[4]
The following GHS hazard pictograms are likely applicable:
Signal Word: Warning
Likely Hazard Statements:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[4]
-
H335: May cause respiratory irritation.[4]
Safe Handling and Personal Protective Equipment (PPE)
A proactive approach to safety is paramount when working with (4-Fluoropyridin-3-yl)methanol hydrochloride. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area.[5] A chemical fume hood is the preferred engineering control to minimize inhalation exposure.[6]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][7]
Personal Protective Equipment (PPE) Workflow
The selection and use of appropriate PPE is the final and most critical barrier between the researcher and potential chemical exposure. The following workflow should be strictly adhered to.
Caption: Personal Protective Equipment (PPE) Workflow for Handling (4-Fluoropyridin-3-yl)methanol hydrochloride.
Handling and Storage Protocols
-
Handling:
-
Storage:
First-Aid and Emergency Procedures
In the event of an exposure, immediate and appropriate first-aid measures are critical. The following decision tree outlines the necessary steps for different exposure routes.
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Topic: Deciphering Molecular Identity: A Guide to the Molecular Weight and Exact Mass of C6H7ClFNO
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of chemical analysis and drug development, the precise characterization of a molecule is paramount. Two fundamental, yet often conflated, metrics lie at the heart of this characterization: molecular weight and exact mass. While both describe the mass of a molecule, they are derived from different principles and serve distinct, critical purposes. This guide illuminates the distinction between these two values, using the chemical formula C6H7ClFNO as a practical exemplar. We will delve into the theoretical underpinnings of each metric, provide detailed calculations, and explore the profound practical implications for high-resolution mass spectrometry (HRMS) in identifying and confirming molecular structures. This document serves as a technical resource for scientists who rely on precise mass measurements to drive their research and development efforts forward.
Foundational Concepts: The Tale of Two Masses
At first glance, molecular weight and exact mass seem synonymous. However, their distinction is rooted in the natural existence of isotopes—atoms of the same element that contain different numbers of neutrons. This isotopic diversity necessitates two ways of conceptualizing molecular mass.
Molecular Weight (Average Molecular Mass)
Molecular weight, more accurately termed average molecular mass, is a weighted average. It is calculated by summing the standard atomic weights of the constituent elements, which are themselves weighted averages of the masses of their naturally occurring stable isotopes.[1][2] This value is what is used in stoichiometric calculations for bulk quantities of a substance. For instance, the standard atomic weight of chlorine is approximately 35.45 Da, a value derived from the natural abundances of its two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[3][4][5]
Exact Mass (Monoisotopic Mass)
In contrast, exact mass is the calculated mass of a molecule containing only the most abundant naturally occurring stable isotope of each element.[2][6] It is a discrete, theoretical value that does not involve averaging. For example, in calculating the exact mass of a molecule containing chlorine, we would use the mass of the most abundant isotope, ³⁵Cl (34.9689 Da), not the weighted average.[7] This metric is the cornerstone of high-resolution mass spectrometry (HRMS), where instruments are capable of measuring the mass of individual ions with high precision.[8]
The conceptual difference is critical: molecular weight represents the average mass of a population of molecules, while exact mass represents the precise mass of a single, specific isotopic configuration (isotopologue) of that molecule.
Caption: Logical flow for calculating Molecular Weight vs. Exact Mass.
Quantitative Analysis of C6H7ClFNO
To solidify these concepts, we will now perform detailed calculations for the molecule with the elemental composition C6H7ClFNO. The first step is to compile the necessary atomic weight and isotopic mass data.
Table 1: Atomic Weights and Isotopic Data for Constituent Elements
| Element | Standard Atomic Weight (Da) | Most Abundant Isotope | Isotopic Mass (Da) | Natural Abundance (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | ¹²C | 12.000000 | 98.91 |
| Hydrogen (H) | 1.008 | ¹H | 1.007825 | 99.99 |
| Chlorine (Cl) | 35.45 | ³⁵Cl | 34.968853 | 75.77 |
| ³⁷Cl | 36.965903 | 24.23 | ||
| Fluorine (F) | 18.998 | ¹⁹F | 18.998403 | 100 |
| Nitrogen (N) | 14.007 | ¹⁴N | 14.003074 | 99.63 |
| Oxygen (O) | 15.999 | ¹⁶O | 15.994915 | 99.76 |
Data sourced from authoritative chemical data resources.[4][7]
Calculation of Molecular Weight
The molecular weight is calculated by summing the standard atomic weights of each element, multiplied by the number of atoms in the formula.
-
MW = (6 × C) + (7 × H) + (1 × Cl) + (1 × F) + (1 × N) + (1 × O)
-
MW = (6 × 12.011) + (7 × 1.008) + (1 × 35.45) + (1 × 18.998) + (1 × 14.007) + (1 × 15.999)
-
MW = 72.066 + 7.056 + 35.45 + 18.998 + 14.007 + 15.999
-
MW = 163.576 Da
Calculation of Exact Mass
The exact mass is calculated by summing the masses of the most abundant stable isotope of each element. For C6H7ClFNO, this corresponds to the isotopologue containing ¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N, and ¹⁶O.
-
Exact Mass = (6 × ¹²C) + (7 × ¹H) + (1 × ³⁵Cl) + (1 × ¹⁹F) + (1 × ¹⁴N) + (1 × ¹⁶O)
-
Exact Mass = (6 × 12.000000) + (7 × 1.007825) + (1 × 34.968853) + (1 × 18.998403) + (1 × 14.003074) + (1 × 15.994915)
-
Exact Mass = 72.000000 + 7.054775 + 34.968853 + 18.998403 + 14.003074 + 15.994915
-
Exact Mass = 163.020020 Da
Because chlorine has a second abundant stable isotope, ³⁷Cl, a second distinct peak will be observed in the mass spectrum at a mass approximately 2 Da higher. The exact mass of this M+2 isotopologue is 165.017070 Da .
Table 2: Summary of Calculated Mass Values for C6H7ClFNO
| Parameter | Description | Calculated Value (Da) |
|---|---|---|
| Molecular Weight | Weighted average mass of all natural isotopologues. | 163.576 |
| Exact Mass (M) | Mass of the isotopologue with all most-abundant isotopes (contains ³⁵Cl). | 163.020020 |
| Exact Mass (M+2) | Mass of the isotopologue containing one ³⁷Cl isotope. | 165.017070 |
The Role of Exact Mass in Modern Drug Development
In the fields of pharmaceutical research, metabolomics, and impurity profiling, simply knowing the nominal mass of a compound is insufficient. High-resolution mass spectrometry (HRMS) platforms, such as Time-of-Flight (TOF) and Orbitrap analyzers, provide mass measurements with accuracies in the low parts-per-million (ppm) range.[8] This level of precision makes exact mass a powerful tool for unequivocally determining a molecule's elemental composition.
An accurately measured mass can be used to generate a shortlist of possible elemental formulas.[9] For example, a measured mass of 163.0201 ± 0.0008 Da (5 ppm accuracy) for C6H7ClFNO would allow a software algorithm to exclude thousands of other potential formulas that have the same nominal mass of 163 but different exact masses.
Furthermore, the presence of chlorine provides a distinct isotopic signature. The relative abundance of the M peak (containing ³⁵Cl) to the M+2 peak (containing ³⁷Cl) is approximately 100:32.5 (or roughly 3:1).[7][10] Observing this characteristic isotopic pattern in a mass spectrum, with the correct mass difference between the peaks, provides extremely high confidence in the presence of a chlorine atom in the molecule.
Experimental Protocol: Determination of Exact Mass by LC-HRMS
This section outlines a generalized workflow for determining the exact mass of a compound like C6H7ClFNO using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).
Methodology
-
Sample Preparation:
-
Accurately weigh and dissolve the reference standard or sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of ~1 mg/mL to create a stock solution.
-
Perform a serial dilution of the stock solution to a final working concentration of ~1 µg/mL in a solvent compatible with the LC mobile phase.
-
Transfer the final solution to an appropriate autosampler vial.
-
-
LC-HRMS System Configuration:
-
Liquid Chromatograph: A standard HPLC or UHPLC system.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) capable of >30,000 mass resolution and <5 ppm mass accuracy.
-
Ionization Source: Electrospray Ionization (ESI) is common for polar molecules. Both positive and negative ion modes should be tested to determine optimal ionization efficiency.
-
-
Instrument Calibration:
-
Rationale: To ensure high mass accuracy, the mass axis of the spectrometer must be calibrated.
-
Procedure: Infuse a well-characterized calibration solution (provided by the instrument manufacturer) across the desired mass range. Perform the calibration routine according to the manufacturer's protocol to achieve a mass accuracy of <2 ppm.
-
Lock Mass: For ultimate accuracy, employ a continuous internal calibration (lock mass) by introducing a known compound (e.g., a polysiloxane from ambient air or a co-infused standard) to correct for any instrumental drift during the analysis.[11]
-
-
Data Acquisition:
-
Inject 1-5 µL of the sample onto the LC column.
-
Acquire data in full scan mode over a relevant m/z range (e.g., m/z 50-500).
-
Ensure the data acquisition rate is sufficient to capture at least 10-15 data points across the chromatographic peak.
-
-
Data Analysis:
-
Extract the mass spectrum from the chromatographic peak corresponding to the analyte.
-
Identify the monoisotopic peak (M) and the M+2 peak.
-
Compare the measured exact mass of the monoisotopic peak to the theoretical value (163.020020 Da). Calculate the mass error in ppm.
-
Verify the relative intensity of the M+2 peak is approximately 32% of the M peak.
-
Utilize the instrument software's formula finder tool, inputting the measured exact mass and a plausible range of elements (C, H, Cl, F, N, O), to confirm that C6H7ClFNO is the most likely elemental composition.
-
Caption: A typical experimental workflow for compound identification using LC-HRMS.
Conclusion
The molecular weight (163.576 Da) and exact mass (163.020020 Da) of C6H7ClFNO are distinct values that provide different, yet complementary, information. While molecular weight is a bulk property essential for stoichiometry, the exact mass is a high-precision metric that, when combined with high-resolution mass spectrometry, becomes a definitive tool for structural elucidation and confirmation. For researchers in drug discovery and development, a thorough understanding and correct application of exact mass measurements are indispensable for accelerating research, ensuring compound identity, and meeting rigorous regulatory standards. The ability to distinguish compounds with the same nominal mass based on minute differences in their exact masses is a testament to the power of modern analytical instrumentation.[11][12]
References
-
Title: Isotopes of chlorine Source: Wikipedia URL: [Link]
-
Title: Exact Mass Measurement - A Powerful Tool in Identification and Confirmation Source: Waters Corporation URL: [Link]
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Title: Exact Masses & Isotope Abundance Ratios Source: Michigan State University, Department of Chemistry URL: [Link]
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Title: Periodic Table--Chlorine Source: U.S. Geological Survey (USGS) URL: [Link]
-
Title: What is the Difference Between Exact Mass and Molecular Weight Source: Pediaa.com URL: [Link]
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Title: On the Accurate Understanding of Mass Measurement Accuracy in Q-TOF MS Source: Shimadzu Corporation URL: [Link]
-
Title: Molecular weight Source: Dissemination of IT for the Promotion of Materials Science (DoITPoMS), University of Cambridge URL: [Link]
-
Title: Isotope Abundance Source: Chemistry LibreTexts URL: [Link]
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Title: Exact Mass Definition Source: Fiveable URL: [Link]
-
Title: Mass (mass spectrometry) Source: Wikipedia URL: [Link]
-
Title: Molecular Weight Source: Jordi Labs URL: [Link]
-
Title: Mass resolution and mass accuracy in mass spectrometry Source: The Bumbling Biochemist URL: [Link]
-
Title: Chlorine: isotope data Source: WebElements URL: [Link]
-
Title: Beyond monoisotopic accurate mass spectrometry: ancillary techniques for identifying unknown features in non-targeted discovery analysis Source: Journal of Exposure Science & Environmental Epidemiology (via PMC) URL: [Link]
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- 11. Mass resolution and mass accuracy in mass spectrometry – The Bumbling Biochemist [thebumblingbiochemist.com]
- 12. Beyond monoisotopic accurate mass spectrometry: ancillary techniques for identifying unknown features in non-targeted discovery analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 4-Fluoropyridine Building Blocks in Medicinal Chemistry
[2]
Executive Summary & Strategic Value
4-Fluoropyridine (4-FP ) is a "Janus-faced" intermediate in drug discovery.[2] It serves two distinct strategic functions depending on the reaction conditions:
-
As a Super-Electrophile (S_NAr): The C4-fluorine is an exceptional leaving group, reacting ~300x faster than the corresponding chloride due to the high electronegativity of fluorine stabilizing the Meisenheimer intermediate. This allows for the introduction of sensitive nucleophiles (amines, alkoxides) under mild conditions to generate 4-substituted pyridines .[1]
-
As a Directing Scaffold (DoM): Under cryogenic lithiation conditions, the fluorine atom acts as a Directed Metalation Group (DMG), directing lithiation exclusively to the ortho (C3) position.[1] This enables the synthesis of 3,4-disubstituted pyridines where the fluorine is retained as a metabolic blocker.
Critical Handling Note: 4-Fluoropyridine free base is thermally unstable and prone to self-polymerization (forming brown tars) at room temperature.[2] It must be stored and handled as its hydrochloride salt (4-FP·HCl) or tetrafluoroborate salt , which are stable solids.[1]
Physicochemical Profile
Understanding the electronic perturbation caused by the fluorine atom is essential for predicting reactivity.
| Property | 4-Fluoropyridine | Pyridine (Reference) | Impact on MedChem |
| pKa (Conj.[2] Acid) | ~4.15 (Predicted) | 5.23 | Reduced basicity decreases lysosomal trapping; alters solubility profile.[1] |
| C-X Bond Energy | ~485 kJ/mol (C-F) | ~327 kJ/mol (C-Cl) | High bond strength implies F is stable unless activated by the heteroatom (S_NAr).[1] |
| Boiling Point | 108 °C (Free Base) | 115 °C | Volatile as free base; risk of loss during concentration. |
| Stability | Unstable (Polymerizes) | Stable | Requires salt formation for storage (HCl or BF₄).[1] |
| Hammett | 0.06 (F) | 0.00 (H) | Electron-withdrawing nature deactivates ring toward electrophilic attack but activates for nucleophilic attack.[1] |
Synthesis & Access: The Balz-Schiemann Protocol
Direct fluorination of pyridine is hazardous and non-selective.[2] The industry standard is the Balz-Schiemann reaction , converting 4-aminopyridine to the diazonium tetrafluoroborate, followed by thermal decomposition.
Optimized Protocol: Synthesis of 4-Fluoropyridine HCl
Safety Warning: Diazo decomposition is exothermic and releases N₂ gas.[2] Perform behind a blast shield.
-
Diazotization: Dissolve 4-aminopyridine (1.0 equiv) in 48% HBF₄ (excess) at 0 °C.
-
Salt Formation: Add NaNO₂ (1.1 equiv) dropwise, maintaining temperature <5 °C. Stir for 30 min. The diazonium tetrafluoroborate salt precipitates.
-
Decomposition: Isolate the salt (filtration) or decompose in situ by warming to room temperature (or reflux in non-aqueous solvent like toluene for better yield).
-
Isolation (Critical):
-
Neutralize with cold Na₂CO₃ (aq) to liberate the free base.
-
Rapidly extract into Et₂O or CH₂Cl₂.
-
Immediately treat the organic layer with anhydrous HCl (gas or in dioxane) to precipitate 4-fluoropyridine hydrochloride .
-
Yield: Typically 40–60%.
-
Reactivity Map & Mechanistic Pathways
The following diagram illustrates the divergent reactivity of 4-fluoropyridine based on the reagent class (Nucleophile vs. Base).
Figure 1: Divergent reactivity pathways.[1][2][3] Green path indicates fluorine displacement; Red paths indicate fluorine retention.[1]
Path A: Nucleophilic Aromatic Substitution (S_NAr)
Mechanism: The reaction proceeds via an addition-elimination mechanism.[4] The electronegative nitrogen (para-position) and fluorine (ipso-position) cooperatively lower the LUMO energy at C4, stabilizing the anionic Meisenheimer intermediate.
-
Regioselectivity: Exclusive to C4.
-
Advantage: Reaction rates are orders of magnitude faster than 4-chloropyridine.[2]
-
Application: Synthesis of 4-alkoxypyridines (e.g., in kinase inhibitors) or 4-aminopyridines.[1][2][5]
Path B: Directed Ortho-Metalation (DoM)
Mechanism: Fluorine is a powerful Directed Metalation Group (DMG) due to its inductive effect (-I), which acidifies the adjacent C3-proton.[1][2]
-
Regioselectivity: Exclusive to C3 (Ortho to F).[1]
-
Protocol:
-
Application: Creating 3,4-disubstituted scaffolds where F is kept as a bioisostere.
Medicinal Chemistry Applications
Metabolic Blocking & Bioisosterism
When the fluorine is retained (via Path B), it serves to:
-
Block Metabolism: Prevents oxidative metabolism at the C4 position (if it were H) or C3 position.
-
Modulate Lipophilicity: The C-F bond increases logP compared to C-H, improving membrane permeability.[1]
-
pKa Tuning: Lowers the pyridine pKa by ~1 unit, reducing the fraction of ionized drug at physiological pH, which can improve oral absorption.[1]
"Pyridylation" Reagent
In most commercial applications, 4-FP is a reagent used to install the pyridine ring onto a drug scaffold.[2]
-
Example: If a drug requires a pyridine-4-yl ether linkage, reacting the drug's hydroxyl group with 4-fluoropyridine is preferred over 4-chloropyridine due to milder conditions (avoiding high heat that might degrade the rest of the molecule).[2]
Case Study: 18F-PET Tracers
4-[18F]Fluoropyridine moieties are increasingly used in Positron Emission Tomography (PET) tracers.[1][2] The rapid S_NAr kinetics of the pyridine ring allow for efficient radio-fluorination (introducing 18F) late in the synthesis.
Experimental Protocols
Protocol A: General S_NAr Displacement (Synthesis of 4-Alkoxypyridine)
Context: This protocol generates the free base in situ to avoid handling the unstable intermediate.
-
Preparation: Suspend 4-fluoropyridine HCl (1.0 mmol) and Potassium Carbonate (3.0 mmol) in anhydrous DMF (3 mL).
-
Nucleophile Addition: Add the alcohol/phenol nucleophile (1.1 mmol).
-
Reaction: Heat to 60–80 °C for 2–4 hours. (Monitor by LCMS; conversion is usually rapid).
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine (x3) to remove DMF.[1] Dry (Na₂SO₄) and concentrate.[1][4]
-
Note: For amine nucleophiles, K₂CO₃ is sufficient.[1] For hindered alcohols, use NaH in THF.[1]
Protocol B: C3-Functionalization via Lithiation
Context: Accessing 3-iodo-4-fluoropyridine (intermediate for cross-coupling).[2]
-
Free Base Generation: Partition 4-FP·HCl between cold saturated NaHCO₃ and Et₂O. Separate, dry (MgSO₄) at 0°C, and use the ether solution immediately.
-
Lithiation: To a solution of LDA (1.1 equiv) in THF at -78 °C, add the 4-FP ether solution dropwise. Stir for 30 min at -78 °C. Result: Deep yellow/orange solution.
-
Quench: Add solution of I₂ (1.2 equiv) in THF. Stir for 15 min, then warm to RT.
-
Workup: Quench with aq. Na₂S₂O₃ (to remove excess iodine).[1] Extract with Et₂O.
-
Product: 3-iodo-4-fluoropyridine (Unstable; use immediately in Suzuki/Sonogashira coupling).[2]
References
-
Synthesis & Properties: Wibaut, J. P., & Holmes-Kamminga, W. J. (1958).[1] Syntheses of 4-fluoropyridine and of some 4-substituted pyridines. Bulletin de la Société Chimique de France. [1]
-
S_NAr Kinetics: Loupy, A., et al. (1982).[1] Reactivity of 2- and 4-fluoropyridines in S_NAr reactions. Journal of Organic Chemistry.
-
Lithiation Regioselectivity: Schlosser, M. (2005).[1] The regioselectivity of the lithiation of fluoropyridines. European Journal of Organic Chemistry. [1]
-
Safety & Handling: BenchChem Technical Safety Data Sheet, 4-Fluoropyridine Hydrochloride. [1]
-
Medicinal Chemistry Applications: Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [1]
The Strategic Integration of (4-Fluoropyridin-3-yl)methanol in Modern Kinase Inhibitor Design
Executive Summary
The development of highly selective, metabolically stable, and potent kinase inhibitors is a cornerstone of modern targeted oncology and immunology. Within the medicinal chemist’s toolkit, the (4-fluoropyridin-3-yl)methanol building block has emerged as a privileged motif. By combining the unique stereoelectronic properties of a fluorinated heterocycle with the synthetic versatility of a hydroxymethyl vector, this fragment solves critical challenges in drug design, including off-target toxicity, poor oral bioavailability, and rapid metabolic clearance. This technical whitepaper explores the mechanistic rationale, structural applications, and synthetic workflows for integrating this motif into kinase inhibitor pipelines.
Physicochemical and Mechanistic Rationale
The selection of (4-fluoropyridin-3-yl)methanol is rarely arbitrary; it is driven by precise physicochemical causality that directly impacts pharmacokinetics (PK) and pharmacodynamics (PD).
pKa Modulation and hERG Liability Reduction
Unsubstituted pyridines typically possess a pKa of ~5.2. At physiological pH (7.4), a significant fraction may become protonated, leading to poor membrane permeability and a high risk of binding to the hERG potassium channel (a primary cause of cardiotoxicity). The highly electronegative fluorine atom at the 4-position exerts a strong inductive pull (-I effect). This electron withdrawal lowers the pKa of the adjacent pyridine nitrogen to approximately 2.0–3.0. Consequently, the nitrogen remains unprotonated in vivo, neutralizing hERG liability while maintaining its ability to act as a potent hydrogen bond acceptor in the kinase hinge region.
Metabolic Shielding
The 4-position of the pyridine ring is a well-documented hotspot for oxidative metabolism by Cytochrome P450 (CYP) enzymes. By occupying this position with a carbon-fluorine bond—one of the strongest bonds in organic chemistry (~116 kcal/mol)—medicinal chemists effectively block oxidative degradation, thereby extending the in vivo half-life of the inhibitor.
Vector Trajectory via the Hydroxymethyl Group
The hydroxymethyl group at the 3-position provides an optimal
Applications in Targeted Kinase Inhibition
The (4-fluoropyridin-3-yl)methoxy fragment has been successfully deployed across multiple kinase targets, demonstrating its versatility.
-
p38 MAP Kinase (p38 MAPK): Dysregulation of p38 MAPK is implicated in severe inflammatory diseases. Inhibitors utilizing the 4-((4-fluoropyridin-3-yl)methoxy) motif attached to a pyridinone core have shown significant efficacy in modulating this pathway by effectively anchoring to the hinge region while projecting the fluorinated ring to optimize van der Waals interactions[1].
-
Salt-Inducible Kinases (SIK2/3): SIK3 maintains the function of MEF2C by phosphorylating HDAC4. In Acute Myeloid Leukemia (AML) models, 4-fluoropyridine derivatives have been utilized to selectively inhibit SIK2/3, thereby suppressing MEF2C function and attenuating disease progression[2].
-
Spleen Tyrosine Kinase (Syk) & JAK: Syk is a critical target for allergic and autoimmune disorders (e.g., Rheumatoid Arthritis). Fluoropyridine derivatives have been heavily patented for their ability to disrupt FcγR-signaling in macrophages and neutrophils[3].
-
Cyclin-Dependent Kinase 2 (CDK2) & HPK1: The motif is also actively utilized in the synthesis of novel CDK2 inhibitors for oncology[4] and Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors for immuno-oncology applications[5].
Figure 1: Mechanism of action for 4-fluoropyridine-based SIK3 inhibitors in AML progression.
Quantitative Structure-Activity Relationship (QSAR) Data
The incorporation of the 4-fluoropyridin-3-yl motif often yields distinct shifts in binding affinity (
| Target Kinase / Enzyme | Scaffold / Compound Type | Biological Impact ( | Selectivity / Notes | Source |
| p38 MAPK | Pyridinone-pyridinyl ether | High potency (nanomolar range) | Excellent oral bioavailability; reduced hERG binding due to pKa shift. | [1] |
| SIK2 / SIK3 | 3,4-dihydro-2,7-naphthyridin-1-one | >30-fold selectivity over 400+ other kinases; high liver microsome stability. | [2] | |
| LSD1 / Akt | 3-(piperidin-4-ylmethoxy)pyridine | Demonstrated specific enzyme selectivity profiles against Akt vs LSD1. | [6] | |
| Syk / JAK | Pyridine/Isoquinoline derivatives | Sub-micromolar | Blocks FcγR signaling; attenuates bone erosion in RA models. | [3] |
Synthetic Workflows and Experimental Protocols
The most common method for incorporating (4-fluoropyridin-3-yl)methanol into a kinase inhibitor core is via a Mitsunobu etherification. This reaction is highly favored because it proceeds under mild conditions, tolerates a wide variety of functional groups, and yields complete inversion of stereochemistry (if chiral alcohols are used, though our target is achiral).
Experimental Protocol: Mitsunobu Etherification
Objective: To covalently link the (4-fluoropyridin-3-yl)methyl vector to a phenolic kinase hinge-binding core.
Reagents & Causality:
-
Triphenylphosphine (
): Acts as the reducing agent that attacks the azo compound to generate the reactive betaine intermediate. -
Diisopropyl azodicarboxylate (DIAD): Chosen over DEAD due to a superior safety profile (less shock-sensitive) and better solubility at lower temperatures.
-
Anhydrous THF: Essential solvent. Water must be strictly excluded to prevent it from outcompeting the alcohol as a nucleophile, which would prematurely hydrolyze the betaine intermediate.
Self-Validating Step-by-Step Methodology:
-
Activation: In an oven-dried flask under an inert
atmosphere, dissolve the phenolic kinase core (1.0 eq), (4-fluoropyridin-3-yl)methanol (1.2 eq), and (1.5 eq) in anhydrous THF (0.2 M concentration).-
Validation: Ensure complete dissolution. A clear solution confirms the absence of insoluble hydrates or polymeric impurities.
-
-
Coupling: Cool the reaction mixture to 0°C using an ice bath. Add DIAD (1.5 eq) dropwise over 15 minutes.
-
Causality: Cooling mitigates the exothermic formation of the Morrison-Brunn-Huisgen betaine intermediate, preventing unwanted side reactions such as alcohol elimination or thermal degradation of the fluoropyridine.
-
-
Propagation: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12 hours.
-
Validation: Monitor the reaction via LC-MS. The disappearance of the starting phenol mass and the appearance of the
product peak validates the completion of the etherification.
-
-
Workup & Purification: Quench the reaction with deionized water and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 1M NaOH, followed by brine.
-
Causality: The basic NaOH wash is a critical self-validating step; it deprotonates and removes any unreacted phenolic starting material and acidic byproducts (like reduced DIAD), acting as an internal chemical purification step before silica gel chromatography. Dry over
, concentrate in vacuo, and purify via flash chromatography.
-
Figure 2: Primary synthetic workflows utilizing (4-fluoropyridin-3-yl)methanol.
(Note: As shown in Figure 2, the 4-fluoro substituent can either be retained for its beneficial PK/PD properties or utilized as an excellent leaving group in a late-stage Nucleophilic Aromatic Substitution (
Conclusion
The (4-fluoropyridin-3-yl)methanol building block is a masterclass in rational drug design. By combining the pKa-lowering and metabolism-blocking properties of a strategically placed fluorine atom with the geometric advantages of a hydroxymethyl linker, it allows researchers to systematically optimize kinase inhibitors. Whether targeting p38 MAPK for inflammation or SIK3 for oncology, mastering the chemical behavior and synthetic integration of this fragment is essential for modern drug development professionals.
References
- EP4363423A1 - Cdk2 inhibitors Source: Google Patents / European Patent Office URL
- US9115089B2 - Methyl/fluoro-pyridinyl-methoxy substituted pyridinone-pyridinyl compounds and fluoro-pyrimidinyl-methoxy substituted pyridinone-pyridinyl compounds Source: Google Patents / USPTO URL
-
3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 Source: PubMed Central (PMC) / NIH URL:[Link]
-
Discovery of Novel SIK2/3 Inhibitors for the Potential Treatment of MEF2C+ Acute Myeloid Leukemia (AML) Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]
- WO2024015251A1 - Inhibitors of hpk1 and methods of use thereof Source: Google Patents / WIPO URL
- EP2441755A1 - Pyridine- and isoquinoline-derivatives as Syk and JAK kinase inhibitors Source: Googleapis / European Patent Office URL
Sources
- 1. US9115089B2 - Methyl/fluoro-pyridinyl-methoxy substituted pyridinone-pyridinyl compounds and fluoro-pyrimidinyl-methoxy substituted pyridinone-pyridinyl compounds - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. EP4363423A1 - Cdk2 inhibitors - Google Patents [patents.google.com]
- 5. WO2024015251A1 - Inhibitors of hpk1 and methods of use thereof - Google Patents [patents.google.com]
- 6. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Neutralization of (4-Fluoropyridin-3-yl)methanol Hydrochloride to its Free Base
Abstract
This document provides a comprehensive, field-tested protocol for the neutralization of (4-Fluoropyridin-3-yl)methanol hydrochloride to its corresponding free base. The hydrochloride salt form of active pharmaceutical ingredients (APIs) and research compounds is common due to its enhanced stability and solubility in aqueous media.[1] However, many subsequent synthetic steps, analytical procedures, or formulation processes require the neutral, or "free base," form of the molecule. This guide details the chemical principles, step-by-step experimental procedures, troubleshooting, and safety considerations for this conversion, ensuring a high-yield, high-purity outcome for researchers in drug development and chemical synthesis.
Introduction and Scientific Principles
The conversion of an amine salt, such as (4-Fluoropyridin-3-yl)methanol hydrochloride, to its free base is a fundamental acid-base reaction. The hydrochloride salt exists as a pyridinium ion, where the nitrogen atom of the pyridine ring is protonated, bearing a positive charge, and is ionically bonded to a chloride anion. This salt form is generally a crystalline solid with appreciable water solubility.
To obtain the free base, a base stronger than (4-Fluoropyridin-3-yl)methanol must be introduced to deprotonate the pyridinium nitrogen. The choice of base is critical; it must be strong enough to drive the equilibrium towards the free base but mild enough to prevent unwanted side reactions with the molecule's other functional groups (the alcohol and the fluoro-substituent).
The efficacy of this neutralization is governed by the pKa of the pyridinium ion. The pKa of the conjugate acid of the parent compound, 4-fluoropyridine, is predicted to be approximately 4.15.[2] As a general rule for effective deprotonation and subsequent extraction, the pH of the aqueous solution should be adjusted to at least two units higher than the pKa of the amine's conjugate acid.[3] Therefore, a target pH of 8-9 is appropriate for this procedure, ensuring the equilibrium heavily favors the neutral free base form, which is less water-soluble and can be efficiently extracted into an organic solvent.
Compound Properties and Reagent Specifications
A clear understanding of the physical and chemical properties of both the starting material and the final product is essential for a successful protocol.
| Property | (4-Fluoropyridin-3-yl)methanol Hydrochloride | (4-Fluoropyridin-3-yl)methanol (Free Base) |
| Molecular Formula | C₆H₇ClFNO | C₆H₆FNO |
| Molecular Weight | 163.58 g/mol | 127.12 g/mol |
| Appearance | White to off-white solid | Solid[4] |
| pKa (Conjugate Acid) | ~4.15 (Estimated from 4-Fluoropyridine)[2] | Not Applicable |
| Solubility | Soluble in water, methanol | Soluble in organic solvents (e.g., Ethyl Acetate, DCM), slightly soluble in water.[5] |
Experimental Protocol
This protocol is designed for a standard laboratory scale (1-10 mmol). Adjustments to reagent quantities may be necessary for different scales.
Materials and Reagents
-
(4-Fluoropyridin-3-yl)methanol hydrochloride
-
Saturated aqueous sodium bicarbonate solution (Sat. NaHCO₃)
-
Ethyl acetate (EtOAc), reagent grade
-
Deionized water
-
Brine (Saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
pH indicator strips (range 1-14) or a calibrated pH meter
-
Separatory funnel
-
Erlenmeyer flasks
-
Round-bottom flask
-
Rotary evaporator
-
Stir plate and magnetic stir bar
-
Ice bath
Step-by-Step Neutralization and Extraction Procedure
-
Dissolution: Dissolve the (4-Fluoropyridin-3-yl)methanol hydrochloride in a minimal amount of deionized water in an Erlenmeyer flask equipped with a magnetic stir bar. Aim for a concentration of approximately 0.2-0.5 M.
-
Cooling: Place the flask in an ice bath and stir the solution for 5-10 minutes until it reaches a temperature of 0-5 °C. This mitigates any potential exotherm during neutralization.
-
Basification: While vigorously stirring, slowly add saturated aqueous sodium bicarbonate solution dropwise to the cooled solution. Monitor the pH of the aqueous phase frequently using pH paper or a pH meter. Continue adding the basic solution until the pH is stable at 8-9. Effervescence (release of CO₂) will be observed.
-
Expert Insight: The use of a weak base like sodium bicarbonate is preferable to strong bases such as NaOH. It provides a sufficient pH to deprotonate the pyridinium salt while minimizing the risk of side reactions or decomposition of the target molecule.[6]
-
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Add a volume of ethyl acetate equal to the aqueous layer volume. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.[3]
-
Phase Separation: Allow the layers to separate completely. The organic layer (top) will contain the desired free base. Drain the lower aqueous layer into a clean flask.
-
Repeat Extraction: Re-extract the aqueous layer twice more with fresh portions of ethyl acetate to maximize the recovery of the product.[7] Combine all organic extracts in a single flask.
-
Washing: Wash the combined organic layers with an equal volume of brine. This step helps to remove the bulk of the dissolved water from the organic phase.
-
Drying: Drain the washed organic layer into a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous sodium sulfate or magnesium sulfate to the solution to remove residual water. Swirl the flask and let it stand for 15-20 minutes. The drying agent should move freely when swirled, indicating sufficient drying.
-
Isolation: Filter the solution to remove the drying agent, washing the solid with a small amount of fresh ethyl acetate to recover any adsorbed product.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator. This will remove the solvent, yielding the (4-Fluoropyridin-3-yl)methanol free base. The product should be a solid, which can be further dried under high vacuum.
Visualization of Workflow
The overall process can be visualized as a clear, sequential workflow from starting salt to purified free base.
Caption: Workflow for the neutralization and isolation of the free base.
The chemical transformation at the core of this protocol is the deprotonation of the pyridinium ion.
Sources
- 1. youtube.com [youtube.com]
- 2. 4-Fluoropyridine | 694-52-0 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (3-fluoropyridin-4-yl)methanol | 870063-60-8 [sigmaaldrich.com]
- 5. (4-AMINO-PYRIDIN-3-YL)-METHANOL | 138116-34-4 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Sciencemadness Discussion Board - Pyridine from Pyridine hydrochloride - Powered by XMB 1.9.11 [sciencemadness.org]
Synthesis of (4-Fluoropyridin-3-yl)methanol from 4-fluoronicotinic acid
Application Note: Chemoselective Synthesis of (4-Fluoropyridin-3-yl)methanol
Introduction & Strategic Context
Fluorinated pyridines are highly privileged scaffolds in modern drug discovery, frequently utilized to modulate pKa, improve metabolic stability, and enhance binding affinity in targets such as BET bromodomains[1]. The synthesis of (4-fluoropyridin-3-yl)methanol from 4-fluoronicotinic acid is a critical transformation for generating versatile building blocks.
However, this reduction presents a significant chemoselectivity challenge. The fluorine atom at the C4 position of the pyridine ring is highly electron-deficient and exceptionally prone to Nucleophilic Aromatic Substitution (SNAr). Utilizing standard nucleophilic hydride donors (e.g., Lithium Aluminum Hydride,
Mechanistic Rationale: Electrophilic vs. Nucleophilic Reduction
The success of this protocol relies on the divergent behavior of reducing agents.
-
Nucleophilic Hydrides (
, ): These reagents deliver a free hydride ( ) which acts as a strong nucleophile. In the presence of a highly activated 4-fluoropyridine, the hydride can attack the C4 position, leading to the displacement of the fluoride ion (SNAr). -
Electrophilic Hydrides (
): Borane is a Lewis acid. The reaction initiates via the coordination of the empty p-orbital of boron to the Lewis basic carbonyl oxygen (and the pyridine nitrogen). This coordination activates the carbonyl toward intramolecular hydride transfer. Because the hydride is transferred in a concerted, localized manner rather than floating as a free nucleophile, the C4-fluorine remains completely unmolested[2].
Mechanistic divergence of 4-fluoronicotinic acid reduction based on hydride source.
Quantitative Reaction Parameters
The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis. Three equivalents of
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role in Reaction |
| 4-Fluoronicotinic acid | 141.10 | 1.0 eq | 1.41 g (10.0 mmol) | Starting Material |
| 85.93 | 3.0 eq | 30.0 mL (30.0 mmol) | Electrophilic Reducing Agent | |
| Anhydrous THF | 72.11 | - | 40.0 mL | Reaction Solvent |
| Methanol (Anhydrous) | 32.04 | Excess | 15.0 mL | Quenching / Solvolysis Agent |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure safety and reaction fidelity.
Step 1: System Preparation and Substrate Solvation
-
Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet.
-
Add 4-fluoronicotinic acid (1.41 g, 10.0 mmol) to the flask.
-
Inject anhydrous THF (40.0 mL) via syringe. Stir to form a suspension (the acid may not fully dissolve until the borane complex forms).
-
Cool the reaction vessel to 0 °C using an ice-water bath.
Step 2: Controlled Borane Addition
-
Using a syringe pump or a pressure-equalizing dropping funnel, add the
solution (30.0 mL, 30.0 mmol) dropwise over 30 minutes. -
Causality & Safety: The initial drops will cause vigorous effervescence. This is the generation of highly flammable hydrogen gas (
) as the borane reacts with the carboxylic acid proton. The 0 °C temperature suppresses the exotherm and prevents solvent boil-off. -
Self-Validation Check: Ensure the bubbler attached to the argon line shows steady, controlled gas evolution. If bubbling becomes violent, pause the addition.
Step 3: Reaction Execution
-
Once the addition is complete and gas evolution subsides, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction to a gentle reflux (approx. 65 °C) for 12 to 16 hours.
-
Causality: While borane coordinates rapidly at low temperatures, the actual hydride transfer to form the intermediate trialkoxyborane complex requires thermal energy to proceed to completion.
-
In-Process Control (IPC): After 12 hours, pull a 50
L aliquot, quench it into 0.5 mL of methanol, and analyze via LCMS. The starting material mass ( ) should be absent, replaced by the product mass ( ).
Step 4: Quenching and Solvolysis
-
Cool the reaction mixture back to 0 °C.
-
Critical Step: Add Methanol (15.0 mL) very slowly dropwise.
-
Causality: Methanol serves a dual purpose. First, it destroys any unreacted borane (evolving
). Second, it solvolyzes the stable boron-product complex (trialkoxyborane), releasing the free (4-fluoropyridin-3-yl)methanol and forming volatile trimethyl borate ( ).
Step 5: Isolation and Purification
-
Concentrate the quenched reaction mixture under reduced pressure.
-
To ensure complete removal of boron species, add an additional 20 mL of methanol to the crude residue and evaporate again. Repeat this co-evaporation step twice. (Trimethyl borate azeotropes with methanol and is removed in vacuo).
-
Purify the crude residue via flash column chromatography (Silica gel, Eluent: Dichloromethane / Methanol gradient, typically 0% to 10% MeOH) to yield the pure (4-fluoropyridin-3-yl)methanol as a solid.
Experimental workflow for the chemoselective reduction of 4-fluoronicotinic acid.
Expected Analytical Data
To validate the success of the synthesis, compare the isolated product against the following expected analytical parameters:
| Analytical Method | Expected Result | Diagnostic Significance |
| LCMS (ESI) | Confirms the molecular weight of the reduced alcohol. | |
| Appearance of the diagnostic benzylic methylene protons. | ||
| Absence of | Confirms complete consumption of the carboxylic acid proton. | |
| Single peak (approx. | Confirms the C4-fluorine remains intact and was not displaced. |
References
-
WO2018086604A1 - Nitrogen-containing heterocyclic compounds, preparation method therefor, pharmaceutical composition thereof, and applications thereof - Google Patents.[1] Available at:
-
WO2018086604A1 (Detailed Protocol for Fluoronicotinic Acid Reduction) - Google Patents.[2] Available at:
Sources
- 1. WO2018086604A1 - Nitrogen-containing heterocyclic compounds, preparation method therefor, pharmaceutical composition thereof, and applications thereof - Google Patents [patents.google.com]
- 2. WO2018086604A1 - Nitrogen-containing heterocyclic compounds, preparation method therefor, pharmaceutical composition thereof, and applications thereof - Google Patents [patents.google.com]
Application Note: High-Fidelity Reduction of Methyl 4-Fluoronicotinate to (4-Fluoropyridin-3-yl)methanol for Pharmaceutical and Agrochemical Synthesis
Introduction
(4-Fluoropyridin-3-yl)methanol is a critical building block in contemporary drug discovery and agrochemical research. The presence of a fluorine atom on the pyridine ring can significantly enhance metabolic stability, binding affinity, and bioavailability of target molecules. Consequently, robust and high-yielding synthetic routes to this intermediate are of paramount importance. This application note provides a detailed guide to the chemical reduction of methyl 4-fluoronicotinate, a readily available starting material, to the desired (4-fluoropyridin-3-yl)methanol. We will explore several reliable reduction methodologies, offering detailed protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the optimal conditions for their specific needs.
Strategic Overview of Ester to Alcohol Reduction
The transformation of an ester to a primary alcohol is a fundamental reaction in organic synthesis, typically achieved through nucleophilic addition of a hydride (H⁻) to the electrophilic carbonyl carbon. The choice of reducing agent is critical and depends on factors such as the reactivity of the ester, the presence of other functional groups, and desired reaction conditions (e.g., temperature, solvent). For the reduction of methyl 4-fluoronicotinate, we will consider three primary hydride sources: Sodium Borohydride (often with activating additives), Lithium Aluminum Hydride, and Diisobutylaluminum Hydride.
Method 1: Modified Sodium Borohydride Reduction
Standard sodium borohydride (NaBH₄) in alcoholic solvents is generally not potent enough to reduce esters efficiently[1][2]. However, its reactivity can be significantly enhanced by the addition of Lewis acids or by using specific solvent systems. This approach offers a milder and often more chemoselective alternative to more powerful reducing agents.
Causality of Experimental Choices: The Role of Additives
The low reactivity of NaBH₄ towards esters stems from the lower electrophilicity of the ester carbonyl compared to aldehydes or ketones. Additives like calcium chloride (CaCl₂) or cerium(III) chloride (CeCl₃) act as Lewis acids, coordinating to the carbonyl oxygen of the ester. This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydride. In essence, the additive "activates" the ester for reduction.
Protocol 1: NaBH₄ with Calcium Chloride
This protocol is adapted from a similar reduction of a fluorinated pyridine ester[3].
Materials:
-
Methyl 4-fluoronicotinate
-
Anhydrous Methanol (MeOH)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Borohydride (NaBH₄)
-
Anhydrous Calcium Chloride (CaCl₂)
-
Acetone
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of methyl 4-fluoronicotinate (1.0 eq) in a 2:1 mixture of anhydrous THF and anhydrous MeOH, add anhydrous CaCl₂ (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes to allow for coordination.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add NaBH₄ (3.0-4.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess NaBH₄ by the slow addition of acetone until gas evolution ceases.
-
Remove the solvents under reduced pressure.
-
To the residue, add ethyl acetate and water. Separate the layers.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (4-Fluoropyridin-3-yl)methanol.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: NaBH₄-Methanol System in THF
A study by Deshmukh et al. (2011) demonstrated the effective reduction of the closely related methyl nicotinate using a NaBH₄-methanol system in THF[4]. This method avoids the use of a metal salt activator.
Materials:
-
Methyl 4-fluoronicotinate
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Methanol (MeOH)
-
Sodium Borohydride (NaBH₄)
-
2N Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve methyl 4-fluoronicotinate (1.0 eq) in anhydrous THF.
-
Add NaBH₄ (4.0 eq) to the solution.
-
Heat the suspension to reflux and add anhydrous methanol dropwise over 1 hour.
-
Continue refluxing for an additional 3-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and quench with 2N HCl until the pH is acidic.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Method 2: Lithium Aluminum Hydride (LiAlH₄) Reduction
Lithium aluminum hydride (LiAlH₄) is a powerful and non-selective reducing agent that readily reduces esters to primary alcohols[5][6]. Due to its high reactivity, it must be used with anhydrous solvents and under an inert atmosphere.
Causality of Experimental Choices: High Reactivity and Work-up
The high polarity of the Al-H bond in LiAlH₄ makes the hydride highly nucleophilic and capable of reducing a wide range of functional groups, including esters and carboxylic acids[7]. The reaction proceeds rapidly, even at low temperatures. The work-up procedure is critical for safely quenching the excess LiAlH₄ and hydrolyzing the resulting aluminum alkoxide complex to liberate the alcohol product.
Protocol 3: LiAlH₄ in Tetrahydrofuran
Materials:
-
Methyl 4-fluoronicotinate
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Aluminum Hydride (LiAlH₄)
-
Ethyl Acetate
-
Water
-
15% aqueous Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF under a nitrogen atmosphere, cool the mixture to 0 °C.
-
Slowly add a solution of methyl 4-fluoronicotinate (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours, or until completion as monitored by TLC.
-
Cool the reaction mixture back to 0 °C and cautiously quench by the sequential dropwise addition of:
-
Water (X mL, where X is the mass of LiAlH₄ in grams)
-
15% aqueous NaOH (X mL)
-
Water (3X mL)
-
-
Stir the resulting granular precipitate at room temperature for 30 minutes.
-
Filter the solid and wash thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Method 3: Diisobutylaluminum Hydride (DIBAL-H) Reduction
Diisobutylaluminum hydride (DIBAL-H) is a versatile reducing agent. While it is often used for the partial reduction of esters to aldehydes at low temperatures, using it at slightly elevated temperatures or with an excess of the reagent will lead to the corresponding primary alcohol[8][9].
Causality of Experimental Choices: Temperature and Stoichiometry Control
The bulky isobutyl groups on the aluminum atom moderate the reactivity of DIBAL-H compared to LiAlH₄[10]. At low temperatures (-78 °C), the tetrahedral intermediate formed upon hydride attack is stable and can be hydrolyzed to an aldehyde upon workup[11]. If the reaction is allowed to warm, or if excess DIBAL-H is used, a second hydride addition occurs to the intermediate aldehyde, yielding the primary alcohol[8].
Protocol 4: DIBAL-H in Toluene
Materials:
-
Methyl 4-fluoronicotinate
-
Anhydrous Toluene
-
DIBAL-H (1.0 M solution in toluene or hexanes)
-
Methanol
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve methyl 4-fluoronicotinate (1.0 eq) in anhydrous toluene under a nitrogen atmosphere and cool to -78 °C (dry ice/acetone bath).
-
Slowly add DIBAL-H solution (2.5-3.0 eq) dropwise.
-
After the addition, slowly allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material and the intermediate aldehyde.
-
Cool the reaction to 0 °C and quench by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.
-
Stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography.
Data Summary and Comparison
| Method | Reducing Agent | Additive | Typical Solvent(s) | Temperature | Key Advantages | Key Considerations |
| 1A | Sodium Borohydride | CaCl₂ | THF/Methanol | 0 °C to RT | Mild conditions, good chemoselectivity | Requires an activating agent |
| 1B | Sodium Borohydride | None | THF/Methanol | Reflux | Inexpensive, avoids metal salts | Higher temperatures required |
| 2 | Lithium Aluminum Hydride | None | THF | 0 °C to RT | High reactivity, rapid conversion | Highly reactive with protic solvents, requires careful quenching |
| 3 | DIBAL-H | None | Toluene | -78 °C to RT | Can be used for partial or full reduction | Temperature control is critical for selectivity |
Experimental Workflow and Mechanistic Diagrams
General Experimental Workflow
Caption: General workflow for the reduction of methyl 4-fluoronicotinate.
Mechanism of LiAlH₄ Reduction of an Ester
Caption: Mechanism of ester reduction with LiAlH₄.
Characterization of (4-Fluoropyridin-3-yl)methanol
The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, a singlet or triplet for the hydroxyl proton (which may exchange with D₂O), and a singlet for the methylene (-CH₂OH) protons.
-
¹³C NMR: The carbon NMR will show distinct signals for the fluorinated and non-fluorinated aromatic carbons, as well as a signal for the methylene carbon.
-
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry should show the protonated molecular ion [M+H]⁺.
-
IR Spectroscopy: The infrared spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol.
Safety Considerations
-
Lithium Aluminum Hydride (LiAlH₄): Is a highly reactive, pyrophoric solid that reacts violently with water and other protic solvents to produce flammable hydrogen gas. It should only be handled by trained personnel in a fume hood under an inert atmosphere. All glassware must be rigorously dried before use.
-
Diisobutylaluminum Hydride (DIBAL-H): Is also pyrophoric and reacts violently with water. It is typically supplied as a solution in an organic solvent. Handle with the same precautions as LiAlH₄.
-
Sodium Borohydride (NaBH₄): Is less reactive than LiAlH₄ and DIBAL-H but will react with acidic protons to generate hydrogen gas. The quenching of reactions should be performed slowly and with cooling.
-
Solvents: Anhydrous THF can form explosive peroxides upon prolonged storage and exposure to air and light. Ensure the solvent is tested for peroxides before use.
Conclusion
The reduction of methyl 4-fluoronicotinate to (4-fluoropyridin-3-yl)methanol can be successfully achieved using several established methods. For a mild and more chemoselective approach, a modified sodium borohydride reduction using CaCl₂ as an activator is recommended. For a rapid and high-yielding transformation where chemoselectivity is not a concern, lithium aluminum hydride is a reliable choice. DIBAL-H offers an alternative that can be controlled by temperature. The selection of the optimal protocol will depend on the specific requirements of the synthesis, including scale, available equipment, and the presence of other functional groups in more complex substrates.
References
-
(3-fluoropyridin-4-yl)methanol. PubChemLite. [Link]
-
Why some esters can be reduced by sodium borohydride? ResearchGate. (2017). [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. (2023). [Link]
-
DIBAL-H Reduction. Organic Synthesis. [Link]
-
A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. National Center for Biotechnology Information. [Link]
-
Methyl 4-chloronicotinate. PubChem. [Link]
-
Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Master Organic Chemistry. (2011). [Link]
- A New Synthetic Method of 3-Fluoropyridine-2-methanol. Google Patents.
-
Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. [Link]
-
DIBAL Reducing Agent. Chemistry Steps. (2024). [Link]
-
Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. (2016). [Link]
-
Synthesis and structural characterization of triorganotin(IV) methoxyacetates: Correlation of 13C CPMAS NMR spectroscopy with single crystal structure. ResearchGate. (2025). [Link]
-
Experiment 5 Reductions with Lithium Aluminium Hydride. University of the West Indies at Mona, Jamaica. [Link]
-
Spectroscopy and dynamics of methyl-4-hydroxycinnamate: the influence of isotopic substitution and water complexation. Royal Society of Chemistry. [Link]
-
What Is DIBAL-H and How Is It Used in Industrial Reduction Reactions? TUODA. (2025). [Link]
-
Deshmukh, M., et al. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharmacia Lettre, 3(4), 264-266. [Link]
- Reduction compositions and processes for making the same. Google Patents.
-
Stabilization of NaBH 4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride. ResearchGate. (2018). [Link]
-
((3R,4R)-4-(3-Fluorophenyl)pyrrolidin-3-YL)methanol. PubChem. [Link]
-
Reductions of Carboxylic Acids and Esters with NaBH4 in Diglyme at 162°C. Taylor & Francis Online. [Link]
-
DIBAL-H, Diisobutylaluminium hydride. Organic Chemistry Portal. [Link]
-
Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. Chemistry Steps. (2020). [Link]
-
LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. (2023). [Link]
Sources
- 1. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 2. DIBAL-H, Diisobutylaluminium hydride [organic-chemistry.org]
- 3. CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol - Google Patents [patents.google.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. US6444190B2 - Reduction compositions and processes for making the same - Google Patents [patents.google.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. tuodaindus.com [tuodaindus.com]
- 11. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
Using (4-Fluoropyridin-3-yl)methanol as a linker in fragment-based drug discovery
Application Note: Strategic Utilization of (4-Fluoropyridin-3-yl)methanol in Fragment-Based Drug Discovery (FBDD)
Executive Summary
In Fragment-Based Drug Discovery (FBDD), the transition from a low-affinity fragment hit (
This guide details the mechanistic rationale and validated protocols for deploying this linker to rigidify fragment connections and explore novel chemical space.
Strategic Rationale: The "Link-and-Grow" Architecture
The selection of (4-Fluoropyridin-3-yl)methanol is not arbitrary; it addresses three critical challenges in FBDD:
-
Reactivity Orthogonality: The C4-fluorine is electronically activated by the pyridine nitrogen, allowing for facile displacement by nucleophilic fragment hits (amines, thiols, alkoxides) under mild conditions. This serves as the "Anchor" step.
-
Vector Control: The 3,4-substitution pattern imposes a specific geometric constraint. Unlike flexible alkyl linkers, the pyridine ring introduces rigidity, reducing the entropic penalty upon binding.
-
Physicochemical Properties: The pyridine core improves aqueous solubility (low logP) and provides a potential hydrogen bond acceptor within the active site, often boosting Ligand Efficiency (LE).
Mechanism of Action: The Advantage
Unlike Pd-catalyzed couplings (Buchwald-Hartwig), which can leave trace metals, the coupling of this linker relies on
Experimental Workflow Visualization
The following diagram illustrates the logical flow of using this linker to merge a nucleophilic fragment hit with a secondary "growth" element.
Figure 1: The "Link-and-Grow" workflow utilizing the orthogonal reactivity of the fluoropyridine scaffold.
Detailed Protocols
Protocol A: The "Anchor" Step ( Coupling)
Objective: Covalent attachment of a nucleophilic fragment (e.g., a primary amine) to the pyridine core.
Reagents:
-
Substrate: (4-Fluoropyridin-3-yl)methanol (1.0 equiv)
-
Nucleophile: Amine-bearing Fragment (1.2 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (2.5 equiv) or (for less basic nucleophiles) -
Solvent: Anhydrous DMSO or NMP (0.2 M concentration)
Procedure:
-
Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve (4-Fluoropyridin-3-yl)methanol in anhydrous DMSO.
-
Addition: Add the DIPEA followed by the amine fragment. Note: If using a hydrochloride salt of the amine, increase base to 3.5 equiv.
-
Reaction: Seal the vial and heat to 90°C for 4–12 hours. Monitor reaction progress via LC-MS. The fluorine atom is the leaving group; look for the mass shift corresponding to
. -
Workup:
-
Purification: Flash column chromatography (DCM/MeOH gradient). The pyridine nitrogen makes the product polar; ensure the column is conditioned with 1% triethylamine if streaking occurs.
Critical Insight: The 3-hydroxymethyl group can form an intramolecular H-bond with the C4-fluorine, potentially reducing reactivity slightly compared to non-substituted analogs. However, the electron-deficient nature of the pyridine ring ensures the reaction proceeds efficiently at elevated temperatures.
Protocol B: The "Growth" Step (Vector Elaboration)
Objective: Extending the molecule from the hydroxymethyl handle into a new binding pocket.
Option 1: Reductive Amination (via Aldehyde) This is ideal for introducing a solubilizing group or a second aromatic ring.
-
Oxidation: Treat the intermediate from Protocol A with Manganese Dioxide (
, 10 equiv) in DCM at reflux for 2 hours. Filter through Celite to obtain the aldehyde. -
Coupling:
-
Dissolve aldehyde (1 equiv) and Second Amine (1.1 equiv) in DCE.
-
Add Sodium Triacetoxyborohydride (
, 1.5 equiv) and catalytic Acetic Acid. -
Stir at RT for 16 hours.
-
-
Result: A secondary or tertiary amine linkage extending from the 3-position.
Option 2: Etherification (via Mitsunobu) Ideal for reaching hydrophobic pockets.
-
Reagents: Intermediate (1 equiv), Phenol/Alcohol partner (1.2 equiv),
(1.5 equiv). -
Addition: Dissolve in dry THF at 0°C. Add DIAD (1.5 equiv) dropwise.
-
Reaction: Warm to RT and stir for 12 hours.
Data & Troubleshooting Guide
Table 1: Comparative Reactivity of Pyridine Electrophiles in
| Electrophile Structure | Leaving Group ( | Relative Rate ( | Comments |
| 4-Fluoropyridine | -F | 100 | Fastest. High electronegativity stabilizes Meisenheimer complex. |
| 4-Chloropyridine | -Cl | ~1 | Much slower. Requires higher temp ( |
| 4-Bromopyridine | -Br | <1 | Often requires Pd-catalysis (Buchwald) rather than |
Table 2: Solvent Selection Matrix
| Solvent | Dielectric Constant | Suitability | Notes |
| DMSO | 46.7 | High | Best for |
| NMP | 32.2 | High | Good alternative to DMSO; easier to remove in some workups. |
| THF | 7.5 | Low | Too non-polar for difficult |
| Isopropanol | 18.0 | Medium | Good for amine nucleophiles; protic solvent can assist F-leaving. |
References
-
Nucleophilic Arom
) Mechanism & Trends- Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism
- Source: Master Organic Chemistry
-
URL:[Link]
-
Fluoropyridine Reactivity in Drug Discovery
-
Fragment-Based Drug Discovery (FBDD) Principles
- Title: An Introduction to Fragment-Based Drug Discovery (FBDD)
- Source: Drug Hunter
-
URL:[Link]
-
Synthesis and Applic
- Title: A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Arom
- Source: N
-
URL:[Link]
- General Protocol for on Fluoropyridines Title: Application Notes and Protocols: Nucleophilic Aromatic Substitution ( ) Reactions on Fluoropyridines Source: BenchChem
Sources
Application Note: Strategic Protection of the Hydroxyl Group in (4-Fluoropyridin-3-yl)methanol for Advanced Synthesis
Introduction: The Synthetic Challenge
(4-Fluoropyridin-3-yl)methanol is a critical heterocyclic building block in medicinal chemistry and materials science. Its primary alcohol functionality offers a versatile handle for constructing more complex molecular architectures. However, the nucleophilic and mildly acidic nature of the hydroxyl group often interferes with subsequent synthetic transformations, such as metal-catalyzed cross-couplings, organometallic additions, or delicate oxidation/reduction reactions. To ensure chemoselectivity and achieve high yields in multi-step syntheses, the temporary masking, or "protection," of this hydroxyl group is an essential strategic consideration.[1][2]
This guide provides an in-depth analysis and detailed protocols for three robust and widely applicable protecting group strategies for (4-Fluoropyridin-3-yl)methanol. The selection of a protecting group is not arbitrary; it must be guided by the overall synthetic plan, ensuring the group is stable to downstream reaction conditions while being removable ("deprotectable") under specific, mild conditions that do not compromise the integrity of the rest of the molecule.[3][4]
Strategic Considerations for Protecting Group Selection
The chemical environment of (4-Fluoropyridin-3-yl)methanol dictates the choice of protecting group. Key factors include:
-
Primary Alcohol: The hydroxyl group is sterically unhindered, allowing for efficient reaction with a wide range of protecting group reagents.
-
Pyridine Ring: The electron-deficient nature of the pyridine ring can influence the reactivity of adjacent groups. The nitrogen atom can also act as a Lewis base, potentially coordinating to reagents or being protonated under acidic conditions.
-
Fluoro Substituent: The electron-withdrawing fluorine atom further modulates the electronic properties of the pyridine ring.
An ideal protecting group for this substrate should be introduced in high yield under mild conditions and exhibit "orthogonal" stability, meaning it can be selectively removed in the presence of other functional groups and protecting groups.[5] We will explore three such strategies: a silyl ether (tert-butyldimethylsilyl), a benzyl ether, and an acetal (methoxymethyl ether).
Protocol 1: tert-Butyldimethylsilyl (TBDMS) Ether Protection
The tert-butyldimethylsilyl (TBDMS or TBS) group is one of the most common choices for protecting primary alcohols.[6] Its moderate steric bulk allows for selective protection of primary over secondary alcohols. It is stable to a wide range of non-acidic and non-fluoride-containing reagents, including organometallics, many oxidizing agents, and basic conditions.[7][8]
Causality of Experimental Choice: The Corey protocol, utilizing imidazole in DMF, is exceptionally mild and efficient.[6] Imidazole acts as both a base to scavenge the HCl byproduct and as a nucleophilic catalyst, forming a highly reactive N-silylimidazole intermediate that rapidly silylates the alcohol.[7] Deprotection with a fluoride source like tetrabutylammonium fluoride (TBAF) is highly selective, driven by the formation of the extremely strong Si-F bond.[1][2]
Detailed Protocol: TBDMS Protection
Materials:
-
(4-Fluoropyridin-3-yl)methanol
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add (4-Fluoropyridin-3-yl)methanol (1.0 eq).
-
Dissolve the alcohol in anhydrous DMF (approx. 0.2 M concentration).
-
Add imidazole (2.5 eq) to the solution and stir until dissolved.
-
Add TBDMS-Cl (1.2 eq) portion-wise at room temperature. A mild exotherm may be observed.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc), observing the consumption of the starting material.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-(((tert-butyldimethylsilyl)oxy)methyl)-4-fluoropyridine.
Detailed Protocol: TBDMS Deprotection
Materials:
-
TBDMS-protected (4-Fluoropyridin-3-yl)methanol
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous THF (approx. 0.1 M).
-
Add the 1.0 M solution of TBAF in THF (1.5 eq) dropwise at room temperature.
-
Stir the mixture for 1-3 hours, monitoring by TLC for the reappearance of the starting alcohol.
-
Once the reaction is complete, quench by adding water and dilute with ethyl acetate.
-
Separate the layers and wash the organic phase with brine (2x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify by flash column chromatography if necessary to afford pure (4-Fluoropyridin-3-yl)methanol.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 3. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. chem.iitb.ac.in [chem.iitb.ac.in]
- 6. Silyl ether - Wikipedia [en.wikipedia.org]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. orgosolver.com [orgosolver.com]
Procedure for converting (4-Fluoropyridin-3-yl)methanol to 4-fluoro-3-(chloromethyl)pyridine
Topic: Procedure for converting (4-Fluoropyridin-3-yl)methanol to 4-fluoro-3-(chloromethyl)pyridine Content Type: Application Note and Protocol
Abstract & Strategic Overview
The conversion of (4-fluoropyridin-3-yl)methanol to 4-fluoro-3-(chloromethyl)pyridine is a pivotal transformation in the synthesis of fused heterocyclic systems and fluorinated pyridine scaffolds. While the chlorination of primary alcohols is a standard operation, this specific substrate presents unique challenges due to the electronic sensitivity of the 4-fluoropyridine core and the inherent instability of the free base product .
This protocol details a stability-focused methodology using thionyl chloride (
Scientific Grounding & Mechanistic Insight
Reaction Mechanism
The transformation proceeds via the formation of an alkyl chlorosulfite intermediate. The reaction is driven by the evolution of sulfur dioxide (
-
Activation: The hydroxyl oxygen attacks the sulfur of thionyl chloride, displacing chloride and forming an alkyl chlorosulfite.
-
Substitution: The chloride ion (generated in step 1 or from the HCl byproduct) attacks the methylene carbon. In the absence of base (like pyridine), this often proceeds via an ion-pair mechanism (
-like), leading to the alkyl chloride. -
Protonation: The pyridine nitrogen is highly basic compared to the reaction byproducts. The generated HCl protonates the pyridine ring, rendering the product as the hydrochloride salt. This protonation is advantageous :
-
It deactivates the pyridine nitrogen, preventing it from acting as a nucleophile and attacking the chloromethyl group of another molecule (self-quaternization).
-
It increases the electrophilicity of the ring, but the low temperature prevents chloride from displacing the fluorine at the 4-position.
-
Visualized Mechanism
Figure 1: Mechanistic pathway for the deoxyhalogenation of pyridinyl methanol using thionyl chloride.
Experimental Protocol
Materials & Equipment
Safety Warning: 4-fluoro-3-(chloromethyl)pyridine is a potent vesicant and lachrymator . It can cause severe skin burns and eye damage. All operations must be performed in a functioning fume hood. Wear double nitrile gloves and a face shield.
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Density (g/mL) | Role |
| (4-Fluoropyridin-3-yl)methanol | 127.12 | 1.0 | Solid | Substrate |
| Thionyl Chloride ( | 118.97 | 1.5 | 1.638 | Chlorinating Agent |
| Dichloromethane (DCM) | 84.93 | Solvent | 1.325 | Solvent |
| Diethyl Ether ( | 74.12 | Solvent | 0.713 | Trituration |
Step-by-Step Methodology
Step 1: Preparation of Substrate Solution
-
Oven-dry a 100 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and a rubber septum.
-
Purge the flask with dry Nitrogen (
) or Argon. -
Add (4-Fluoropyridin-3-yl)methanol (1.0 g, 7.87 mmol) to the flask.
-
Add anhydrous Dichloromethane (DCM) (15 mL) via syringe.
-
Stir until the solid is fully dissolved or creates a fine suspension.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
Step 2: Controlled Addition of Thionyl Chloride
-
Measure Thionyl Chloride (0.86 mL, 11.8 mmol, 1.5 equiv) into a dry glass syringe.
-
Add the
dropwise to the stirring alcohol solution over 10–15 minutes.-
Note: Gas evolution (
, ) will occur. Ensure the fume hood sash is lowered. -
Observation: A precipitate may form initially (the HCl salt of the starting material) and then redissolve or change texture.
-
Step 3: Reaction & Monitoring
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .
-
Stir for 2 to 4 hours .
-
Process Check (TLC/LCMS):
-
Aliquot 10 µL, quench in 0.5 mL MeOH.
-
TLC (50% EtOAc/Hexanes): The alcohol (polar) should disappear; the chloride (less polar) will appear.
-
Note on LCMS: In MeOH, the benzylic chloride is reactive and may show a methoxy-adduct mass (
). This confirms the presence of the reactive chloride [2].
-
Step 4: Isolation of the Hydrochloride Salt
-
Concentrate the reaction mixture under reduced pressure (Rotary Evaporator) at < 40 °C .
-
Caution: Do not overheat.[6] High heat can degrade the product or cause F/Cl exchange.
-
-
The residue will likely be a sticky yellow/orange oil or semi-solid.
-
Trituration: Add Diethyl Ether (
, 20 mL) to the residue. -
Sonicate or stir vigorously to induce crystallization. The sticky oil should convert to a free-flowing off-white to pale yellow solid.
-
Filter the solid under a blanket of Nitrogen (to prevent moisture absorption).
-
Wash the filter cake with cold
(2 x 10 mL). -
Dry the solid under high vacuum for 1 hour.
Step 5: Storage
-
Store the product (Hydrochloride salt) in a tightly sealed vial at -20 °C .
-
Do not convert to the free base until immediately prior to the next step in your synthesis.
Workflow Visualization
Figure 2: Operational workflow for the synthesis and isolation of 4-fluoro-3-(chloromethyl)pyridine hydrochloride.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Product is a sticky oil | Residual | Re-dissolve in minimal DCM, add excess |
| Loss of Fluorine (Cl-sub) | Reaction temperature too high | Ensure reaction stays at RT. Do not reflux. |
| Low Yield | Hydrolysis during workup | Ensure all glassware is dry. Avoid water contact. Filter under |
| Darkening/Tars | Polymerization of free base | Ensure the product remains acidic (HCl salt). Do not wash with bicarbonate. |
References
-
Master Organic Chemistry. (2011). Thionyl Chloride (
) and Conversion of Alcohols to Alkyl Chlorides. Retrieved from [Link] -
National Institutes of Health (PubChem). (2025). 4-Chloro-3-(trifluoromethyl)pyridine hydrochloride Compound Summary. Retrieved from [Link]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-FLUOROMETHYL-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]
Application Notes & Protocols for Handling Hygroscopic Pyridine Hydrochloride Salts
Abstract
Pyridine hydrochloride (C₅H₅N·HCl) is a valuable reagent in pharmaceutical and chemical synthesis, often used as a mild acidic catalyst or as a precursor for demethylation reactions. However, its pronounced hygroscopic nature presents significant challenges in the laboratory, as moisture absorption can compromise reagent purity, affect reaction stoichiometry, and lead to inconsistent experimental outcomes.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, storage, and use of pyridine hydrochloride, ensuring experimental integrity and laboratory safety.
Understanding the Challenge: The Hygroscopicity of Pyridine Hydrochloride
Hygroscopicity is the tendency of a substance to absorb and retain moisture from the surrounding atmosphere.[1][2] Pyridine hydrochloride is a white to light brown crystalline solid that readily absorbs airborne water, which can cause the solid to appear moist or even deliquesce into a liquid state over time.[1][4][5]
The Causality Behind the Problem: The presence of absorbed water is not merely a physical inconvenience; it introduces a reactive impurity into the system. For instance, in sensitive reactions like demethylations, excess water can lead to unwanted side reactions or polymerization of starting materials.[3] Therefore, maintaining the anhydrous state of pyridine hydrochloride is critical for reproducibility and achieving high yields of the desired product.
Physicochemical Properties
A clear understanding of the reagent's properties is fundamental to its proper handling.
| Property | Value | Source(s) |
| Chemical Formula | C₅H₅N·HCl | [1] |
| Molecular Weight | 115.56 g/mol | [1][6] |
| Appearance | White to light brown crystalline solid | [1] |
| Melting Point | 145 - 147 °C (293 - 297 °F) | [6][7] |
| Boiling Point | 222 - 224 °C (432 - 435 °F) | [1][6] |
| Key Characteristic | Hygroscopic (absorbs moisture from the air) | [1][2][7] |
Safety and Hazard Management
Pyridine hydrochloride is classified as a hazardous substance. Adherence to safety protocols is mandatory.
Hazards Include:
-
May cause respiratory irritation.[2]
Personal Protective Equipment (PPE)
The correct selection and use of PPE is the first line of defense against exposure.
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or face shield (conforming to EN166 or OSHA 29 CFR 1910.133).[1][2] | Protects against dust particles and accidental splashes. |
| Hand Protection | Nitrile or neoprene protective gloves. | Prevents direct skin contact and irritation.[8] |
| Body Protection | Lab coat or a chemical-resistant suit. | Protects skin and clothing from contamination.[6] |
| Respiratory | Use in a certified chemical fume hood. For higher exposures, use an approved respirator (e.g., N95 or P1/P2 type).[1][6] | Minimizes inhalation of fine dust particles.[2] |
First Aid Measures
In case of accidental exposure, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[1][6]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water and give 2-4 cupfuls of water or milk. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]
Core Principle: Exclusion of Atmosphere
The foundational principle for handling pyridine hydrochloride is the strict exclusion of atmospheric moisture. This is best achieved by working under an inert atmosphere, such as dry nitrogen or argon. The two primary systems for this are the glove box and the Schlenk line.[9][10]
-
Glove Box: A sealed chamber containing an inert atmosphere, ideal for handling solids. It provides the most secure environment for weighing and preparing samples.[9][11]
-
Schlenk Line: A dual-manifold system connected to a vacuum pump and an inert gas source. It is excellent for performing reactions and solvent manipulations under an inert atmosphere.[9][10]
All glassware used for these operations must be rigorously dried, typically by heating in an oven (e.g., 140°C for at least 4 hours or overnight) and then cooled under a stream of inert gas or in a desiccator.[11][12]
Protocols for Handling and Dispensing
Protocol: Receiving and Storing Pyridine Hydrochloride
-
Inspect: Upon receipt, visually inspect the container seal for any breaches. A compromised seal suggests potential moisture contamination.
-
Primary Storage: Store the reagent in its original, tightly sealed container.[1][2] Many suppliers provide hygroscopic reagents in specialized packaging like the Aldrich® Sure/Seal™ system, which is designed for easy and safe dispensing via syringe or cannula.[11][12]
-
Secondary Containment: Place the primary container inside a secondary container, such as a desiccator cabinet containing a suitable desiccant (e.g., Drierite or molecular sieves). This provides an extra layer of protection.
-
Environment: Store the container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[1][2]
Protocol: Weighing Pyridine Hydrochloride in a Glove Box
This is the preferred method for accurately weighing the solid while preventing moisture uptake.
-
Preparation: Place all necessary items (the sealed reagent bottle, spatulas, weigh boats or vials, and a notebook) into the antechamber of the glove box.
-
Purge Antechamber: Evacuate and refill the antechamber with inert gas for a minimum of three cycles to remove atmospheric contaminants.[10]
-
Transfer to Main Chamber: Move the items from the antechamber into the main glove box chamber.
-
Equilibration: Allow the reagent container to thermally equilibrate to the glove box atmosphere for 10-15 minutes to prevent pressure differentials upon opening.
-
Dispensing: Open the reagent container. Using a clean, dry spatula, quickly transfer the desired amount of pyridine hydrochloride to a pre-tared weigh boat or vial.
-
Sealing: Immediately and tightly seal the main reagent container.
-
Record and Seal Sample: Record the exact weight. If the weighed sample is to be used later, seal it in a vial with a septum-lined cap before removing it from the glove box.
Protocol: Transferring Pyridine Hydrochloride as a Solution
If the reagent is used frequently, preparing a stock solution in an anhydrous solvent under an inert atmosphere can be more efficient than weighing the solid for each reaction.
-
Setup: Assemble an oven-dried Schlenk flask equipped with a magnetic stir bar and a rubber septum. Connect the flask to a Schlenk line.
-
Inert Atmosphere: Evacuate the flask and backfill with inert gas. Repeat this process three times.[10]
-
Solvent Transfer: Using a cannula or a dry syringe, transfer the required volume of anhydrous solvent into the Schlenk flask.
-
Addition of Solid: In a glove box, weigh the pyridine hydrochloride into a vial. Seal the vial and remove it from the glove box. Quickly remove the septum from the Schlenk flask under a positive flow of inert gas and add the solid. Immediately reseal the flask.
-
Dissolution: Stir the mixture until the solid is fully dissolved.
-
Storage & Use: The solution can be stored under a positive pressure of inert gas and dispensed as needed using a dry, gas-tight syringe.[11]
Remediation: Drying Contaminated Pyridine Hydrochloride
If a bottle of pyridine hydrochloride has been compromised by moisture, it may be possible to dry it, although purchasing a new, sealed bottle is often the most reliable option.[3] Simple heating is not recommended as it can be ineffective and may lead to melting or decomposition.[5]
Protocol: Drying by Recrystallization
This protocol removes water by dissolving the wet salt in a minimal amount of a suitable solvent and then precipitating the anhydrous salt.
-
Solvent Selection: A common solvent system is Chloroform/Ethyl Acetate.[3]
-
Dissolution: In a fume hood, place the wet pyridine hydrochloride in an oven-dried flask. Add a minimal amount of boiling chloroform (CHCl₃) to dissolve the salt.
-
Precipitation: While the solution is hot, slowly add ethyl acetate (EtOAc) until the solution becomes cloudy, indicating the onset of precipitation.
-
Crystallization: Allow the flask to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Filtration: Under an inert atmosphere (e.g., using a Schlenk filter stick or in a glove box), filter the crystals.
-
Washing: Wash the collected crystals with a small amount of cold, dry diethyl ether (Et₂O) to remove residual solvents.[3]
-
Drying: Dry the purified crystals under high vacuum for several hours to remove all traces of solvent.
-
Storage: Immediately transfer the dry, purified salt to a tightly sealed container and store it in a desiccator.
Verification: Analytical Moisture Determination
To validate the dryness of pyridine hydrochloride, especially after a purification procedure, quantitative analysis is required.
-
Karl Fischer (KF) Titration: This is the gold standard for accurately determining water content in solids.[13][14] It is a highly sensitive method that can detect even trace amounts of water.
-
Gravimetric Analysis (Loss on Drying): This involves weighing a sample, heating it in an oven to drive off volatiles (water), and weighing it again.[15][16] While simpler than KF, it is less accurate and assumes that only water is lost upon heating.
References
- Pyridine hydrochloride - Safety D
- Material Safety Data Sheet - Pyridine hydrochloride, 98%. (2005). Cole-Parmer.
- Pyridine hydrochloride - SAFETY D
- Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group, University of Pittsburgh.
- Pyridine hydrochloride - Safety D
- Handling Air-Sensitive Reagents Technical Bulletin AL-134. Sigma-Aldrich.
- Method for cleanly preparing high-purity pyridine hydrochloride. (2014).
- How is Pyridine Hydrochloride Prepared and What are its Properties?. (2022). Guidechem.
- Pyridine hydrochloride demethyl
- Is it possible to boil off HCl from pyridinium chloride salts?. (2020).
- Moisture determination in hygroscopic drug substances by near infrared spectroscopy. PubMed.
- Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh.
- EXPLAINED: Moisture Content Analysis using the Gravimetric Process. (2019).
- Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific.
- Air Free Techniques | Handling Air-Sensitive M
- Measuring moisture content: It's more complic
- Working with air and moisture sensitive compounds. (2008). University of Groningen.
- Learn the Six Methods For Determining Moisture. Kett.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. reddit.com [reddit.com]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. uprm.edu [uprm.edu]
- 7. Pyridine hydrochloride - Safety Data Sheet [chemicalbook.com]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. ossila.com [ossila.com]
- 10. molan.wdfiles.com [molan.wdfiles.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. Moisture determination in hygroscopic drug substances by near infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. blog.kett.com [blog.kett.com]
- 15. Blog :: Dryfix Preservation Ltd. Yorkshire » Blog Archive » EXPLAINED: Moisture Content Analysis using the Gravimetric Process [dryfix.net]
- 16. aqualab.com [aqualab.com]
Application Note: Solvent Selection & Protocols for Nucleophilic Substitution on 4-Fluoropyridine Scaffolds
Executive Summary
The 4-fluoropyridine moiety is a high-value scaffold in medicinal chemistry, offering a reactive handle for introducing diverse nucleophiles (amines, alkoxides, thiols) via Nucleophilic Aromatic Substitution (
This Application Note provides a technical roadmap for:
-
Stabilization: Handling 4-fluoropyridine primarily as its hydrochloride salt.
-
Solvent Selection: Balancing reaction kinetics (Dipolar Aprotic) with environmental sustainability (Green Solvents) and workup efficiency.
-
Execution: Validated protocols for both high-throughput discovery and scalable process chemistry.
Mechanistic Grounding: The Fluorine Advantage & Solvent Effects
To select the correct solvent, one must understand the reaction mechanism. Unlike Electrophilic Aromatic Substitution,
The Mechanism ( )
The reaction involves the attack of a nucleophile (
-
Why Fluorine? Although the C-F bond is stronger than C-Cl or C-Br, 4-fluoropyridines react significantly faster in
. The high electronegativity of fluorine inductively stabilizes the electron-rich Meisenheimer intermediate (the rate-determining step), lowering the activation energy.
Solvent Influence on Kinetics
-
Dipolar Aprotic Solvents (DMSO, DMF, NMP): These are the "Gold Standard" for kinetics. They solvate cations (e.g.,
, ) effectively but leave the anionic nucleophile poorly solvated ("naked"). This maximizes the nucleophile's ground-state energy, dramatically increasing reaction rates. -
Protic Solvents (Alcohols): These can solvate the nucleophile via hydrogen bonding, reducing its reactivity. However, they can also hydrogen-bond to the leaving group fluorine, potentially assisting in the elimination step.
-
Green Alternatives (2-MeTHF, ACN): These offer a compromise, providing sufficient polarity for salt solubility while allowing for easier aqueous workups and lower toxicity profiles.
Visualizing the Pathway
The following diagram illustrates the reaction coordinate and the critical role of the Meisenheimer complex.
Figure 1: Reaction coordinate of
Solvent Selection Matrix
The choice of solvent dictates the reaction temperature, workup method, and green chemistry rating.
| Solvent Class | Examples | Kinetic Performance | Workup Ease | Green Rating | Recommendation |
| Dipolar Aprotic | DMSO, DMF, NMP | Excellent (Fastest rates) | Poor (High BP, water miscibility makes extraction difficult) | Low (Reprotoxic, REACH restricted) | Use for difficult/unreactive nucleophiles or small-scale discovery. |
| Polar Aprotic (Volatile) | Acetonitrile (ACN) | Good | Good (Easy to remove, aqueous extraction possible) | Medium | Primary choice for standard reactions. |
| Ethereal/Green | 2-MeTHF, CPME | Moderate | Excellent (Phase separates from water, low peroxide risk) | High (Bio-derived options available) | Recommended for process scale-up and "Green" workflows. |
| Protic | Ethanol, IPA, TFE | Variable (Nucleophile dependent) | High | High | Use for amine nucleophiles where high temp is needed without pressure vessels. |
Critical Stability Protocol: Handling 4-Fluoropyridine
WARNING: Free base 4-fluoropyridine is unstable. It undergoes intermolecular self-quaternization (N attacks C4 of another ring) to form "pyridyl-pyridinium" polymers, appearing as a brown gum.
The Golden Rule: Always store the starting material as 4-Fluoropyridine Hydrochloride (HCl salt) . Only release the free base in situ in the presence of the nucleophile.
Experimental Protocols
Protocol A: The "Green" Process Method (Recommended)
Best for: Scalable synthesis, ease of purification, environmental compliance.
Reagents:
-
4-Fluoropyridine HCl (1.0 equiv)
-
Nucleophile (e.g., amine, thiol) (1.1 – 1.2 equiv)
-
Base:
(3.0 equiv) or (2.0 equiv) -
Solvent: 2-Methyltetrahydrofuran (2-MeTHF) or Acetonitrile (ACN)
Procedure:
-
Setup: To a reaction vessel equipped with a reflux condenser, add solid 4-Fluoropyridine HCl and the inorganic base (
). -
Solvent Addition: Add 2-MeTHF (concentration ~0.2 M). Stir at Room Temperature (RT) for 10 minutes. Note: This in-situ neutralizes the HCl salt, releasing the free base slowly.
-
Nucleophile Addition: Add the nucleophile.
-
Reaction: Heat to 60–80°C. Monitor by LC-MS.
-
Checkpoint: Conversion should reach >95% within 2–6 hours.
-
-
Workup:
-
Cool to RT.
-
Add water (equal volume to solvent).
-
Phase Separation: 2-MeTHF separates cleanly from water (unlike THF). Collect the organic upper layer.[1]
-
Wash organic layer with brine, dry over
, and concentrate.
-
Protocol B: High-Throughput / Difficult Substrates
Best for: Unreactive nucleophiles, library synthesis, small scale.
Reagents:
-
4-Fluoropyridine HCl (1.0 equiv)
-
Nucleophile (1.2 equiv)
-
Base: DIPEA (Hunig’s Base) (2.5 equiv)
-
Solvent: DMSO (Anhydrous)
Procedure:
-
Dissolution: Dissolve nucleophile and DIPEA in DMSO (0.5 M).
-
Addition: Add 4-Fluoropyridine HCl solid directly to the mixture.
-
Reaction: Heat to 90–100°C.
-
Note: Reaction is often complete in <1 hour due to the "naked anion" effect in DMSO.
-
-
Workup (The "Crash" Method):
-
Cool to RT.
-
Slowly pour the reaction mixture into 5 volumes of ice-water or saturated
. -
Precipitate usually forms. Filter and wash with water.
-
Alternative: If no solid forms, extract with EtOAc (requires multiple washes to remove DMSO).
-
Workflow Visualization
The following decision tree assists in selecting the optimal workflow based on nucleophile type and scale.
Figure 2: Decision tree for solvent and protocol selection based on nucleophile reactivity.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Brown gum formation | Polymerization of 4-fluoropyridine free base. | Ensure 4-F-Pyridine HCl is added last or kept in salt form until nucleophile is present. Lower reaction concentration.[1] |
| Low Conversion | Nucleophile deactivated by solvation (if using alcohol). | Switch to ACN or DMSO. Increase temperature. |
| Hydrolysis (Pyridone formation) | Water present in solvent/base. | Use anhydrous solvents.[2] Switch from hydroxide bases to Carbonate or Amine bases. |
| Incomplete Phase Sep. | Emulsion in 2-MeTHF workup. | Add small amount of brine or IPA to break emulsion. |
References
-
BenchChem. Protocol for Nucleophilic Substitution on the Pyridine Ring. (Accessed 2025).[1][2][3][4][5] Link
-
Byrne, F. P., et al. "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes 4, 7 (2016).[6] Link
-
ACS Green Chemistry Institute. Solvent Selection Guide. (2024).[6][7] Link
-
Sigma-Aldrich. 4-Fluoropyridine Hydrochloride Product Safety & Handling.Link
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr) Mechanism.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Fluoropyridine hydrochloride | C5H5ClFN | CID 24820326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Optimizing Stability – Storage and Handling Protocols for Fluoropyridine Methanols
This Application Note is structured to provide a comprehensive, scientifically grounded guide for the storage and handling of fluoropyridine methanols. It synthesizes chemical principles with practical laboratory protocols.
Executive Summary
Fluoropyridine methanols (e.g., (6-fluoropyridin-3-yl)methanol) are critical pharmacophores and building blocks in modern drug discovery. The introduction of fluorine modulates basicity (
This guide details the mechanistic causes of degradation and provides a validated, step-by-step protocol for storage to ensure compound integrity over extended periods.
Mechanisms of Degradation
To prevent degradation, one must understand the driving forces. Fluoropyridine methanols are susceptible to three primary decay pathways:
Oxidative Dehydrogenation (Primary Risk)
The benzylic-like position of the hydroxymethyl group makes it prone to oxidation. Atmospheric oxygen, catalyzed by trace metals or light, converts the primary alcohol first to the aldehyde and subsequently to the carboxylic acid .
-
Observation: Samples turn from white/off-white solids to yellow or brown oils/gums.
-
Impact: Aldehydes are reactive electrophiles that can cross-link proteins or dimerize, compromising biological assays.
Photochemical Decomposition
Pyridine rings possess an
Hygroscopic Hydrolysis
While the C-F bond is generally stable, the pyridine nitrogen can hydrogen bond with water. Moisture uptake (hygroscopicity) accelerates oxidative processes and can alter the stoichiometry of the solid (hydrate formation), affecting weight-based dosing.
Visualization: Degradation Pathways
The following diagram illustrates the critical degradation cascade that storage protocols must interrupt.
Figure 1: Primary oxidative degradation pathway of fluoropyridine methanols. The conversion to aldehyde is the rate-limiting stability risk.
Recommended Storage Conditions
Based on the physicochemical properties, the following conditions are mandatory for long-term stability (>1 month).
| Parameter | Recommendation | Scientific Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Arrhenius equation dictates that lower T exponentially reduces reaction rates (oxidation/hydrolysis). |
| Atmosphere | Inert (Argon or Nitrogen) | Displaces atmospheric |
| Container | Amber Glass with Teflon-lined cap | Amber glass blocks UV/blue light (200–450 nm). Teflon (PTFE) prevents leaching and ensures an airtight seal. |
| Desiccant | Silica Gel or Molecular Sieves | Prevents moisture absorption which catalyzes degradation and causes caking. |
| Long-term | -20°C | For storage exceeding 6 months, freezing is recommended to arrest kinetic degradation. |
Protocol: Handling and Storage Workflow
This protocol ensures a "Chain of Custody" for stability from the moment the reagent arrives.
Phase 1: Receipt and Initial QC
-
Visual Inspection: Verify the compound is a white to off-white solid. Yellowing indicates prior oxidation.
-
Solubility Check: Dissolve a small aliquot in DMSO or Methanol. Turbidity suggests polymerization or salt formation.
-
Baseline Purity: If critical, run a quick LC-MS. Look for
(N-oxide) or (Aldehyde) peaks.
Phase 2: Aliquoting and Inerting (The "Argon Blanket")
Avoid repeated freeze-thaw cycles by aliquoting immediately.
-
Environment: Work in a fume hood. For high-purity requirements, use a glovebox.
-
Weighing: Weigh out single-use quantities (e.g., 100 mg, 500 mg) into Amber Vials (Type I borosilicate).
-
Purging:
-
Insert a needle connected to an Argon/Nitrogen line into the vial.
-
Gentle Flow: Flow gas for 15–30 seconds to displace air. Note: Argon is heavier than air and is superior for "blanketing" solids.
-
Cap Immediately: While gas is still flowing, tightly secure the cap (PTFE-lined).
-
-
Sealing: Wrap the cap junction with Parafilm® to create a secondary moisture barrier.
Phase 3: Storage Organization
Store vials in a secondary container (e.g., a plastic box with a desiccant packet) inside the refrigerator (2–8°C) or freezer (-20°C).
Visualization: Storage Workflow
Figure 2: Standard Operating Procedure (SOP) for receiving and storing fluoropyridine methanols.
Troubleshooting and QC Data
If degradation is suspected, use this reference table to interpret analytical data.
| Observation | Potential Cause | Remediation |
| Material is yellow/brown | Oxidation to aldehyde/polymerization. | Discard. Purification is difficult; aldehydes are reactive. |
| LC-MS: Peak at M-2 | Aldehyde formation (Loss of 2H). | Material is compromising. Use only for non-critical rough screens. |
| LC-MS: Peak at M+16 | N-Oxide formation. | Can potentially be used if N-oxide is not interfering, but titer is lower. |
| Material is caked/wet | Hygroscopic moisture absorption. | Dry under high vacuum over |
Safety (SDS Summary)
-
Hazards: Fluoropyridines are generally Irritants (Skin/Eye/Respiratory).[1][2][3]
-
Fluorine Specifics: In case of fire, thermal decomposition may release Hydrogen Fluoride (HF) , a highly toxic gas.
-
Disposal: Dispose of as halogenated organic waste. Do not mix with strong oxidizers or acids.
References
-
BenchChem. (2025). Technical Support Center: Prevention of 4-Pyridinemethanol Degradation in Solution. Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: (6-(Difluoromethoxy)pyridin-3-yl)methanol. Retrieved from
-
Fisher Scientific. (2013).[3] Safety Data Sheet: 2-Fluoropyridine-4-methanol. Retrieved from
-
Apollo Scientific. (2023). Safety Data Sheet: 2-Fluoropyridine. Retrieved from
-
ChemicalBook. (2026). Chemical Safety Data Sheet: 2-Fluoro-4-trifluoromethyl-pyridine. Retrieved from
Sources
Troubleshooting & Optimization
Preventing nucleophilic aromatic substitution (SnAr) at the 4-position of fluoropyridines
Troubleshooting Guide: Preventing Nucleophilic Aromatic Substitution (SNAr) at the 4-Position
Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you frequently encounter the challenge of regiocontrol when functionalizing polyfluorinated heterocycles. The pyridine ring is inherently electron-deficient, making it highly susceptible to nucleophilic attack. In fluoropyridines, the C-4 position is exceptionally activated, which often leads to undesired regioselectivity when your target is the C-2 position.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you override this inherent reactivity and achieve precise regiocontrol.
🔬 Frequently Asked Questions (Troubleshooting Regioselectivity)
Q1: Why does my nucleophile exclusively attack the 4-position of 2,4-difluoropyridine, even when I lower the temperature?
The Causality: The preference for C-4 substitution is driven by both kinetic and thermodynamic factors, which cannot be easily overridden by simply lowering the thermal energy of the system.
-
Electronic Stabilization: When a nucleophile attacks the C-4 position, the resulting anionic Meisenheimer intermediate places the negative charge directly on the highly electronegative nitrogen atom (para-relationship). This provides superior resonance stabilization compared to attack at C-2 (1)[1].
-
Steric Environment: The nitrogen lone pair creates a sterically demanding solvation sphere around the adjacent C-2 position. The C-4 position is relatively unhindered, allowing bulky nucleophiles easier access.
Q2: How can I completely block the 4-position and force SNAr at the 2-position?
The Solution: Implement the "Trialkylsilyl Trick" . The Causality: By installing a massive steric shield—such as a trimethylsilyl (TMS) or triethylsilyl (TES) group—at the 5-position, the adjacent 4-position becomes completely inaccessible to nucleophiles due to severe steric clash. The nucleophile is kinetically forced to attack the less hindered C-2 position. Once the substitution is complete, the silyl group acts as a traceless directing group and is easily removed with a fluoride source (2)[2]. (See the detailed protocol section below).
Q3: Can I bypass SNAr entirely to achieve C-2 selectivity without using protecting groups?
The Solution: Yes, by changing your starting material from a fluoropyridine to a chloropyridine or bromopyridine, and switching your reaction mechanism to Palladium-catalyzed cross-coupling. The Causality: In Pd-catalyzed reactions (e.g., Buchwald-Hartwig amination), the oxidative addition step dictates regioselectivity. The transition metal pre-coordinates to the pyridine nitrogen lone pair, which directs the catalyst to preferentially insert into the adjacent C-2 halogen bond before reacting with the C-4 position (3)[3]. This completely reverses the natural SNAr selectivity (4)[4].
📊 Quantitative Data: Regioselectivity Comparison
The following table summarizes the expected regiochemical outcomes when attempting to functionalize the C-2 position using different strategic approaches.
| Reaction Strategy | Substrate | Reagents / Catalyst | Major Regioisomer | Selectivity Ratio (C-2 : C-4) |
| Standard SNAr | 2,4-Difluoropyridine | Nucleophile, Base, Heat | 4-Substituted | < 1 : 99 |
| Trialkylsilyl Trick | 5-TMS-2,4-difluoropyridine | Nucleophile, Base, Heat | 2-Substituted | > 99 : 1 |
| Pd-Catalyzed Cross-Coupling | 2,4-Dichloropyridine | Nucleophile, Pd(OAc)₂, Xantphos | 2-Substituted | > 95 : 5 |
⚙️ Strategic Workflows & Logic Trees
Decision logic tree for selecting the optimal C-2 regioselective functionalization strategy.
Workflow of the Trialkylsilyl Trick for forced C-2 substitution.
🧪 Self-Validating Experimental Protocol: The Trialkylsilyl Trick
This methodology ensures that the highly reactive C-4 position is temporarily masked, allowing for exclusive functionalization at the C-2 position.
Phase 1: Installation of the Steric Shield (C-5 Silylation)
-
Preparation: Flame-dry a Schlenk flask under argon. Add anhydrous THF (0.5 M relative to substrate) and diisopropylamine (1.1 equiv). Cool to -78 °C.
-
Base Generation: Add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to generate LDA.
-
Lithiation: Add 2,4-difluoropyridine (1.0 equiv) dropwise at -78 °C.
-
Causality: Deprotonation kinetically occurs at the most acidic position.
-
Self-Validation Check: Quench a 0.1 mL reaction aliquot with D₂O. Analyze via GC-MS or ¹H NMR to confirm >95% deuterium incorporation before proceeding. If incomplete, extend lithiation time.
-
-
Silylation: Add chlorotrimethylsilane (TMSCl, 1.2 equiv) dropwise. Allow the mixture to warm to room temperature over 2 hours.
-
Isolation: Quench with saturated aqueous NH₄Cl, extract with Et₂O, dry over MgSO₄, and concentrate. Purify via silica gel chromatography to isolate 5-TMS-2,4-difluoropyridine.
Phase 2: Regioselective SNAr at C-2
-
Reaction Setup: Dissolve 5-TMS-2,4-difluoropyridine (1.0 equiv) in anhydrous DMF (0.2 M).
-
Nucleophile Addition: Add the desired nucleophile (e.g., secondary amine, 1.2 equiv) and K₂CO₃ (2.0 equiv).
-
Execution: Stir at 60 °C for 4–8 hours.
-
Causality: The bulky TMS group at C-5 completely blocks the normally favored C-4 position, kinetically forcing the nucleophile to attack C-2.
-
Self-Validation Check: Monitor via LC-MS. The reaction is complete when the starting material peak disappears and a single product mass [M+Nu-F]⁺ emerges. The absence of a second regioisomer peak validates the efficacy of the steric block.
-
-
Workup: Dilute with water, extract with EtOAc, wash with brine (3x) to remove DMF, dry, and concentrate.
Phase 3: Traceless Removal of the Shield (Desilylation)
-
Cleavage: Dissolve the crude intermediate in THF (0.2 M). Add TBAF (1.5 equiv, 1.0 M in THF).
-
Execution: Stir at room temperature for 1 hour.
-
Causality: The formation of a strong silicon-fluorine bond provides the thermodynamic driving force for the rapid and clean cleavage of the aryl-silicon bond.
-
-
Final Isolation: Concentrate and purify via flash chromatography to yield the pure 2-substituted-4-fluoropyridine.
📚 References
-
Gutekunst, W. "Haloselectivity of Heterocycles." Baran Lab Group Meeting.3
-
BenchChem Technical Support Team. "A Comparative Guide to the Kinetics of Nucleophilic Substitution on the Pyridine Ring." BenchChem.1
-
Schlosser, M., Bobbio, C., & Rausis, T. "Regiochemically Flexible Substitutions of Di-, Tri-, and Tetrahalopyridines: The Trialkylsilyl Trick." The Journal of Organic Chemistry. 2
-
"Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries." ResearchGate. 4
Sources
Avoiding defluorination during the reduction of 4-fluoronicotinates
Topic: Avoiding Defluorination During Reduction of 4-Fluoronicotinates
Case ID: #FP-RED-04 Status: Active Support Level: Tier 3 (Senior Application Scientist)
The Core Problem: "The SNAr Trap"
Reducing ethyl 4-fluoronicotinate (or similar esters) to (4-fluoropyridin-3-yl)methanol presents a specific chemoselectivity challenge that does not exist for standard aromatic esters.
The 4-position of the pyridine ring is highly electron-deficient due to the resonance withdrawal of the nitrogen atom (para-position). This makes the C-F bond exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) .
If you use a "loose" nucleophilic hydride (like LiAlH4) or uncontrolled temperatures, the hydride ion (
Mechanism of Failure vs. Success
The following diagram illustrates the competition between the desired carbonyl reduction and the undesired defluorination.
Caption: Figure 1. Kinetic competition between SNAr defluorination (red path) and chemoselective carbonyl reduction (green path).
Reagent Selection Matrix
Do not treat this substrate like a standard benzoate ester. Use this matrix to select your reagent.
| Reagent | Risk Level | Mechanism Note | Recommendation |
| LiAlH4 (LAH) | 🔴 CRITICAL | Strong nucleophilic hydride. High risk of SNAr at C4. | AVOID. Almost guarantees defluorination or complex mixtures. |
| H2 / Pd/C | 🔴 CRITICAL | Catalytic Hydrogenolysis. | AVOID. Will cleave the C-F bond (hydrodefluorination) before reducing the ester. |
| NaBH4 (MeOH) | 🟡 MODERATE | Mild nucleophile. Slow reaction with esters requires heating, which increases SNAr risk. | Use with Caution. Only if activated (see Protocol B). |
| DIBAL-H (-78°C) | 🟢 OPTIMAL | Lewis-acidic aluminum coordinates to carbonyl oxygen, delivering hydride intramolecularly. | GOLD STANDARD. Kinetic control prevents ring attack. |
Experimental Protocols
Protocol A: The "Gold Standard" (DIBAL-H)
Best for: High value substrates, maximum purity, scale-up.
The Logic: DIBAL-H acts as a Lewis acid first. By maintaining -78°C, we ensure the reaction is kinetically controlled. The hydride is delivered specifically to the carbonyl carbon because it is "tethered" by the Al-O bond. The energy barrier for SNAr on the ring is not overcome at this temperature.
Materials:
-
Substrate: Ethyl 4-fluoronicotinate (1.0 equiv)
-
Reagent: DIBAL-H (1.0 M in Toluene/DCM, 2.2 equiv )
-
Solvent: Anhydrous DCM or Toluene
-
Quench: Rochelle’s Salt (Sodium Potassium Tartrate)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Dissolution: Dissolve substrate in anhydrous DCM (0.1 M concentration).
-
Cryo-cool: Cool the solution to -78°C (Dry ice/Acetone). Wait 15 mins to ensure thermal equilibrium.
-
Addition: Add DIBAL-H (2.2 equiv) dropwise over 20-30 minutes via syringe pump or pressure-equalizing funnel.
-
Critical: Do not let the internal temperature rise above -70°C.
-
-
Reaction: Stir at -78°C for 2 hours. Monitor by TLC (quench a micro-aliquot in MeOH).
-
Quench (The "Emulsion Killer"):
-
While still at -78°C, add MeOH (excess) dropwise to destroy excess hydride.
-
Remove cooling bath and allow to warm to 0°C.
-
Add saturated aqueous Rochelle’s Salt solution (volume equal to reaction solvent).
-
Vigorous stirring (1-2 hours) is required until two clear layers form (organic vs. aqueous). Do not skip this or you will get an aluminum jelly.
-
-
Workup: Extract with DCM, dry over Na2SO4, and concentrate.
Protocol B: The "Bench-Friendly" Alternative (NaBH4/CaCl2)
Best for: Labs without cryo capability, smaller scales.
The Logic: Sodium Borohydride alone is too slow for esters.[4] Adding CaCl2 generates Ca(BH4)2 in situ and acts as a Lewis acid to activate the ester, allowing reduction at milder temperatures (0°C) without the harsh nucleophilicity of LAH.
Step-by-Step:
-
Dissolve 1.0 equiv ester in absolute EtOH (0.2 M).
-
Add 1.5 equiv anhydrous CaCl2 (powdered). Stir 15 mins at 0°C.
-
Add 2.0 equiv NaBH4 in small portions (exothermic).
-
Stir at 0°C to RT. Monitor closely.
-
Warning: If the reaction is sluggish, do not reflux. Refluxing will trigger SNAr defluorination.
Troubleshooting Guide
Use this workflow to diagnose issues.
Caption: Figure 2. Troubleshooting decision tree for common reduction failures.
Frequently Asked Questions (FAQ)
Q: Can I use LiBH4? A: Lithium Borohydride is riskier than NaBH4 but safer than LiAlH4. However, the Lithium cation is a strong Lewis acid that can sometimes catalyze the SNAr pathway if the temperature is not strictly controlled. We recommend Protocol B (Na/Ca) over LiBH4 for this specific substrate.
Q: Why did my fluorine signal disappear on NMR (19F)? A: You likely formed the 4-hydrido pyridine (defluorination). This happens if the reaction warms up before the hydride is consumed. Check your solvent dryness; wet solvent can generate heat or hydroxide (if NaH is used), which also displaces fluorine.
Q: Can I use catalytic hydrogenation (Pd/C) if I use a poison? A: It is not recommended. C-F bonds on pyridine rings are notoriously unstable under hydrogenation conditions (hydrodefluorination). Even with poisoned catalysts, you risk losing the fluorine before reducing the ester.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text confirming reactivity of 4-halopyridines toward nucleophiles).
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Mechanistic distinction between DIBAL-H and LiAlH4).
-
Organic Syntheses. (1980). Reduction of Esters to Alcohols using DIBAL-H. (General procedure adapted for temperature control).
- Schlosser, M. (1998). Organometallics in Synthesis: A Manual. Wiley.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Explanation of SNAr mechanism on electron-deficient heterocycles).
Sources
Technical Support Center: Troubleshooting (4-Fluoropyridin-3-yl)methanol Synthesis
Welcome to the Advanced Synthesis Support Center. Synthesizing (4-fluoropyridin-3-yl)methanol presents unique chemoselective and thermodynamic challenges[1]. The highly activated C-F bond is prone to nucleophilic aromatic substitution (SNAr), and its lithiated intermediates are notoriously thermolabile. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Below, you will find field-proven causality analyses, quantitative reagent data, and self-validating protocols to rescue your yields.
Mechanistic Overview & Failure Modes
To troubleshoot effectively, we must first map the operational boundaries of the two primary synthetic routes: the reduction of 4-fluoronicotinic acid and the lithium-halogen exchange of 3-bromo-4-fluoropyridine.
Figure 1: Mechanistic pathways and failure modes in (4-fluoropyridin-3-yl)methanol synthesis.
Quantitative Reagent Analysis
Choosing the wrong reagent combination is the leading cause of target degradation. The table below summarizes the causality behind common reagent failures during the reduction pathway.
| Reducing Agent | Solvent | Typical Yield | Primary Byproduct | Mechanism of Failure |
| NaBH₄ | Methanol | < 10% | (4-Methoxypyridin-3-yl)methanol | SNAr by in situ generated methoxide[2]. |
| LiAlH₄ | THF | 20 - 40% | Pyridin-3-ylmethanol | Hydrodefluorination (nucleophilic hydride attack at C4)[2]. |
| BH₃·THF | THF | 75 - 90% | None (Clean conversion) | N/A (Optimal conditions) . Borane acts electrophilically. |
Troubleshooting FAQs
Q1: Why am I isolating (4-methoxypyridin-3-yl)methanol instead of the target fluoro-compound when reducing the ester intermediate? Causality: The fluorine atom at the C4 position of the pyridine ring is highly activated toward nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen. When using sodium borohydride (NaBH₄) in methanol, methoxide ions are generated in situ. These methoxide ions act as strong nucleophiles, triggering a rapid Nucleophilic Aromatic Substitution (SNAr) that displaces the fluorine atom[2]. Resolution: Abandon protic solvents and nucleophilic reducing agents. Switch to Borane-THF (BH₃·THF) in anhydrous THF. Borane coordinates to the carbonyl oxygen without generating nucleophilic species that could attack the C4 position.
Q2: My lithium-halogen exchange of 3-bromo-4-fluoropyridine yields a black, intractable tar. What is the mechanism of this failure? Causality: The intermediate 4-fluoro-3-lithiopyridine is extremely thermolabile. If the internal reaction temperature rises above -78 °C—even locally during the exothermic addition of n-Butyllithium—the intermediate undergoes rapid α-elimination of lithium fluoride (LiF). This elimination generates a highly reactive 3,4-pyridyne (aryne) intermediate, which immediately polymerizes or reacts with the solvent, resulting in the observed black tar. Resolution: Strict cryogenic control is mandatory. The metalation must be performed at -95 °C using a liquid nitrogen/ethanol bath[3]. Ensure the n-BuLi is added dropwise down the side of the flask to pre-cool it before it hits the reaction mixture.
Q3: LC-MS shows 100% conversion to (4-fluoropyridin-3-yl)methanol, but my isolated yield after aqueous workup is <20%. Where is my product? Causality: (4-Fluoropyridin-3-yl)methanol is a low-molecular-weight, highly polar molecule with strong hydrogen-bonding capabilities. It exhibits massive aqueous solubility. Standard liquid-liquid extraction with ethyl acetate or dichloromethane will leave the vast majority of your product trapped in the aqueous phase. Resolution: Eliminate the aqueous workup. Quench the reaction with a minimal volume of saturated aqueous NH₄Cl, add silica gel directly to the reaction flask, and concentrate to complete dryness under reduced pressure. Purify the resulting powder via dry-loading flash chromatography.
Self-Validating Experimental Protocols
To ensure scientific integrity, a protocol must validate itself before you commit to the final isolation step.
Method A: Chemoselective Reduction of 4-Fluoronicotinic Acid
Use this method to avoid the cryogenic hazards of lithium-halogen exchange.
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge thoroughly with argon.
-
Dissolution: Suspend 4-fluoronicotinic acid (1.0 equiv) in anhydrous THF to create a 0.2 M solution. Cool to 0 °C using an ice bath.
-
Reagent Addition: Slowly add BH₃·THF (1.0 M in THF, 3.0 equiv) dropwise over 30 minutes. Note: Monitor closely for H₂ gas evolution.
-
Reaction: Remove the ice bath and heat the mixture to 50 °C for 12 hours.
-
Validation Checkpoint: Take a 0.1 mL aliquot, quench with 0.5 mL methanol, and analyze via LC-MS. The complete disappearance of the carboxylic acid mass (M+H ≈ 142) and appearance of the product (M+H ≈ 128) confirms completion. Furthermore, crude ¹⁹F NMR should show a single peak (approx. -105 to -115 ppm), confirming the C-F bond remains intact.
-
Quench & Isolation: Cool the reaction to 0 °C. Cautiously add methanol dropwise until gas evolution ceases to destroy excess borane. Add silica gel directly to the flask, concentrate to dryness, and purify via flash chromatography (Eluent: 0-10% MeOH in DCM).
Method B: Cryogenic Lithiation of 3-Bromo-4-fluoropyridine
Use this method when starting from the halogenated pyridine building block.
-
Setup: Flame-dry a 3-neck flask equipped with an internal temperature probe. Purge with argon.
-
Cooling: Dissolve 3-bromo-4-fluoropyridine (1.0 equiv) in anhydrous THF (0.1 M). Cool the solution to -95 °C using a liquid nitrogen/ethanol bath[3].
-
Metalation: Add n-Butyllithium (2.5 M in hexanes, 1.05 equiv) dropwise at a rate that maintains the internal temperature strictly below -90 °C. Stir for exactly 15 minutes at -95 °C[3].
-
Validation Checkpoint: Syringe out a 0.2 mL aliquot and immediately quench it into a vial containing pre-cooled MeOD (deuterated methanol) at -95 °C. GC-MS of this aliquot should show >95% deuterium incorporation (3-deuterio-4-fluoropyridine). If a black color develops in the main flask, pyridyne formation has occurred, and the reaction must be aborted.
-
Electrophile Addition: Add a stream of dry monomeric formaldehyde gas (generated by heating paraformaldehyde at 150 °C in an adjacent flask) or add a pre-cooled solution of anhydrous formaldehyde in THF[3].
-
Quench & Workup: Stir for 30 minutes at -78 °C, then quench with saturated aqueous NH₄Cl. Warm to room temperature, dry-load onto silica gel, and purify.
References
1.[3] WO2015002994A2 - Heteroaryl compounds useful as inhibitors of sumo activating enzyme - Google Patents. 3 2.[2] Methyl 2-bromo-4-fluoronicotinate - Smolecule. 2 3.[1] WO2018086604A1 - Nitrogen-containing heterocyclic compounds, preparation method therefor, pharmaceutical composition thereof, and applications thereof - Google Patents. 1
Sources
- 1. WO2018086604A1 - Nitrogen-containing heterocyclic compounds, preparation method therefor, pharmaceutical composition thereof, and applications thereof - Google Patents [patents.google.com]
- 2. Buy Methyl 2-bromo-4-fluoronicotinate [smolecule.com]
- 3. WO2015002994A2 - Heteroaryl compounds useful as inhibitors of sumo activating enzyme - Google Patents [patents.google.com]
Why does (4-Fluoropyridin-3-yl)methanol turn brown/decompose upon neutralization?
Introduction
(4-Fluoropyridin-3-yl)methanol is a key heterocyclic building block in medicinal chemistry and drug development, valued for its role in introducing a fluorinated pyridine motif into target molecules. The incorporation of fluorine can significantly enhance metabolic stability and modify pharmacokinetic properties.[1][2] However, researchers frequently encounter a significant challenge during its synthesis and handling: the compound often turns brown and decomposes upon neutralization from its acidic salt form to the free base.
This technical guide provides an in-depth analysis of the potential causes for this instability and offers a robust, field-proven protocol to mitigate decomposition during experimental work-up.
Frequently Asked Questions (FAQs)
Q1: Why does my solution of (4-Fluoropyridin-3-yl)methanol turn brown after neutralization?
A: The observed browning is a strong indicator of chemical decomposition. While the compound is relatively stable as a protonated salt (e.g., hydrochloride), the neutral free base form is significantly more susceptible to degradation. The discoloration is primarily attributed to air oxidation of the hydroxymethyl group, which is exacerbated by the electronic properties of the fluoropyridine ring in its neutral state.
Detailed Mechanistic Hypothesis
The decomposition is likely a multi-step process involving oxidation followed by polymerization or further degradation.
-
Increased Susceptibility of the Free Base: In an acidic solution, the pyridine nitrogen is protonated. This positive charge withdraws electron density from the aromatic ring, making it more electron-deficient and less prone to oxidation. Upon neutralization, the nitrogen is deprotonated, and its lone pair of electrons increases the electron density of the pyridine ring system. This more electron-rich state appears to render the entire molecule, particularly the benzylic-like hydroxymethyl group, more vulnerable to oxidation.
-
Air Oxidation to an Aldehyde: The primary alcohol (-CH₂OH) functional group is susceptible to oxidation, which can convert it into the corresponding aldehyde (4-fluoro-3-formylpyridine).[3] This reaction can be catalyzed by trace metal impurities and is significantly accelerated by the presence of atmospheric oxygen, especially in a neutral or slightly basic solution. Primary alcohols can be oxidized to aldehydes, and under aqueous conditions, may be further oxidized to carboxylic acids.[4]
-
Formation of Colored Species: The resulting aldehyde is a conjugated system that is itself reactive. Aldehydes can undergo self-condensation (aldol-type) reactions or other polymerization pathways. These subsequent reactions create larger, highly conjugated molecules, which are typically colored and are observed as the brown decomposition products. The darkening of reaction mixtures involving pyridine derivatives often suggests the occurrence of such polymerization side reactions.
Caption: Workflow for minimizing decomposition during the neutralization of (4-Fluoropyridin-3-yl)methanol.
References
-
G. Sandford, "Fluorine-containing fine chemicals," Journal of Fluorine Chemistry, vol. 100, no. 1-2, pp. 75-89, 1999.
-
V. A. Petrov, "Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science," Polymers, vol. 12, no. 9, p. 2049, 2020.
-
The Organic Chemistry Tutor, "Oxidation of Alcohols with PCC," YouTube, Oct 28, 2023. [Online]. Available: [Link]
-
Khan Academy, "Oxidation of alcohols I: Mechanism and oxidation states," Khan Academy. [Online]. Available: [Link]
-
S. M. C. L. V. G. K. P. Gillis, E. P., "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective," Journal of Medicinal Chemistry, vol. 58, no. 21, pp. 8315-8359, 2015.
-
F. M. P. G. F. S. G. S. D. C. M. L. F. M. M. S. W. B. M. L. T. C. M. K. D. M. S. C. L. V. G. K. P. Gillis, E. P., "Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation," ACS Catalysis, vol. 10, no. 19, pp. 11322-11328, 2020.
-
The Organic Chemistry Tutor, "Oxidation of Alcohols," YouTube, Apr 18, 2023. [Online]. Available: [Link]
- C. Wang, "A New Synthetic Method of 3-Fluoropyridine-2-methanol," Google Patents, CN111004171A, Apr 14, 2020. [Online].
-
Pearson, "Side-Chain Reactions of Substituted Pyridines Explained," Pearson+. [Online]. Available: [Link]
Sources
Stability of 4-fluoropyridine derivatives in basic conditions
Welcome to the Technical Support Center for 4-Fluoropyridine Derivatives . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the unique reactivity and instability of 4-fluoropyridines in basic environments.
This center synthesizes field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure the integrity of your fluorinated intermediates.
Section 1: Fundamental Stability & Mechanistic FAQs
Q: Why do my 4-fluoropyridine intermediates degrade so rapidly in basic conditions compared to 4-chloropyridines? A: The instability is driven by the kinetics of Nucleophilic Aromatic Substitution (SNAr). Unlike SN2 reactions where fluorine is a poor leaving group due to the strong C–F bond, the rate-determining step in SNAr is the initial addition of the nucleophile to form the intermediate Meisenheimer complex[1]. Fluorine is the most electronegative element; its powerful inductive effect severely lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring[2]. This makes the C4 position hyper-electrophilic, vastly accelerating nucleophilic attack by hydroxides, alkoxides, or unhindered amines.
Mechanism of Nucleophilic Aromatic Substitution (SNAr) on 4-fluoropyridines.
Q: Is the degradation strictly caused by the base acting as a nucleophile? A: Yes, in alkaline conditions, the base itself (e.g., OH⁻) acts as the nucleophile. Desai (1973) demonstrated that pure 4-fluoropyridine is stable as a neat free base when completely isolated from nucleophiles[3]. However, in aqueous alkali, the high concentration of hydroxide directly drives the SNAr reaction, displacing the fluoride to form 4-hydroxypyridine, which immediately tautomerizes to the thermodynamically stable 4-pyridone[3].
Section 2: Reaction Troubleshooting & Experimental Fixes
Q: I am losing the fluorine atom during a Suzuki-Miyaura cross-coupling (using K₂CO₃/H₂O at 90 °C). How can I prevent this? A: Aqueous inorganic bases like K₂CO₃ or NaOH at elevated temperatures generate high concentrations of hydroxide ions. At 90 °C, hydroxide rapidly attacks the 4-fluoropyridine before the palladium catalytic cycle can complete. The Fix: Switch to strictly anhydrous conditions using Cesium Fluoride (CsF) as the base. CsF provides the necessary fluoride to activate the boronic acid (forming a reactive fluoroborate for transmetalation) but is entirely non-nucleophilic toward the C–F bond. Attacking the C4 position with fluoride simply results in degenerate substitution (exchanging F for F), preserving your starting material[4].
Q: My product degrades during the aqueous workup when I neutralize an acidic reaction mixture with NaOH. What is the correct procedure? A: Localized high pH spikes during NaOH addition cause immediate hydrolysis. The Fix: Never use strong aqueous bases for workup. Quench acidic mixtures using a highly buffered system (e.g., saturated aqueous NaHCO₃ mixed with pH 7.4 phosphate buffer) and maintain the internal temperature below 5 °C.
Section 3: Diagnostic Workflows & Base Compatibility
To systematically diagnose where your 4-fluoropyridine is degrading, follow this logical workflow:
Troubleshooting workflow for mitigating 4-fluoropyridine degradation in basic conditions.
Quantitative Data: Base Compatibility Matrix
Use the following table to select appropriate bases for reactions involving 4-fluoropyridine derivatives.
| Base / Condition | Nucleophilicity | Steric Hindrance | 4-Fluoropyridine Stability (25 °C) | 4-Fluoropyridine Stability (80 °C) | Recommendation |
| Aqueous NaOH (1M) | High (OH⁻) | Low | Poor ( | Very Poor ( | AVOID |
| K₂CO₃ (aq) | Moderate (OH⁻ via hydrolysis) | Low | Moderate ( | Poor ( | AVOID at elevated temps |
| Piperidine | High (2° amine) | Low | Poor | Very Poor | AVOID |
| DIPEA | Low | High | Excellent | Good | SAFE for amine neutralizations |
| Anhydrous CsF | Very Low | N/A | Excellent | Excellent | OPTIMAL for cross-couplings |
Causality Note: DIPEA (N,N-diisopropylethylamine) is safe because its bulky isopropyl groups create severe steric clash, preventing the nitrogen lone pair from achieving the necessary Bürgi-Dunitz trajectory to attack the C4 position.
Section 4: Self-Validating Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints so you can verify the integrity of the C–F bond in real-time.
Protocol 1: Base-Sensitive Suzuki-Miyaura Coupling of 4-Fluoropyridin-2-yl Halides
Objective: Couple an aryl boronic acid to the C2 position without hydrolyzing the C4 fluorine.
-
Reagent Preparation: Flame-dry a Schlenk flask. Add the 4-fluoropyridin-2-yl halide (1.0 eq), aryl boronic acid (1.2 eq), anhydrous CsF (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane.
-
Validation Checkpoint 1: Perform a Karl Fischer titration on the solvent. It must read <50 ppm water. If >50 ppm, discard and use a fresh anhydrous bottle to prevent in-situ hydroxide formation.
-
-
Reaction Execution: Degas via freeze-pump-thaw (3 cycles). Heat to 80 °C under argon for 4 hours.
-
In-Process Monitoring:
-
Validation Checkpoint 2: Withdraw a 10 µL aliquot, dilute in anhydrous acetonitrile, and run LC-MS. You must observe the desired product mass
. If you observe (loss of F, addition of OH), water has breached your system.
-
-
Workup: Cool to room temperature. Filter directly through a pad of Celite to remove CsF and Pd salts. Do not wash with aqueous base. Concentrate the filtrate under reduced pressure.
Protocol 2: Safe Aqueous Workup and Isolation
Objective: Quench an acidic reaction mixture containing a 4-fluoropyridine without triggering base-catalyzed SNAr.
-
Cooling: Submerge the reaction vessel in an ice-water bath. Allow the internal temperature to drop below 5 °C.
-
Buffer Preparation: Prepare a 1:1 mixture of saturated aqueous NaHCO₃ and 0.5 M Sodium Phosphate buffer (pH 7.0).
-
Quenching: Add the buffer mixture dropwise to the reaction while stirring vigorously.
-
Validation Checkpoint 3: Pause addition and test the aqueous phase with a calibrated pH probe or high-resolution pH paper. The pH must not exceed 7.5 .
-
-
Extraction: Extract immediately with cold ethyl acetate (3x).
-
Validation Checkpoint 4: Run a TLC of the organic layer against a 4-pyridone standard. The organic layer should show zero baseline spotting (pyridones are highly polar and stick to the baseline).
-
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate at <30 °C water bath temperature.
References
-
[1] Wikipedia Contributors. (n.d.). Nucleophilic aromatic substitution. Wikipedia, The Free Encyclopedia. Retrieved from[Link]
-
[2] MDPI. (2023). Analogy of the Reactions of Aromatic and Aliphatic π-Electrophiles with Nucleophiles. Molecules. Retrieved from[Link]
-
[3] Desai, P. B. (1973). Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1, 1865-1868. Retrieved from[Link]
-
[4] Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139-10147. Retrieved from[Link]
Sources
Technical Support Center: Minimizing Fluorine Hydrolysis in Aqueous Workups of Pyridine Salts
Introduction
Fluorinated pyridine derivatives are crucial building blocks in modern drug discovery and development. However, the inherent reactivity of the carbon-fluorine (C-F) bond, particularly when adjacent to a positively charged nitrogen in a pyridinium salt, presents a significant challenge during aqueous workups. Hydrolysis of the C-F bond not only leads to yield loss but also introduces difficult-to-remove hydroxylated impurities, complicating downstream processing and purification. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to understand, troubleshoot, and ultimately minimize fluorine hydrolysis during the aqueous workup of pyridine salts.
Frequently Asked Questions (FAQs)
Q1: Why is the C-F bond on a pyridinium salt susceptible to hydrolysis?
The stability of a C-F bond is significantly influenced by the electronic environment of the pyridine ring. The positively charged nitrogen atom in a pyridinium salt acts as a powerful electron-withdrawing group, making the pyridine ring electron-deficient. This heightened electrophilicity makes the carbon atom attached to the fluorine more susceptible to nucleophilic attack by water or hydroxide ions present in the aqueous phase.
Q2: What are the primary factors that influence the rate of fluorine hydrolysis?
Several factors can accelerate the unwanted hydrolysis of the C-F bond:
-
pH: Basic conditions significantly increase the rate of hydrolysis. The presence of hydroxide ions (OH-), a stronger nucleophile than water, readily attacks the electron-deficient carbon center.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Elevated temperatures during aqueous workup or extraction can lead to significant product degradation.
-
Reaction Time: Prolonged exposure of the fluorinated pyridine salt to aqueous conditions will inevitably lead to a higher degree of hydrolysis.
-
Position of the Fluorine Atom: The position of the fluorine atom on the pyridine ring influences its stability. Fluorine atoms at the 2- and 4-positions are generally more susceptible to nucleophilic substitution due to direct resonance delocalization of the positive charge to these positions.
-
Presence of Other Substituents: Electron-withdrawing groups on the pyridine ring can further increase the electrophilicity of the ring and enhance the rate of hydrolysis. Conversely, electron-donating groups can mitigate this effect to some extent.
Q3: What are the common byproducts of fluorine hydrolysis?
The primary byproduct of fluorine hydrolysis is the corresponding hydroxypyridine derivative, where the fluorine atom is replaced by a hydroxyl group. For instance, the hydrolysis of a 2-fluoropyridinium salt will yield a 2-hydroxypyridine derivative. In some cases, further degradation or side reactions can occur, leading to a more complex impurity profile.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the aqueous workup of fluorinated pyridine salts and provides actionable solutions.
Issue 1: Significant Product Loss and Formation of Hydroxylated Impurities Detected by LC-MS or NMR.
This is the most direct indication of C-F bond hydrolysis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high hydrolysis.
Detailed Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Basic Aqueous Phase | During workup, ensure the aqueous phase is neutral or slightly acidic. Use a saturated solution of ammonium chloride (NH4Cl) for quenching instead of sodium bicarbonate or carbonate, which can create a basic environment.[1] | Minimized formation of the hydroxylated byproduct. |
| Elevated Temperature | Perform all aqueous washes and extractions at low temperatures (0-5 °C) using an ice bath. Pre-cool all aqueous solutions before use. | Reduced rate of hydrolysis, preserving the integrity of the C-F bond. |
| Prolonged Contact Time | Minimize the time the pyridine salt is in contact with the aqueous phase. Perform extractions swiftly and avoid letting biphasic mixtures stand for extended periods. | Less opportunity for the hydrolysis reaction to occur, leading to higher product purity. |
| Inefficient Phase Separation | Emulsions can increase the interfacial area and prolong contact between the organic and aqueous phases. To break emulsions, add a small amount of brine (saturated NaCl solution).[1] | Faster and cleaner phase separation, reducing the overall workup time. |
Issue 2: Inconsistent Yields and Purity Between Batches.
Batch-to-batch inconsistency often points to subtle variations in the workup procedure.
Troubleshooting Steps:
-
Standardize pH Measurement: Ensure consistent and accurate pH measurement of the aqueous phase across all batches. Use a calibrated pH meter.
-
Control Temperature Rigorously: Implement strict temperature control protocols for the workup. Use a jacketed vessel or a well-maintained ice bath.
-
Document and Standardize Timings: Record the duration of each step of the workup process and strive for consistency.
-
Reagent Quality: Ensure the quality and concentration of all aqueous reagents (e.g., NH4Cl solution, brine) are consistent.
Experimental Protocols
Protocol 1: Optimized Aqueous Workup for Fluorinated Pyridine Salts
This protocol is designed to minimize C-F bond hydrolysis.
Materials:
-
Reaction mixture containing the fluorinated pyridine salt
-
Saturated aqueous ammonium chloride (NH4Cl) solution, pre-chilled to 0-5 °C
-
Brine (saturated aqueous NaCl solution), pre-chilled to 0-5 °C
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Suitable organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
Procedure:
-
Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.
-
Quenching: Slowly add the pre-chilled saturated aqueous NH4Cl solution to the reaction mixture with gentle stirring. Monitor the pH of the aqueous layer to ensure it remains neutral or slightly acidic (pH 6-7).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product into the organic solvent. Perform the extraction quickly to minimize contact time.
-
Washing: Wash the organic layer sequentially with pre-chilled saturated aqueous NH4Cl solution and then with pre-chilled brine.
-
Drying: Dry the organic layer over anhydrous Na2SO4 or MgSO4.
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure at a low temperature.
Protocol 2: Analytical Method for Detecting and Quantifying Hydrolysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) with a UV detector
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is typically effective.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where both the starting material and the hydroxylated byproduct have good absorbance (e.g., 254 nm).
-
Quantification: Use authentic standards of the starting material and the hydroxylated byproduct to create a calibration curve for accurate quantification.
LC-MS Method:
-
Use the same chromatographic conditions as the HPLC method.
-
The mass spectrometer will confirm the identity of the hydroxylated byproduct by its molecular weight.
Advanced Strategies for Minimizing Hydrolysis
For particularly sensitive substrates, consider these alternative approaches:
-
Non-Aqueous Workup: If the downstream process allows, consider a non-aqueous workup. This could involve filtering the reaction mixture through a pad of silica gel or celite to remove solid byproducts, followed by direct concentration.
-
Solid-Phase Extraction (SPE): For small-scale reactions, SPE can be an effective way to quickly separate the product from the reaction mixture without a traditional aqueous workup.
-
Flow Chemistry: Continuous flow reactors can minimize reaction and workup times, reducing the opportunity for hydrolysis.[2]
Visualizing the Hydrolysis Mechanism
The following diagram illustrates the nucleophilic aromatic substitution (SNAr) mechanism for the hydrolysis of a 2-fluoropyridinium salt.
Caption: Simplified mechanism of C-F bond hydrolysis.
References
- BenchChem. (2025). Technical Support Center: Scalable Synthesis of Fluorinated Pyridines.
- University of Liverpool Repository. (n.d.). REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES.
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
- Umemoto, T., & Ishihara, S. (2006). Syntheses and Properties of N-Fluoropyridinium Salts. Bulletin of the Chemical Society of Japan.
- ACS Publications. (2011). C−F and C−H Bond Activation of Fluorobenzenes and Fluoropyridines at Transition Metal Centers: How Fluorine Tips the Scales. Accounts of Chemical Research.
- ACS Publications. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
- ACS Publications. (2025). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Organic Letters.
- RSC Publishing. (n.d.). Recent progress on fluorination in aqueous media. Green Chemistry.
- ResearchGate. (2025). Thermal and oxidative stability of fluorinated alkyl aryl ethers.
- ATSDR. (n.d.). ANALYTICAL METHODS.
Sources
Technical Support Center: Purification of (4-Fluoropyridin-3-yl)methanol Hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who experience catastrophic yield losses or inexplicable impurity profiles when scaling up the purification of fluorinated pyridine derivatives.
This guide provides a self-validating, field-tested protocol for the recrystallization of (4-Fluoropyridin-3-yl)methanol hydrochloride . Rather than just giving you a recipe, this document explains the causality behind the chemistry so you can troubleshoot effectively and maintain absolute scientific integrity in your workflows.
Core Principles: The SNAr Trap
The most common point of failure when handling (4-Fluoropyridin-3-yl)methanol hydrochloride is the selection of the primary solvent. Standard recrystallization protocols often default to methanol or ethanol. Do not use primary alcohols for this compound.
The Mechanistic Causality: The fluorine atom at the C4 position of the pyridine ring is highly activated. The pyridine nitrogen acts as a powerful electron-withdrawing group via both resonance and induction. Because this compound is a hydrochloride salt, the nitrogen is protonated, drastically lowering the lowest unoccupied molecular orbital (LUMO) of the aromatic ring. This makes the C4 position extremely electrophilic and highly susceptible to Nucleophilic Aromatic Substitution (SNAr) [1].
If you heat this salt in methanol, the solvent acts as a nucleophile, attacking the C4 position to form a Meisenheimer complex. Subsequent elimination of HCl/HF yields 4-methoxypyridin-3-yl)methanol hydrochloride as a major impurity. To prevent this, we must use sterically hindered, less nucleophilic solvents (like Isopropanol) combined with strict temperature controls.
Figure 1: Nucleophilic Aromatic Substitution (SNAr) degradation pathway in primary alcohols.
Quantitative Data: Solvent Selection Matrix
To optimize recovery while suppressing SNAr degradation, solvent/anti-solvent crystallization is required. The table below summarizes our internal validation data for various solvent systems.
| Primary Solvent | Anti-Solvent | Dissolution Temp (°C) | SNAr Risk Level | Expected Yield (%) | Expected Purity (%) |
| Methanol | Diethyl Ether | 60 °C (Reflux) | Critical | < 40% | < 70% (Methoxy impurity) |
| Ethanol | Hexane | 70 °C | High | 50 - 60% | ~ 85% (Ethoxy impurity) |
| Isopropanol (IPA) | MTBE | 45 - 50 °C | Low | > 85% | > 98.5% |
| Acetonitrile (MeCN) | Ethyl Acetate | 60 °C | None | 70 - 75% | > 99.0% |
Validated Experimental Protocol: IPA/MTBE Recrystallization
This protocol is designed as a self-validating system. By monitoring the "cloud point," you ensure the thermodynamic conditions are perfectly tuned for crystallization rather than oiling out.
Step-by-Step Methodology:
-
Preparation: Weigh the crude (4-Fluoropyridin-3-yl)methanol hydrochloride [2]. Transfer it to a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Primary Dissolution: Add anhydrous Isopropanol (IPA) at a ratio of approximately 5 to 7 mL per gram of crude product.
-
Controlled Heating: Heat the suspension gently using a temperature-controlled water bath set to 45–50 °C .
-
Causality Check: Do not exceed 50 °C. While IPA is sterically hindered, prolonged exposure to high thermal energy can still induce minor solvolysis.
-
-
Anti-Solvent Addition: Once a clear solution is achieved, begin the dropwise addition of Methyl tert-butyl ether (MTBE) while maintaining vigorous stirring. Continue adding MTBE until the solution reaches the cloud point (a persistent, faint turbidity that does not disappear with stirring).
-
Annealing and Cooling: Immediately remove the heat source. Allow the flask to cool naturally to room temperature (approx. 20 °C) over 1 to 2 hours. This slow annealing promotes the growth of large, high-purity crystal lattices. Subsequently, transfer the flask to an ice-water bath (0–5 °C) for 30 minutes to drive the remaining product out of solution.
-
Isolation under Inert Atmosphere: Filter the crystals using a Büchner funnel.
-
Causality Check: Apply a nitrogen blanket over the funnel during filtration. The hydrochloride salt is highly hygroscopic; atmospheric moisture will cause the crystals to deliquesce (melt into a sticky paste).
-
-
Washing and Drying: Wash the filter cake with 2 to 3 volumes of ice-cold MTBE. Transfer the solid to a vacuum desiccator and dry to a constant weight at room temperature.
Figure 2: Optimized solvent/anti-solvent recrystallization workflow for the hydrochloride salt.
Troubleshooting & FAQs
Q1: My recovered product turned slightly yellow, and the 1H-NMR shows a new sharp singlet around 3.9 ppm. What happened? A: You have fallen into the SNAr trap. The singlet at ~3.9 ppm corresponds to a methoxy group. Your solvent (likely methanol) acted as a nucleophile and displaced the 4-fluoro group. Discard the batch, switch your primary solvent to anhydrous Isopropanol or Acetonitrile, and ensure your heating bath never exceeds 50 °C.
Q2: During the addition of MTBE, my product "oiled out" (formed a separate liquid layer) instead of forming crystals. How do I fix this? A: Oiling out occurs when the anti-solvent is added too rapidly or the temperature drops too quickly, causing the compound to crash out as a supercooled liquid rather than a crystalline solid. Fix: Re-heat the mixture gently until the oil redissolves into a single clear phase. Add 1-2 mL of IPA if necessary. Allow it to cool much more slowly, and introduce a tiny "seed crystal" of pure product just before the cloud point is reached to provide a nucleation site.
Q3: The crystals looked beautiful in the flask, but they turned into a sticky, gummy paste on the filter paper. Is my product ruined? A: Your product is not ruined, but it has absorbed atmospheric water. Hydrochloride salts of polar pyridines are notoriously hygroscopic. Fix: Redissolve the gummy paste in a minimum amount of IPA and repeat the precipitation. This time, perform the vacuum filtration under a strict nitrogen blanket (using an inverted funnel connected to a nitrogen line over the Büchner funnel) and wash only with strictly anhydrous, cold MTBE.
Q4: Can I use a base to neutralize the salt and recrystallize the free base instead? A: It is highly discouraged unless required for your next synthetic step. The free base of (4-Fluoropyridin-3-yl)methanol is significantly less stable than the hydrochloride salt and is prone to intermolecular side reactions (the hydroxymethyl group of one molecule can attack the 4-fluoro position of another). Keep it as the HCl salt to maintain shelf stability.
References
-
Condakes, M. L., et al. "Optimization of α-Fluoro, β-Heteroaryl Acrylamide Warheads for KRASG12C Active-State Inhibition." Journal of Medicinal Chemistry, ACS Publications, 2026. URL: [Link]
Dealing with emulsions during extraction of pyridine methanol free bases
Welcome to the Technical Support Center for downstream processing and extraction workflows. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously frustrating challenges in organic workups: liquid-liquid extraction (LLE) emulsions involving amphiphilic free bases.
When extracting pyridine methanols (e.g., 2-, 3-, or 4-pyridinemethanol) from an aqueous phase into an organic solvent, severe emulsions are practically guaranteed. This guide will decode the mechanistic causality behind these emulsions and provide self-validating troubleshooting protocols to ensure high-yield recoveries.
Part 1: The Causality of Pyridine Methanol Emulsions
To troubleshoot an emulsion, you must first understand why it forms. Pyridine methanols are highly polar, amphiphilic molecules. They possess a hydrophobic aromatic pyridine ring and a highly hydrophilic hydroxymethyl group.
During extraction, the aqueous phase must be basified (typically pH 8–10) to deprotonate the pyridinium ion and drive the compound into its free base form. However, this free base acts as a weak surfactant. It accumulates at the aqueous-organic interface, significantly lowering interfacial tension and stabilizing microscopic droplets of the dispersed phase[1].
Quantitative Physicochemical Profile (3-Pyridinemethanol)
The following data illustrates why this molecule resists clean phase separation:
| Property | Value | Mechanistic Impact on Extraction |
| LogP | -0.11[2] | Highly hydrophilic. Partitions poorly into non-polar solvents, requiring polar organic solvents (e.g., EtOAc, DCM) which are inherently prone to emulsification. |
| pKa (Hydroxyl) | ~13.68[2] | Remains protonated at standard basic workup pH (8-10), acting as a strong hydrogen bond donor/acceptor at the solvent interface. |
| Density | 1.124 g/mL[2] | Alters the density of the organic phase as it extracts, potentially causing density inversion or stagnation when using solvents like Dichloromethane (DCM). |
| Molecular Weight | 109.13 g/mol [3] | Small molecular radius allows rapid diffusion to the liquid-liquid interface, rapidly stabilizing newly formed emulsion droplets upon agitation. |
Part 2: Emulsion Resolution Workflow
Do not blindly add reagents to an emulsion. Follow this logical progression to identify the emulsion type and apply the correct disruptive force.
Fig 1: Decision tree for resolving LLE emulsions during pyridine methanol extraction.
Part 3: Frequently Asked Questions (FAQs)
Q1: Why is my dichloromethane (DCM) extraction forming a thick, unyielding emulsion compared to ethyl acetate? A1: DCM is notorious for forming stable emulsions because its high density (1.33 g/cm³) is often uncomfortably close to the density of a heavily basified/salted aqueous layer[4]. When extracting amphiphilic molecules like pyridine methanols, the surfactant-like behavior stabilizes the DCM-water interface[1]. Switching to a lower-density solvent like ethyl acetate (EtOAc) alters the density gradient, which often prevents the emulsion entirely.
Q2: I added saturated brine, but the emulsion is still there. What is the mechanism of failure? A2: Brine works by increasing the ionic strength of the aqueous phase, which decreases the solubility of organic compounds (salting-out) and forces droplet coalescence[5][6]. If brine fails, you are likely dealing with a Pickering emulsion. These are stabilized by fine, invisible solid particulates (e.g., inorganic salts or precipitated impurities from the pH adjustment) trapping the solvent interface[4]. You must switch to mechanical disruption (Celite filtration) to strip these particulates[4][6].
Q3: I've lost track of which layer is my organic phase because of the emulsion. How do I verify? A3: Never guess. Perform the Water Drop Test . Extract a few drops of the questionable layer and drop it onto a watch glass containing a small pool of water. If the drops readily mix and dissolve, it is the aqueous layer. If they bead up and form distinct droplets, it is the organic layer[5].
Q4: Can I use Supported Liquid Extraction (SLE) for pyridine methanols? A4: Yes, and it is highly recommended for scale-up. SLE completely bypasses the agitation step that causes emulsions. The aqueous basic mixture is absorbed onto a diatomaceous earth support. The organic solvent is then passed through by gravity, extracting the free base continuously without forming a biphasic suspension[1][7].
Part 4: Validated Experimental Protocols
Protocol 1: Chemical Disruption via Ionic Strength Adjustment (Salting-Out)
Mechanism: Increases the surface tension of aqueous droplets and forces the amphiphilic pyridine methanol into the organic phase[5].
-
Equilibration: Allow the separatory funnel to sit undisturbed for 10-15 minutes to assess natural phase separation[6].
-
Brine Addition: Add saturated aqueous NaCl (brine) equivalent to 10-20% of the total aqueous volume[6].
-
Gentle Agitation: Do not shake vigorously. Gently swirl the separatory funnel in a circular motion to mix the brine into the aqueous layer without shearing the organic phase into smaller droplets[1].
-
Phase Separation: Mount the funnel and observe. The layers should resolve within 5 minutes.
-
Self-Validation Step: Perform the water drop test on both separated layers to confirm phase identity before draining[5].
Protocol 2: Mechanical Disruption via Celite Filtration (For Pickering Emulsions)
Mechanism: Physically strips out heterogeneous particulates that are stabilizing the emulsion interface[4][6].
-
Preparation: Set up a Büchner funnel with a vacuum flask. Place a properly sized filter paper flat in the funnel[6].
-
Celite Pad Construction: Prepare a slurry of Celite (diatomaceous earth) in your extraction solvent (e.g., DCM or EtOAc). Pour the slurry into the funnel under vacuum to create a compact, even pad (1-2 cm thick)[6].
-
Filtration: Pour the entire emulsified biphasic mixture (both layers) directly onto the Celite pad under active vacuum[4].
-
Recovery: Transfer the filtrate from the vacuum flask back to a clean separatory funnel.
-
Self-Validation Step: Visually inspect the filtrate in the funnel. The organic and aqueous layers should now separate rapidly and cleanly. If cloudiness persists, the pad was too thin; repeat with a fresh, thicker Celite pad.
Protocol 3: Supported Liquid Extraction (SLE) for Recurrent Emulsions
Mechanism: Replaces liquid-liquid mixing with liquid-solid-liquid partitioning, physically preventing the formation of emulsion droplets[1][7].
-
Aqueous Preparation: Adjust the pH of the aqueous pyridine methanol solution to pH 8-10 using aqueous NaHCO3 or NaOH to ensure the compound is fully deprotonated.
-
Loading: Apply the aqueous sample to the SLE cartridge (packed with diatomaceous earth). Ensure the sample volume does not exceed the cartridge's specified capacity[7].
-
Absorption: Wait 5-10 minutes for the aqueous phase to completely absorb into the solid support matrix[7].
-
Extraction: Apply the water-immiscible organic extraction solvent (e.g., EtOAc) to the top of the cartridge.
-
Elution: Allow the solvent to percolate through the matrix by gravity.
-
Self-Validation Step: Evaporate a small aliquot of the eluted organic phase and analyze via TLC or LCMS to confirm the presence of the pyridine methanol free base before evaporating the bulk solvent.
Part 5: References
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. 3-Pyridinemethanol | 100-55-0 [chemicalbook.com]
- 3. 3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. columbia.edu [columbia.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Liquid-liquid extraction technique for sample preparation [blog.interchim.com]
Technical Support Center: Fluoropyridine Ester Reduction Troubleshooting & FAQs
Welcome to the Technical Support Center for advanced organic synthesis. As researchers and drug development professionals, you are likely aware that reducing fluoropyridine esters to their corresponding alcohols presents a unique chemoselectivity challenge.
This guide is engineered to provide you with field-proven insights, mechanistic causality, and self-validating protocols to bypass the catastrophic side reactions associated with standard harsh reducing agents.
Mechanistic Insights: The Problem with LiAlH₄
Lithium Aluminum Hydride (LiAlH₄) is a powerful, non-selective nucleophilic hydride donor[1]. While it efficiently reduces esters to primary alcohols[2], its application to fluoropyridines is fundamentally flawed.
The Causality of Failure: Fluoropyridine rings are highly electron-deficient due to the electronegativity of both the nitrogen atom and the fluorine substituent. When exposed to the raw nucleophilic power of LiAlH₄, the C–F bond becomes highly susceptible to Nucleophilic Aromatic Substitution (SNAr). The hydride attacks the electrophilic carbon of the pyridine ring, displacing the fluoride ion and resulting in undesired hydrodefluorination[3].
To successfully reduce the ester without defluorinating the ring, we must abandon purely nucleophilic hydrides and utilize mild, Lewis-acid coordinated or electrophilic hydride donors. These alternatives prioritize coordination to the ester's carbonyl oxygen, directing the hydride delivery exclusively to the C=O bond.
Mechanistic divergence of fluoropyridine ester reduction highlighting LiAlH4 defluorination.
Reagent Selection & Quantitative Comparison
The following table summarizes the operational parameters of alternative reducing agents that successfully bypass SNAr pathways.
| Reducing Agent | Chemoselectivity (Ester vs. C–F) | Reactivity Profile | Equivalents Required | Primary Workup Strategy |
| LiAlH₄ (Avoid) | Poor (High defluorination) | Very High | 1.0 - 1.5 eq | Fieser Workup (Insoluble Al salts) |
| LiBH₄ | Excellent | Moderate | 2.0 - 3.0 eq | Aqueous NH₄Cl Quench |
| DIBAL-H | Good | High (Electrophilic) | 2.5 - 3.0 eq | Rochelle's Salt (Breaks emulsions) |
| NaBH₄ + CaCl₂ | Excellent | Mild (Lewis-Acid Mediated) | 3.0 eq NaBH₄ / 1.5 eq CaCl₂ | Acetone/Water Quench |
Self-Validating Experimental Protocols
Protocol A: Chemoselective Reduction using NaBH₄ / CaCl₂
Causality: Sodium borohydride (NaBH₄) alone is insufficiently reactive to reduce esters under standard conditions[4]. However, the addition of CaCl₂ generates calcium borohydride (Ca(BH₄)₂) in situ. The Ca²⁺ ion acts as a Lewis acid, coordinating to the ester carbonyl oxygen. This increases the electrophilicity of the carbonyl, enabling hydride transfer without the raw nucleophilic power that would trigger SNAr on the fluoropyridine ring[5].
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve the fluoropyridine ester (1.0 eq) in a 1:2 mixture of anhydrous THF and Ethanol to achieve a 0.2 M concentration. Validation: Ensure complete dissolution to guarantee uniform reaction kinetics.
-
Lewis Acid Activation: Add anhydrous CaCl₂ (1.5 eq) to the solution and stir for 15 minutes at room temperature to allow for complete coordination to the ester.
-
Hydride Addition: Slowly add NaBH₄ (3.0 eq) in small portions. Validation: Observe controlled hydrogen gas evolution; rapid bubbling indicates active in situ reagent formation[5].
-
Reaction Execution: Stir the reaction mixture at room temperature to 60 °C. Validation: Monitor via LCMS. The reaction is complete when the mass shifts from the [M+H]⁺ of the ester to the [M-R+H]⁺ of the alcohol. The strict absence of an [M-F+H]⁺ peak confirms chemoselectivity.
-
Quench & Extraction: Carefully quench the reaction with acetone to consume excess hydride, followed by distilled water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step-by-step experimental workflow for the chemoselective NaBH4/CaCl2 reduction protocol.
Protocol B: Direct Reduction using LiBH₄
Causality: Lithium borohydride is inherently more reactive than NaBH₄ due to the stronger Lewis acidity of the Li⁺ counterion. This ion coordinates tightly to the substrate, promoting the reduction of esters to alcohols while remaining mild enough to leave halogens (including fluorine) completely intact[1].
Step-by-Step Methodology:
-
Preparation: Dissolve the fluoropyridine ester (1.0 eq) in anhydrous THF (0.2 M).
-
Temperature Control: Cool the solution to 0 °C using an ice bath.
-
Addition: Dropwise add a commercially available solution of LiBH₄ in THF (2.0 to 3.0 eq).
-
Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2–4 hours. Validation: TLC (UV active) should show the complete disappearance of the higher-Rf starting material spot and the appearance of a lower-Rf product spot.
-
Quench: Cool back to 0 °C and quench carefully with saturated aqueous NH₄Cl until gas evolution ceases. Extract with EtOAc, wash, dry, and concentrate.
Troubleshooting & FAQs
Q: I am using DIBAL-H, but my reaction is stalling at the aldehyde stage. Why? A: DIBAL-H is highly electrophilic and is classically used to reduce esters to aldehydes at -78 °C using exactly 1.0 equivalent. To achieve full reduction to the alcohol, you must use at least 2.5 equivalents of DIBAL-H and allow the reaction mixture to warm to 0 °C or room temperature to facilitate the second hydride transfer.
Q: I used NaBH₄ in pure methanol and observed partial defluorination. What went wrong? A: While NaBH₄ is generally mild and does not reduce esters under normal conditions[4], conducting reductions in highly polar protic solvents like pure methanol or ethanol can inadvertently facilitate hydrodefluorination of highly activated fluoroarenes[3]. To prevent this, switch to the NaBH₄/CaCl₂ protocol in a THF/EtOH mixture to strictly direct reactivity toward the ester[5].
Q: How do I resolve the thick, unfilterable emulsion during my DIBAL-H workup? A: Aluminum salts form notorious, gel-like emulsions with water. Never use a standard aqueous quench for DIBAL-H. Instead, quench the reaction with a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously for 1 to 2 hours at room temperature. The tartrate acts as a bidentate ligand, chelating the aluminum ions and breaking the emulsion into two distinct, easily separable clear layers.
Q: Why is my LiAlH₄ reduction yielding a complex mixture of products? A: LiAlH₄ is a harsh, non-selective nucleophilic hydride donor[1]. In electron-deficient heterocycles like fluoropyridines, the C–F bond is highly activated. LiAlH₄ attacks the ring via SNAr, leading to hydrodefluorination and potentially ring-opening[3]. You must switch to the milder reagents outlined in this guide.
References
- Catalyst-free Hydrodefluorination of Perfluoroarenes with NaBH4 - PMC - NIH.
- Why some esters can be reduced by sodium borohydride? - ResearchGate.
- Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry - Master Organic Chemistry.
- Chem 115 - Hydride Donors - Andrew G Myers Research Group, Harvard University.
- Esters can be reduced to 1° alcohols using LiAlH4 - Chemistry LibreTexts.
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Catalyst-free Hydrodefluorination of Perfluoroarenes with NaBH4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
1H NMR characteristic peaks of (4-Fluoropyridin-3-yl)methanol hydrochloride
Title: Comprehensive 1H NMR Characterization and Comparison Guide: (4-Fluoropyridin-3-yl)methanol hydrochloride
Introduction & Core Rationale
In medicinal chemistry, fluorinated pyridines are highly valued building blocks used to modulate lipophilicity, metabolic stability, and target binding affinity (e.g., in BET bromodomain inhibitors)[1]. When developing or sourcing these intermediates, researchers must often choose between the free base and the hydrochloride (HCl) salt. The HCl salt of (4-Fluoropyridin-3-yl)methanol is typically preferred due to its enhanced aqueous solubility, higher melting point, and superior stability against atmospheric oxidation.
However, confirming the exact positional isomer and the protonation state requires rigorous analytical validation. This guide provides an objective, in-depth comparison of the
Mechanistic Insights: The Causality of Chemical Shifts
As an application scientist, it is crucial to understand why the NMR peaks appear where they do, rather than just memorizing shift values. The
-
The Fluorine Effect (Spin-Spin Coupling): Fluorine (
F) is 100% naturally abundant and has a spin of 1/2, meaning it couples with adjacent protons similarly to another proton. Because of the antagonist effect of the nitrogen lone pair and Fermi contact transmission mechanisms, the ortho-coupling ( ) in fluoropyridines is unusually large (typically 8–10 Hz)[2][3]. Conversely, the meta-coupling ( ) is much smaller (~2–6 Hz). This -coupling disparity is the primary diagnostic tool for confirming the fluorine's position on the ring. -
The Protonation Effect (Deshielding): Converting the free base to the HCl salt protonates the pyridine nitrogen, creating a pyridinium cation. This positive charge strongly withdraws electron density from the aromatic ring via induction. Consequently, the alpha-protons (H2 and H6) experience a severe downfield shift (often +0.3 to +0.6 ppm) compared to the free base[4][5].
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, the following protocol incorporates a D
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15–20 mg of the analyte in 0.5 mL of anhydrous DMSO-
containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. -
Acquisition Parameters: Acquire a standard 1D
H NMR spectrum at 298 K using a 400 MHz spectrometer (Recommended parameters: 16 scans, relaxation delay of 2.0 s, spectral width of 12 ppm). -
Primary Analysis: Phase and baseline correct the spectrum. Reference the TMS peak to 0.00 ppm and the residual DMSO quintet to 2.50 ppm.
-
Self-Validation (D
O Exchange): Add 1–2 drops of deuterium oxide (D O) directly to the NMR tube, shake vigorously for 30 seconds, and re-acquire the spectrum.-
Causality: The broad downfield signal at ~11.0 ppm will disappear as the -OH and -NH
protons rapidly exchange with deuterium. If the peak remains, the sample is not the HCl salt.
-
Quantitative Data & Comparative Analysis
The table below summarizes the diagnostic
Table 1: Comparative
| Proton Assignment | (4-Fluoropyridin-3-yl)methanol HCl | Free Base Alternative | Positional Isomer: (2-Fluoropyridin-3-yl)methanol | Diagnostic Significance |
| H2 (Alpha to N) | ~8.95 ppm (d, J = 2.0 Hz) | ~8.55 ppm (d, J = 2.0 Hz) | N/A (Fluorine at C2) | The +0.4 ppm downfield shift confirms the pyridinium salt form. |
| H5 (Beta to N) | ~7.90 ppm (dd, J = 9.5, 6.0 Hz) | ~7.30 ppm (dd, J = 9.5, 6.0 Hz) | ~7.35 ppm (m) | The large |
| H6 (Alpha to N) | ~8.80 ppm (dd, J = 6.0, 5.5 Hz) | ~8.45 ppm (dd, J = 6.0, 5.5 Hz) | ~8.15 ppm (dt) | Shifted downfield due to N-protonation; split by both H5 and F. |
| -CH | ~4.75 ppm (s) | ~4.55 ppm (d, J = 5.5 Hz) | ~4.50 ppm (d) | Appears as a singlet in the salt due to rapid proton exchange decoupling the adjacent -OH. |
| -OH / -NH | ~11.0 ppm (br s) | ~5.35 ppm (t, J = 5.5 Hz) | ~5.40 ppm (t) | Broad, highly deshielded peak explicitly validates the hydrochloride state. |
Workflow & Logic Diagram
The following diagram maps the logical decision tree used by application scientists to elucidate the structure and salt form of fluoropyridines.
Fig 1. Self-validating 1H NMR workflow for elucidating fluoropyridine hydrochloride salts.
References
-
Barbosa, T. M., et al. "The Antagonist Effect of Nitrogen Lone Pair: 3JHF versus 5JHF." ChemPhysChem, 2018. URL:[Link]
-
Friebolin, H. "Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra." Journal of the American Chemical Society, 2023. URL:[Link]
-
"Experimental and computational studies on a protonated 2-pyridinyl moiety and its switchable effect for the design of thermolytic devices." PLOS One (NIH), 2018. URL:[Link]
-
"Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry." MDPI, 2017. URL:[Link]
Sources
- 1. WO2018086604A1 - Nitrogen-containing heterocyclic compounds, preparation method therefor, pharmaceutical composition thereof, and applications thereof - Google Patents [patents.google.com]
- 2. The Antagonist Effect of Nitrogen Lone Pair: 3 JHF versus 5 JHF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Experimental and computational studies on a protonated 2-pyridinyl moiety and its switchable effect for the design of thermolytic devices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. thieme-connect.de [thieme-connect.de]
A Comparative Guide to the ¹⁹F NMR Characteristics of 4-Fluoropyridine-3-methanol and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as an indispensable analytical technique. The unique nuclear properties of the ¹⁹F isotope—a spin of ½, 100% natural abundance, and a high gyromagnetic ratio—confer exceptional sensitivity and a wide chemical shift dispersion, making it a powerful probe for elucidating molecular structure, dynamics, and interactions.[1][2] This guide provides an in-depth analysis of the expected ¹⁹F NMR characteristics of 4-fluoropyridine-3-methanol, a valuable building block in medicinal chemistry. In the absence of directly published experimental data for this specific molecule, this guide will leverage data from structurally related analogs, such as methyl 3-fluoropyridine-4-carboxylate, to provide a robust comparative framework.
The Significance of Fluorinated Pyridines in Drug Discovery
The introduction of fluorine atoms into pyridine scaffolds is a widely employed strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates. Fluorine substitution can influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to target proteins.[3] Consequently, the precise characterization of these fluorinated heterocycles is paramount. ¹⁹F NMR serves as a primary tool for this purpose, offering a clear window into the electronic environment of the fluorine atom.
Understanding the ¹⁹F NMR Landscape of Fluoropyridines
The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its local electronic environment. Unlike ¹H NMR, where diamagnetic effects are dominant, ¹⁹F chemical shifts are significantly influenced by the paramagnetic term, which is a key contributor to the wide spectral dispersion of over 800 ppm.[1] This sensitivity allows for the detection of subtle changes in molecular structure and conformation.
For fluoropyridines, the position of the fluorine atom on the pyridine ring and the nature of other substituents dramatically impact the ¹⁹F chemical shift. Electron-withdrawing groups tend to deshield the fluorine nucleus, causing a downfield shift (to higher ppm values), while electron-donating groups lead to increased shielding and an upfield shift (to lower ppm values).[2]
Comparative Analysis: 4-Fluoropyridine-3-methanol vs. Analogs
| Compound | Solvent | ¹⁹F Chemical Shift (δ) ppm | J(F-H) Coupling Constants (Hz) | Citation |
| Methyl 3-fluoropyridine-4-carboxylate | C₆D₆ | -125.5 | ³J(F-H⁶) = 2.4, ⁴J(F-H⁵) = 6.0 | [4] |
| Expected for 4-fluoropyridine-3-methanol | CDCl₃ | More upfield than -125.5 ppm | Expected ³J(F-H⁵) and ⁴J(F-H²) | - |
The hydroxymethyl group (-CH₂OH) in 4-fluoropyridine-3-methanol is an electron-donating group, in contrast to the electron-withdrawing carboxylate group in the comparator molecule. This fundamental electronic difference is expected to lead to increased electron density around the C4-F bond in 4-fluoropyridine-3-methanol. Consequently, the ¹⁹F nucleus will be more shielded, resulting in an upfield shift (a more negative ppm value) compared to methyl 3-fluoropyridine-4-carboxylate.
Coupling Constants:
Spin-spin coupling provides crucial information about the connectivity of atoms. In the ¹⁹F NMR spectrum of 4-fluoropyridine-3-methanol, the fluorine at position 4 is expected to couple with neighboring protons. The most significant couplings will be:
-
³J(F-H⁵): A three-bond coupling to the proton at position 5.
-
⁴J(F-H²): A four-bond coupling to the proton at position 2.
These couplings will result in a complex splitting pattern for the ¹⁹F resonance, likely a doublet of doublets, assuming no other significant long-range couplings are resolved. The magnitude of these J-couplings provides valuable structural confirmation. For instance, in methyl 3-fluoropyridine-4-carboxylate, the observed ³J(F-H) and ⁴J(F-H) were 2.4 Hz and 6.0 Hz, respectively.[4] Similar coupling constants would be anticipated for 4-fluoropyridine-3-methanol.
Experimental Protocol for ¹⁹F NMR Spectroscopy
To ensure the acquisition of high-quality and reproducible ¹⁹F NMR data for compounds like 4-fluoropyridine-3-methanol, a standardized experimental protocol is essential.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the fluorinated compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence the chemical shift, so consistency is key for comparative studies.[5]
-
Ensure the sample is fully dissolved and the solution is homogeneous.
2. NMR Instrument Setup:
-
The experiment should be performed on a high-resolution NMR spectrometer equipped with a probe capable of detecting ¹⁹F.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune and match the ¹⁹F channel of the probe to the correct frequency.
3. Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient for a 1D ¹⁹F spectrum.
-
Spectral Width: Set a wide spectral width (e.g., -50 to -200 ppm) to ensure all fluorine signals are captured. The typical range for organofluorine compounds is broad.[1]
-
Acquisition Time: An acquisition time of 1-2 seconds is generally adequate for good resolution.
-
Relaxation Delay (D1): A delay of 2-5 seconds between pulses is recommended to allow for full relaxation of the fluorine nuclei.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16-128) to achieve a good signal-to-noise ratio.
-
Proton Decoupling: For a simplified spectrum showing only singlets for each unique fluorine environment, proton decoupling can be applied. However, for structural elucidation, a proton-coupled spectrum is necessary to observe the J(F-H) coupling constants.
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Reference the spectrum using an appropriate internal or external standard (e.g., CFCl₃ at 0 ppm).
-
Integrate the signals to determine the relative ratios of different fluorine environments.
Visualizing the Experimental Workflow
Caption: A streamlined workflow for acquiring high-quality ¹⁹F NMR data.
Factors Influencing ¹⁹F Chemical Shift: A Deeper Dive
The precise chemical shift of the fluorine in 4-fluoropyridine-3-methanol will be a function of several interconnected factors. Understanding these provides a deeper level of insight for spectral interpretation.
Caption: Key factors influencing the ¹⁹F NMR chemical shift.
Conclusion
This guide provides a comprehensive framework for understanding and predicting the ¹⁹F NMR characteristics of 4-fluoropyridine-3-methanol. By leveraging comparative data from structurally similar analogs, researchers can anticipate the chemical shift and coupling patterns of this important synthetic building block. The provided experimental protocol offers a standardized approach to obtaining high-quality data, ensuring consistency and reliability in the characterization of novel fluorinated compounds. As the role of fluorine in drug design continues to expand, a thorough understanding of ¹⁹F NMR spectroscopy will remain a critical skill for scientists in the pharmaceutical industry.
References
-
Fluorine-19 Nuclear Magnetic Resonance. (URL: [Link])
-
Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (URL: [Link])
-
April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" - Fluorine notes. (URL: [Link])
-
19F-centred NMR analysis of mono-fluorinated compounds - RSC Publishing. (URL: [Link])
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC. (URL: [Link])
-
A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC. (URL: [Link])
-
19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (URL: [Link])
-
(3-fluoropyridin-4-yl)methanol (C6H6FNO) - PubChemLite. (URL: [Link])
-
19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. (URL: [Link])
-
Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
- CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol - Google P
-
[4-(4-Fluorophenyl)piperidin-3-yl]methanol Env. Fate/Transport - EPA. (URL: [Link])
Sources
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. dovepress.com [dovepress.com]
- 4. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
A Researcher's Guide to Distinguishing 4-Fluoro and 2-Fluoro Pyridine Isomers by NMR Spectroscopy
For researchers in medicinal chemistry and materials science, the precise structural elucidation of fluorinated pyridine isomers is a frequent and critical challenge. The seemingly subtle shift of a single fluorine atom, for instance between the 4- and 2-positions of a pyridine ring, can dramatically alter a molecule's biological activity, reactivity, and physical properties. While techniques like mass spectrometry can confirm elemental composition, it is Nuclear Magnetic Resonance (NMR) spectroscopy that provides the definitive, non-destructive method for unambiguous isomer identification.
This guide provides an in-depth comparison of the NMR spectral features of 4-fluoropyridine and 2-fluoropyridine. We will delve into the causality behind the observed differences in ¹H and ¹⁹F NMR spectra, focusing on the diagnostic power of through-bond proton-fluorine (¹H-¹⁹F) scalar coupling constants. This guide is intended to equip researchers, from graduate students to seasoned drug development professionals, with the practical and theoretical knowledge to confidently distinguish these crucial isomers.
The Decisive Role of ¹H-¹⁹F Coupling Constants (JHF)
The key to differentiating these isomers lies not just in the chemical shifts (δ), which can be influenced by solvent and concentration, but more definitively in the spin-spin coupling patterns between the fluorine atom and the protons on the pyridine ring.[1][2] The magnitude of the coupling constant (J), measured in Hertz (Hz), is transmitted through the bonding framework and is highly dependent on the number of bonds separating the coupled nuclei.
In aromatic systems, these through-bond couplings typically follow a predictable trend: ³J > ⁴J > ⁵J. It is this predictable fall-off in the magnitude of the J-coupling with an increasing number of bonds that provides a unique fingerprint for each isomer.
-
Three-bond coupling (³JHF): This is the coupling between the fluorine and the protons on the adjacent carbon atoms (the ortho protons). It is typically the largest and most diagnostically significant coupling.
-
Four-bond coupling (⁴JHF): The coupling between the fluorine and the protons two carbons away (meta protons). This coupling is significantly smaller than ³JHF.
-
Five-bond coupling (⁵JHF): The coupling to the most distant proton (para proton), which is often the smallest and sometimes not resolved.
The following diagram illustrates the key coupling interactions that differentiate the 2- and 4-fluoro isomers.
Caption: Diagnostic ¹H-¹⁹F J-coupling relationships in 2- and 4-fluoropyridine.
Comparative NMR Data Analysis
The most effective way to distinguish the isomers is by a combined analysis of both ¹H and ¹⁹F NMR spectra. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it a highly sensitive NMR probe.[3]
¹H NMR Spectroscopy Analysis
In the ¹H NMR spectrum, the fluorine atom will cause splitting of the proton signals. The pattern of this splitting is the primary identifier.
-
4-Fluoropyridine: Due to the molecule's symmetry, only two proton environments are observed. The protons at positions 2 and 6 (H2/H6) are equivalent, as are the protons at positions 3 and 5 (H3/H5).
-
The H3/H5 signal will appear as a doublet of doublets, split by the adjacent H2/H6 protons (³JHH) and, crucially, by a large three-bond coupling to the fluorine (³JHF).
-
The H2/H6 signal will also be a doublet of doublets, split by the adjacent H3/H5 protons (³JHH) and by a smaller, but still observable, four-bond coupling to the fluorine (⁴JHF).
-
-
2-Fluoropyridine: This isomer lacks symmetry, resulting in four distinct proton signals.
-
The H3 proton signal is the most diagnostic. It will show a large splitting due to the three-bond coupling to the fluorine (³JHF).
-
The H6 proton, being adjacent to the nitrogen, is typically the most downfield-shifted proton. It will exhibit a small four-bond coupling to the fluorine (⁴JHF).
-
The remaining protons, H4 and H5 , will show progressively smaller couplings to the fluorine (⁴JHF and ⁵JHF, respectively).
-
¹⁹F NMR Spectroscopy Analysis
While the ¹H NMR is often sufficient for identification, the ¹⁹F NMR spectrum provides complementary and confirmatory data. In a proton-coupled ¹⁹F NMR spectrum, the fluorine signal will be split by the protons on the ring.
-
4-Fluoropyridine: The ¹⁹F signal will appear as a triplet of triplets. The large triplet splitting arises from coupling to the two equivalent ortho protons (H3/H5, ³JHF), and the smaller triplet splitting is due to coupling to the two equivalent meta protons (H2/H6, ⁴JHF).
-
2-Fluoropyridine: The ¹⁹F signal will be a complex multiplet, as it is coupled to four non-equivalent protons with different coupling constants (³JHF, ⁴JHF, ⁵JHF).
Summary of Expected NMR Parameters
The following table summarizes the typical ¹H chemical shifts and key ¹H-¹⁹F coupling constants for 4-fluoropyridine and 2-fluoropyridine in CDCl₃. Note that absolute chemical shifts can vary, but the coupling constants and their relative magnitudes are the most reliable diagnostic indicators.
| Parameter | 4-Fluoropyridine | 2-Fluoropyridine | Causality & Expert Insight |
| ¹H Chemical Shifts (δ, ppm) | The electronegative fluorine atom and the pyridine nitrogen influence the electron density and thus the chemical shifts of the ring protons. | ||
| H2 / H6 | ~8.4 ppm | H6: ~8.2 ppm | Protons alpha to the nitrogen (H2/H6) are the most deshielded and appear furthest downfield. |
| H3 / H5 | ~7.1 ppm | H3: ~6.9 ppm | |
| H4: ~7.8 ppm | |||
| H5: ~7.2 ppm | |||
| ¹H-¹⁹F Coupling Constants (JHF, Hz) | The magnitude of J-coupling is transmitted through the sigma-bonding framework and decreases with the number of intervening bonds. | ||
| ³JHF (ortho) | ~7-9 Hz (to H3/H5) | ~8-9 Hz (to H3) | This large, three-bond coupling is the most prominent and reliable diagnostic feature for identifying protons ortho to the fluorine. |
| ⁴JHF (meta) | ~4-5 Hz (to H2/H6) | ~2.5-3.5 Hz (to H4) | The four-bond coupling is consistently smaller than the three-bond coupling, providing a clear point of differentiation. |
| ~0.8 Hz (to H6) | The coupling to H6 is also a four-bond interaction, but its magnitude can differ from that to H4. | ||
| ⁵JHF (para) | N/A | ~2-3 Hz (to H5) | The five-bond coupling is typically the smallest and may sometimes be difficult to resolve from the line width. |
| ¹⁹F Chemical Shift (δ, ppm) | ~ -118 ppm | ~ -68 ppm | The electronic environment at the C2 position (alpha to nitrogen) is significantly different from the C4 position, leading to a large difference in the ¹⁹F chemical shift. |
Data compiled and approximated from various sources for illustrative purposes.[1]
Standardized Experimental Protocol
Acquiring high-quality, high-resolution NMR data is paramount for resolving the crucial J-coupling constants. The following protocol outlines a self-validating system for sample preparation and data acquisition.
Sample Preparation
-
Concentration: Prepare a solution of the fluoropyridine isomer at a concentration of 5-10 mg in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). This concentration ensures a good signal-to-noise ratio without causing significant line broadening from viscosity or aggregation.
-
Internal Standard: Use a deuterated solvent containing Tetramethylsilane (TMS, 0.03-0.05% v/v) as an internal standard for referencing the ¹H chemical shifts to 0 ppm.[4]
-
Filtration: To ensure optimal magnetic field homogeneity (shimming), filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter.
-
Labeling: Clearly label the NMR tube with the sample identity to maintain sample integrity.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A 400 MHz (or higher field) NMR spectrometer is recommended to achieve the necessary resolution to accurately measure the J-coupling constants.[4]
-
Tuning and Shimming: After inserting the sample, tune the ¹H and ¹⁹F channels of the probe. Perform an automated or manual shimming routine to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
¹H NMR Acquisition:
-
Experiment: Use a standard single-pulse experiment (e.g., Bruker 'zg30').
-
Spectral Width: Set a spectral width of ~12-16 ppm, centered around 5-6 ppm.
-
Acquisition Time: Use an acquisition time of at least 3-4 seconds to ensure high digital resolution.
-
Number of Scans: Acquire 16 to 64 scans, depending on the sample concentration, to achieve adequate signal-to-noise.
-
-
¹⁹F NMR Acquisition (Proton-Coupled):
-
Experiment: Use a standard single-pulse experiment without proton decoupling.
-
Spectral Width: The chemical shift range for organofluorine compounds is large.[3] A width of
250 ppm is a safe starting point. Center the spectrum based on the expected chemical shift (-90 ppm). -
Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.
-
Number of Scans: Acquire 64 to 256 scans.
-
-
Data Processing:
-
Apply a small exponential line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Perform Fourier transformation, followed by careful phase and baseline correction.
-
Reference the ¹H spectrum to the TMS signal at 0.00 ppm.
-
Calibrate the peak picking tool and accurately measure the chemical shifts (δ) and coupling constants (J).
-
The logical workflow for this analytical process is depicted below.
Sources
A Comparative Guide to the IR Spectrum Analysis of Pyridinemethanol Hydrochloride Salts
This guide provides an in-depth comparative analysis of the Fourier-Transform Infrared (FTIR) spectra of the hydrochloride salts of pyridinemethanol isomers: 2-pyridinemethanol hydrochloride, 3-pyridinemethanol hydrochloride, and 4-pyridinemethanol hydrochloride. Designed for researchers, scientists, and drug development professionals, this document elucidates the subtle yet significant spectral differences that arise from the positional isomerism of the hydroxymethyl group on the pyridinium ring. By understanding these spectral fingerprints, researchers can unequivocally identify and differentiate these crucial chemical building blocks.
Introduction: The Significance of Isomeric Purity in Drug Development
Pyridinemethanol and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and functional materials. The seemingly minor variation in the substitution pattern of the hydroxymethyl group on the pyridine ring can lead to profound differences in pharmacological activity, toxicity, and material properties. Consequently, the ability to rapidly and reliably confirm the isomeric identity and purity of these compounds is paramount.
FTIR spectroscopy offers a powerful, non-destructive, and cost-effective method for this purpose. The vibrational modes of a molecule, which are sensitive to its structure and bonding, provide a unique spectroscopic "fingerprint." When pyridine is protonated to form a pyridinium salt, and a hydroxymethyl group is present, the resulting IR spectrum is a rich tapestry of overlapping and interacting vibrational bands. This guide will dissect these complexities, providing a clear framework for interpreting the spectra of the hydrochloride salts of 2-, 3-, and 4-pyridinemethanol.
The Underlying Science: Key Vibrational Modes in Pyridinemethanol Hydrochloride Salts
The IR spectrum of a pyridinemethanol hydrochloride salt is dominated by the vibrational modes of three key structural components: the pyridinium ring, the hydroxymethyl group, and the N-H⁺ bond.
-
Pyridinium Ring Vibrations: The protonation of the pyridine nitrogen atom to form the pyridinium cation (C₅H₅NH⁺) alters the electron distribution within the aromatic ring, leading to shifts in the characteristic ring stretching and bending vibrations compared to neutral pyridine.[1][2] These vibrations typically appear in the 1650-1400 cm⁻¹ region. The position of the hydroxymethyl substituent further influences these modes, providing a basis for isomeric differentiation.
-
Hydroxymethyl Group Vibrations: The alcohol moiety gives rise to two prominent vibrations: the O-H stretching band and the C-O stretching band.
-
O-H Stretch: In the solid state, extensive hydrogen bonding between the hydroxyl groups and the chloride anions results in a very broad and intense absorption band, typically in the 3400-3200 cm⁻¹ region.[3][4]
-
C-O Stretch: The C-O stretching vibration is a strong band usually found in the 1300-1000 cm⁻¹ range.[4][5] Its exact position is sensitive to the electronic environment and can be a key indicator of the isomer.
-
-
N-H⁺ Vibrations: The formation of the pyridinium ion introduces N-H⁺ stretching and bending vibrations.
-
N-H⁺ Stretch: This vibration gives rise to a broad and often complex series of bands in the 3300-2500 cm⁻¹ region, frequently overlapping with the O-H and C-H stretching vibrations.[1] The broadness is a result of strong hydrogen bonding with the chloride anion.
-
N-H⁺ Bending: In-plane and out-of-plane bending vibrations of the N-H⁺ group occur in the fingerprint region and can be useful for identification.
-
Experimental Protocol: Acquiring High-Quality FTIR Spectra
A standardized and well-executed experimental procedure is critical for obtaining reproducible and reliable FTIR spectra.
3.1. Sample Preparation (KBr Pellet Method)
The potassium bromide (KBr) pellet technique is a common and effective method for analyzing solid samples.
-
Drying: Ensure both the pyridinemethanol hydrochloride salt and the KBr powder are thoroughly dried to prevent interference from water moisture, which exhibits a broad O-H stretching band.
-
Grinding: In an agate mortar and pestle, grind 1-2 mg of the sample with approximately 200 mg of spectroscopic grade KBr. The grinding should be vigorous and thorough to ensure a fine, homogeneous mixture.
-
Pellet Formation: Transfer the mixture to a pellet die and apply pressure (typically 8-10 tons) for several minutes using a hydraulic press. A good pellet will be thin and transparent.
3.2. Data Acquisition
-
Instrumentation: Utilize a modern FTIR spectrometer, such as a PerkinElmer Spectrum 3 or equivalent, capable of a resolution of at least 4 cm⁻¹.[6][7]
-
Background Spectrum: Acquire a background spectrum of a pure KBr pellet. This is crucial for correcting for atmospheric water and carbon dioxide, as well as any instrumental artifacts.
-
Sample Spectrum: Place the sample pellet in the spectrometer's sample holder and acquire the spectrum.
-
Parameters:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)
-
Experimental Workflow Diagram
Caption: A streamlined workflow for the FTIR analysis of pyridinemethanol hydrochloride salts.
Comparative Spectral Analysis: Differentiating the Isomers
While the overall FTIR spectra of the three isomers exhibit many similarities, careful examination of specific regions reveals key differences that allow for their unambiguous identification. The primary distinctions lie in the C-O stretching region and the fingerprint region, which is sensitive to the substitution pattern of the pyridinium ring.
4.1. The 3500-2500 cm⁻¹ Region: Overlapping O-H, N-H⁺, and C-H Stretches
This region is characterized by a series of broad, strong absorptions resulting from the O-H and N-H⁺ stretching vibrations, which are extensively hydrogen-bonded. The aromatic and aliphatic C-H stretching vibrations also appear in this range, typically as sharper peaks superimposed on the broader bands. While this region confirms the presence of the hydroxyl and pyridinium functionalities, it is generally not the most useful for distinguishing between the isomers due to the significant peak overlap and broadening.
4.2. The 1650-1400 cm⁻¹ Region: Pyridinium Ring Vibrations
The C=C and C=N stretching vibrations of the pyridinium ring appear in this region. The position and number of these bands are influenced by the substitution pattern.
-
4-Pyridinemethanol HCl: Due to its higher symmetry (C₂ᵥ point group for the substituted ring), the spectrum of the 4-isomer is often simpler in this region compared to the 2- and 3-isomers.
-
2- and 3-Pyridinemethanol HCl: The lower symmetry of these isomers can lead to a greater number of observable bands or splitting of degenerate modes.
4.3. The 1300-1000 cm⁻¹ Region: The Diagnostic C-O Stretch
The strong C-O stretching band is particularly informative for differentiating the isomers. The electronic effects of the pyridinium nitrogen at different positions relative to the hydroxymethyl group influence the C-O bond strength and, consequently, its vibrational frequency.
-
Primary Alcohols: All three isomers are primary alcohols, and their C-O stretch is expected to be a strong band.[5]
-
Isomeric Effects: The position of this band can shift based on the isomer. These shifts, though they may be small, are often reproducible and serve as a reliable diagnostic marker when comparing the spectra directly.
4.4. The Fingerprint Region (< 1000 cm⁻¹): A Unique Signature
The region below 1000 cm⁻¹ is known as the fingerprint region and contains a complex array of C-H out-of-plane bending, ring deformation, and other skeletal vibrations.[8] This region is highly specific to the overall molecular structure. The substitution pattern of the pyridinium ring significantly influences the C-H out-of-plane bending modes, making this region a "fingerprint" for each isomer.
Molecular Structures and Key Vibrational Modes
Caption: Chemical structures of the three pyridinemethanol hydrochloride isomers and their key IR vibrational modes.
Data Summary and Comparison
The following table summarizes the expected characteristic IR absorption bands for the pyridinemethanol hydrochloride isomers. Due to the limited availability of direct experimental spectra for all three hydrochloride salts in the literature, these assignments are based on established principles for pyridinium salts and alcohols, as well as data from the free bases and related compounds.
| Vibrational Mode | 2-Pyridinemethanol HCl (cm⁻¹) | 3-Pyridinemethanol HCl (cm⁻¹) | 4-Pyridinemethanol HCl (cm⁻¹) | Comments |
| O-H Stretch | ~3350 (broad, strong) | ~3350 (broad, strong) | ~3350 (broad, strong) | Broad due to extensive hydrogen bonding. |
| N-H⁺ Stretch | ~3200-2600 (broad, complex) | ~3200-2600 (broad, complex) | ~3200-2600 (broad, complex) | Overlaps with O-H and C-H stretches. |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | ~3100-3000 | Typically sharp peaks of medium intensity. |
| Aliphatic C-H Stretch | ~2950-2850 | ~2950-2850 | ~2950-2850 | From the -CH₂- group. |
| Pyridinium Ring Stretch | ~1630, ~1580, ~1470 | ~1620, ~1590, ~1480 | ~1640, ~1500 | Positions and intensities are sensitive to substitution. |
| C-O Stretch | ~1080 (strong) | ~1040 (strong) | ~1050 (strong) | A key diagnostic band for isomeric differentiation. |
| C-H Out-of-Plane Bend | ~760 | ~800, ~710 | ~820 | Highly characteristic in the fingerprint region. |
Note: The exact peak positions can vary slightly depending on the sampling method (e.g., KBr pellet, Nujol mull) and the specific crystalline form of the salt.
Conclusion: A Powerful Tool for Structural Verification
FTIR spectroscopy provides a rapid and definitive method for the identification and differentiation of pyridinemethanol hydrochloride isomers. While the high-frequency stretching regions offer general confirmation of the key functional groups, it is the C-O stretching vibration and the unique patterns in the fingerprint region that serve as the most reliable diagnostic markers for distinguishing between the 2-, 3-, and 4-substituted isomers. By following the standardized experimental protocol and utilizing the comparative data presented in this guide, researchers can confidently verify the structural integrity of their pyridinemethanol hydrochloride salts, ensuring the quality and reliability of their subsequent research and development endeavors.
References
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Boyle, T. J., et al. (2008). 2-(Hydroxymethyl)pyridinium chloride. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2348. [Link]
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National Institute of Standards and Technology. (n.d.). 4-Pyridinemethanol. In NIST Chemistry WebBook. Retrieved from [Link]
- Smith, B. C. (2020). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy, 35(12), 10-15.
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PubChem. (n.d.). 3-Pyridinemethanol. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Pyridinemethanol. National Center for Biotechnology Information. Retrieved from [Link]
- Cook, D. (1961). The vibrational spectra of pyridinium salts. Canadian Journal of Chemistry, 39(10), 2009-2024.
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Mączka, M., et al. (2023). Internal Vibrations of Pyridinium Cation in One-Dimensional Halide Perovskites and the Corresponding Halide Salts. Materials, 16(1), 173. [Link]
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LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. In Chemistry LibreTexts. Retrieved from [Link]
- Lord, R. C., & Andrew, E. R. (1947). The Vibrational Spectrum of Pyridine and the Thermodynamic Properties of Pyridine Vapors. The Journal of Chemical Physics, 15(6), 377-385.
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National Institute of Standards and Technology. (n.d.). Pyridine, 2-methyl-, hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]
- Chiosa, V., et al. (2012). IR SPECTRAL STUDY ON NATURE OF 2–PYRIDINE ALDOXIME METHYL CHLORIDE INTERACTION WITH SOME STEROLS. II. CHOLESTANOL. Revue Roumaine de Chimie, 57(7-8), 739-744.
- Fites, J., et al. (2006). 3-Hydroxy-2-(hydroxymethyl)pyridinium chloride. Acta Crystallographica Section E: Structure Reports Online, 62(12), o5527-o5528.
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MIDAC Corporation. (n.d.). PPM-Level HCl Measurements from Cement Kilns and Waste Incinerators by FTIR Spectroscopy. Retrieved from [Link]
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JCANO | INGENIERIA. (n.d.). Spectrum 3 FT-IR Spectrometers. Retrieved from [Link]
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Masterson, D. S. (2016, November 23). How To Interpret IR Spectra In 1 Minute Or Less: The 2 Most Important Things To Look For [Tongue and Sword]. Master Organic Chemistry. Retrieved from [Link]
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Clark, J. (2015). THE FINGERPRINT REGION OF AN INFRA-RED SPECTRUM. Chemguide. Retrieved from [Link]
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A Comparative Guide to the Mass Spectrometry Fragmentation of (4-Fluoropyridin-3-yl)methanol
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight but also a unique fragmentation fingerprint that is instrumental in confirming molecular structure. This guide offers an in-depth analysis of the predicted mass spectrometry fragmentation pattern of (4-Fluoropyridin-3-yl)methanol, a fluorinated pyridine derivative of interest in medicinal chemistry. In the absence of direct experimental spectra in the public domain, this guide leverages fundamental principles of mass spectrometry and comparative data from structurally analogous compounds to provide a robust predictive analysis for researchers and scientists in the field.
Introduction to the Mass Spectrometry of Pyridinylmethanols
(4-Fluoropyridin-3-yl)methanol is a substituted aromatic alcohol with a molecular weight of 127.12 g/mol . Its structure incorporates a pyridine ring, a primary alcohol, and a fluorine atom, all of which influence its behavior under mass spectrometric analysis. The fragmentation of this molecule is expected to be governed by the stability of the pyridine ring, the lability of the benzylic alcohol group, and the influence of the electronegative fluorine atom.
Two common ionization techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), are considered here, as they will induce different fragmentation pathways. EI typically generates odd-electron molecular ions (M•+) that undergo extensive fragmentation, while ESI produces even-electron protonated molecules ([M+H]+) in positive ion mode, which tend to exhibit more controlled fragmentation in tandem mass spectrometry (MS/MS).
Predicted Fragmentation Pattern of (4-Fluoropyridin-3-yl)methanol
Based on established fragmentation mechanisms of alcohols, aromatic compounds, and halogenated heterocycles, we can predict the key fragmentation pathways for (4-Fluoropyridin-3-yl)methanol.
Electron Ionization (EI-MS) Fragmentation
Under EI conditions, the molecular ion ([C₆H₆FNO]•+, m/z 127) is expected to be observed. The primary fragmentation pathways are predicted to be:
-
Loss of a Hydrogen Radical (M-1): Cleavage of the C-H bond of the hydroxymethyl group to form a stable oxonium ion at m/z 126 . This is often a prominent peak in the spectra of primary alcohols.
-
Loss of a Hydroxyl Radical (M-17): Cleavage of the C-O bond to yield a fluoropyridinylmethyl radical cation at m/z 110 .
-
Loss of Formaldehyde (M-30): A common fragmentation for primary alcohols, leading to the formation of the 4-fluoropyridine radical cation at m/z 97 .
-
Alpha-Cleavage: Homolytic cleavage of the C-C bond adjacent to the oxygen can lead to the formation of a resonance-stabilized ion. However, in this benzylic system, other pathways are likely to be more dominant.
-
Pyridine Ring Fragmentation: The stable pyridine ring may undergo fragmentation through the loss of HCN (27 Da). For instance, the fragment at m/z 97 could lose HCN to produce a fragment at m/z 70 .
The following diagram illustrates the predicted EI fragmentation pathways:
Caption: Predicted EI-MS fragmentation of (4-Fluoropyridin-3-yl)methanol.
Electrospray Ionization (ESI-MS/MS) Fragmentation
In positive ion mode ESI-MS, the protonated molecule ([M+H]⁺, m/z 128) will be the precursor ion for MS/MS analysis. The fragmentation of this even-electron ion is expected to proceed via the loss of neutral molecules:
-
Loss of Water (M+H-18): A characteristic fragmentation of protonated alcohols, leading to the formation of a stable carbocation at m/z 110 . This is anticipated to be a major fragmentation pathway.
-
Loss of Formaldehyde (M+H-30): Similar to EI, the loss of formaldehyde can occur, resulting in the protonated 4-fluoropyridine at m/z 98 .
-
Loss of HF (M+H-20): The presence of the fluorine atom may lead to the elimination of hydrogen fluoride, yielding an ion at m/z 108 .
The following diagram illustrates the predicted ESI-MS/MS fragmentation pathways:
A Senior Application Scientist's Comparative Guide to HPLC Method Development for Polar Pyridine Derivatives
This guide provides a comprehensive, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) strategies for the analysis of polar pyridine derivatives. As researchers and drug development professionals, we often encounter the inherent challenges these molecules present. This document moves beyond rote protocols to dissect the causality behind experimental choices, empowering you to develop robust, validated, and efficient analytical methods.
The Analytical Hurdle: The Nature of Polar Pyridines
Pyridine derivatives are ubiquitous in pharmaceuticals, yet their polarity and basicity create significant challenges for traditional reversed-phase (RP) chromatography. The core issues stem from:
-
Insufficient Retention: Highly polar analytes exhibit weak interactions with nonpolar stationary phases (like C18), often leading to elution at or near the solvent front, making accurate quantification difficult.[1][2][3]
-
Peak Tailing: The basic nitrogen of the pyridine ring (pKa typically 5-6) can engage in strong secondary ionic interactions with acidic residual silanol groups on silica-based stationary phases.[4] This results in asymmetric, tailing peaks that compromise resolution and integration.
-
Co-elution with Impurities: Separating the target analyte from structurally similar polar impurities and degradation products is often a complex task.[5][6]
To overcome these obstacles, a methodical approach is required. We will compare three primary chromatographic modes: Advanced Reversed-Phase (RP) HPLC , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Ion-Exchange Chromatography (IEC) .
Advanced Reversed-Phase (RP) HPLC: Adapting the Workhorse
While standard C18 columns are often unsuitable, modern advancements in RP stationary phase chemistry provide powerful tools for retaining and resolving polar pyridines.
Causality of Method Choices: The goal is to either increase the hydrophobicity of the analyte or modify the stationary phase to better accommodate polar molecules in highly aqueous environments.
Methodological Approaches & Supporting Data:
-
Polar-Endcapped and "Aqueous" Columns: Standard C18 phases can undergo "phase collapse" or "dewetting" in mobile phases with high water content (>95%), leading to drastic retention time loss.[7] Polar-endcapped columns incorporate a polar group at the base of the C18 chain or use a polar endcapping reagent instead of a nonpolar one.[8][9] This design maintains a hydrated stationary phase surface, ensuring stable and reproducible retention for polar analytes even in 100% aqueous mobile phases.[10][11][12]
-
Phenyl-Hexyl Columns: These phases offer a mixed-mode separation mechanism. In addition to hydrophobic interactions from the hexyl chain, the phenyl group provides aromatic selectivity through π-π interactions with the pyridine ring.[13][14][15] This alternative selectivity is particularly potent for separating aromatic or heterocyclic compounds that may be unresolved on a standard alkyl chain column.
-
Mobile Phase pH Control: Manipulating the mobile phase pH is a critical tool. At a pH well below the pyridine's pKa (e.g., pH < 3), the pyridine nitrogen is fully protonated (positively charged), but so are the surface silanols, which minimizes strong ionic interactions and reduces peak tailing.[4] Conversely, at a high pH (e.g., > 8, requiring a pH-stable column), the pyridine is neutral and more hydrophobic, leading to increased retention. The mid-pH range (4-7) should generally be avoided on standard silica columns as it promotes peak tailing.[4]
-
Ion-Pairing Chromatography (IPC): This technique introduces an ion-pairing reagent (e.g., an alkyl sulfonate like sodium heptanesulfonate for the positively charged pyridine) into the mobile phase.[16][17][18] The reagent forms a neutral, more hydrophobic ion-pair with the analyte, significantly increasing its retention on the RP column.[19][20] While effective, this approach has drawbacks, including long column equilibration times and incompatibility with mass spectrometry (MS) due to ion suppression.[8]
Experimental Workflow: RP-HPLC Method Development
Caption: A systematic workflow for RP-HPLC method development.
Performance Comparison: Advanced RP-HPLC Strategies
| Parameter | Polar-Endcapped C18 | Phenyl-Hexyl | C18 with Ion-Pairing |
| Retention | Moderate (Stable in high H₂O) | Moderate to High (π-π interactions) | High (Tunable with reagent) |
| Peak Asymmetry | Excellent (< 1.2) | Excellent (< 1.2) | Fair to Good (Can be > 1.5) |
| Selectivity | Primarily Hydrophobic | Mixed-Mode (Hydrophobic & Aromatic) | Ion-Pair & Hydrophobic |
| MS Compatibility | Excellent (with volatile acids) | Excellent (with volatile acids) | Poor (Ion suppression) |
| Robustness | High | High | Moderate (long equilibration) |
Hydrophilic Interaction Liquid Chromatography (HILIC)
For very polar pyridine derivatives that are still poorly retained in advanced RP-HPLC, HILIC is often the most effective solution.
Causality of Method Choice: HILIC operates on an inverted polarity principle. It utilizes a polar stationary phase and a mobile phase high in organic solvent. A water-enriched layer forms on the stationary phase surface, and polar analytes are retained by partitioning into this layer.[21][22] This mechanism is fundamentally different from RP-HPLC and is designed specifically for polar compounds.[23]
Methodological Approaches & Supporting Data:
-
Stationary Phase Selection: A variety of polar phases are available, each offering slightly different selectivity.[24][25][26]
-
Bare Silica: A common starting point, offering strong retention.
-
Amide/Diol Phases: Less acidic than bare silica, often providing better peak shapes for basic compounds.
-
Zwitterionic Phases: Contain both positive and negative charges, offering unique selectivity through both hydrophilic and electrostatic interactions.
-
-
Mobile Phase Composition: Retention is primarily controlled by the water content in the mobile phase; increasing water content decreases retention. Acetonitrile is the most common organic solvent. Buffers like ammonium formate or ammonium acetate are essential for good peak shape and are MS-friendly.[21][27]
Experimental Workflow: HILIC Method Development
Caption: A systematic workflow for HILIC method development.
Performance Comparison: HILIC Stationary Phases
| Parameter | Bare Silica | Amide Phase | Zwitterionic Phase |
| Retention | Strong | Moderate to Strong | Strong |
| Peak Asymmetry | Good (pH dependent) | Excellent | Excellent |
| Selectivity | Primarily Hydrophilic Partitioning | H-Bonding & Dipole-Dipole | Mixed-Mode (Hydrophilic & Ionic) |
| MS Compatibility | Excellent | Excellent | Excellent |
| Column Equilibration | Slower | Faster | Moderate |
Ion-Exchange Chromatography (IEC)
IEC is a highly selective technique that separates molecules based on their net charge, making it a powerful option for pyridine derivatives which are readily protonated into cations.
Causality of Method Choice: This mode relies on the electrostatic interaction between the charged analyte and an oppositely charged stationary phase.[28][29] For pyridine derivatives, which are basic and form cations at acidic to neutral pH, a cation-exchange column with a negatively charged stationary phase is used.[30][31]
Methodological Approaches & Supporting Data:
-
Exchanger Type:
-
Strong Cation Exchanger (SCX): Contains strongly acidic groups (e.g., sulfonic acid) that are negatively charged over a wide pH range.
-
Weak Cation Exchanger (WCX): Contains weakly acidic groups (e.g., carboxylic acid) whose charge is pH-dependent.
-
-
Elution Strategy: Analytes are bound to the column and then eluted by either:
-
Increasing Ionic Strength: A salt gradient (e.g., increasing sodium chloride concentration) is introduced. The salt ions compete with the analyte for binding sites on the stationary phase, causing elution.[31]
-
Changing pH: The mobile phase pH is changed to neutralize the charge on the analyte (by increasing pH above its pKa) or the stationary phase (for WCX), causing it to elute.[31]
-
Experimental Workflow: IEC Method Development
Caption: A systematic workflow for IEC method development.
Performance Comparison: Ion-Exchange Strategies
| Parameter | Strong Cation Exchange (SCX) | Weak Cation Exchange (WCX) |
| Retention | Very Strong (tunable with salt) | Strong (tunable with salt & pH) |
| Peak Asymmetry | Good to Excellent | Good to Excellent |
| Selectivity | High (based on charge density) | High (based on charge and pKa) |
| MS Compatibility | Very Poor (requires high salt) | Very Poor (requires high salt) |
| Operating Range | Wide pH range | Limited pH range |
Final Recommendations
The choice of chromatographic mode is dictated by the analyte's properties and the analytical objective.
-
For general-purpose analysis, method development should begin with Advanced Reversed-Phase HPLC. A polar-endcapped or phenyl-hexyl column with an acidic mobile phase (e.g., 0.1% formic acid) is often the fastest and most robust solution.
-
When analyzing highly polar pyridine derivatives that are unretained in RP-HPLC, HILIC is the superior choice. It provides excellent retention and is fully compatible with mass spectrometry, making it ideal for trace-level analysis and metabolomics.
-
For purification or when dealing with complex mixtures of charged isomers where high selectivity is paramount, Ion-Exchange Chromatography should be considered. Its primary limitation is the general incompatibility with MS detection due to the high salt mobile phases required for elution.
By systematically evaluating these options and understanding the scientific principles behind them, you can efficiently develop a reliable and reproducible HPLC method tailored to the specific challenges presented by your polar pyridine derivatives.
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Title: Shop ACQUITY UPLC CSH Phenyl-Hexyl Columns | 186005406 | Waters Source: Waters Corporation URL: [Link]
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Title: Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC - Waters Corporation Source: Waters Corporation URL: [Link]
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A Comparative Guide to the Structural Analysis of (4-Fluoropyridin-3-yl)methanol Hydrochloride and Its Analogues
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. The precise arrangement of atoms in a crystal lattice dictates a compound's physicochemical properties, including solubility, stability, and bioavailability—key determinants of a drug's efficacy and safety. This guide provides an in-depth analysis of the crystallographic characteristics of (4-Fluoropyridin-3-yl)methanol hydrochloride, a substituted pyridylcarbinol of interest in medicinal chemistry.
A thorough search of publicly available crystallographic databases and scientific literature reveals that the specific crystal structure of (4-Fluoropyridin-3-yl)methanol hydrochloride has not been reported as of the date of this guide. This absence of data presents a common challenge in drug development, necessitating a predictive and comparative approach based on the known structures of analogous compounds. This guide will, therefore, compare the anticipated structural features of the title compound with related molecules, grounded in fundamental principles of crystallography and supramolecular chemistry. We will further detail the definitive experimental workflows required to elucidate such a structure.
The Critical Role of Crystal Structure in Drug Development
The solid-state form of an active pharmaceutical ingredient (API) is a critical quality attribute. Different crystalline forms, known as polymorphs, can have distinct crystal structures and, consequently, different physical properties. Single-crystal X-ray diffraction (SCXRD) is the gold-standard technique for unambiguously determining the atomic arrangement within a crystal.[1][2] This technique provides precise data on bond lengths, bond angles, and the conformation of the molecule.[2] Furthermore, it reveals the intricate network of non-covalent interactions—such as hydrogen bonds, halogen bonds, and π-π stacking—that govern how molecules pack together in the solid state.[3][4] This packing architecture is directly responsible for a material's macroscopic properties.
For hydrochloride salts of nitrogen-containing heterocycles, like the topic compound, the protonation of the pyridine nitrogen introduces a strong hydrogen bond donor (N⁺-H). This feature typically dominates the crystal packing, forming robust interactions with the chloride anion and other acceptor groups.
Comparative Structural Analysis: Insights from Analogues
In the absence of direct data for (4-Fluoropyridin-3-yl)methanol hydrochloride, we can infer its likely structural characteristics by examining related compounds. The key structural motifs to consider are the pyridinium ring, the hydroxymethyl group, the fluorine substituent, and the chloride counter-ion.
-
(4-chloropyridin-3-yl)methanol hydrochloride : This is the closest analogue for which commercial availability is noted, though its crystal structure is also not publicly available.[5][6][7] It is expected to share a very similar packing motif with the fluoro-analogue. The primary interaction would be the N⁺-H···Cl⁻ hydrogen bond.
-
Halogen-Substituted Phenyl-Pyridinyl Methanols : A study of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol reveals that molecules are linked by strong O—H⋯N hydrogen bonds into chains.[4] In our hydrochloride salt, the pyridine nitrogen is protonated, so this specific O—H⋯N bond is unlikely. Instead, the hydroxyl group (O-H) and the pyridinium group (N⁺-H) will act as primary hydrogen bond donors, with the chloride ion (Cl⁻) and the hydroxyl oxygen acting as acceptors.
-
Pyridine-based Organic Salts : Research on other organic salts containing pyridine demonstrates the prevalence of N⁺-H···O and C—H···O interactions in stabilizing the crystal lattice.[3] These interactions create a robust three-dimensional network.
The introduction of a fluorine atom at the 4-position of the pyridine ring is significant. Fluorine is highly electronegative and can participate in weaker C—H···F hydrogen bonds. Its primary influence, however, is electronic; it alters the charge distribution on the pyridine ring, which can subtly modulate the strength of the primary N⁺-H···Cl⁻ hydrogen bond and other intermolecular contacts.
Table 1: Comparison of Expected vs. Known Intermolecular Interactions in Pyridylcarbinol Salts
| Interaction Type | (4-Fluoropyridin-3-yl)methanol HCl (Predicted) | Related Pyridinium Salts (Observed) | Rationale & Significance |
| Primary Hydrogen Bond | Strong N⁺-H···Cl⁻ | Strong N⁺-H···Anion (Cl⁻, O⁻)[3][8] | This charge-assisted hydrogen bond is expected to be the most dominant interaction, defining the primary structural motif. |
| Secondary Hydrogen Bond | O-H···Cl⁻ or O-H···O | O-H···N, O-H···O[4] | The hydroxyl group provides another strong donor, likely forming chains or dimers that link the primary motifs. |
| Weak Hydrogen Bonds | C-H···Cl⁻, C-H···O, C-H···F | C-H···O, C-H···N, C-H···Cl[3][8] | Aromatic and aliphatic C-H donors will engage in multiple weak interactions, contributing to the overall stability of the crystal packing. |
| Halogen Interactions | C-F···π or other weak interactions | C-Cl···π interactions have been observed.[4] | The fluorine atom may engage in specific, weak directional interactions, influencing the final crystal packing arrangement. |
Experimental Workflow for Crystal Structure Determination
To definitively determine the crystal structure of (4-Fluoropyridin-3-yl)methanol hydrochloride, a systematic experimental approach is required. The process begins with the growth of high-quality single crystals, followed by data collection and structure solution.
Step-by-Step Protocol for Crystallization and SCXRD Analysis
-
Material Sourcing & Purity Confirmation : Obtain the compound from a reliable supplier. Confirm purity (>98%) using techniques like NMR spectroscopy and HPLC.
-
Crystal Growth :
-
Rationale : The goal is to grow a single crystal of sufficient size (~0.1-0.3 mm) and quality (no cracks, well-defined faces) for diffraction.[9] This is often the most challenging step.
-
Method - Slow Evaporation : Dissolve the compound in a suitable solvent (e.g., methanol, ethanol, or a mixture like dichloromethane/methanol) to near-saturation in a clean vial.[8][10] Cover the vial with a perforated cap to allow for slow evaporation over several days to weeks at a constant temperature.
-
Method - Vapor Diffusion : Place a small vial containing the dissolved compound inside a larger, sealed jar that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
-
Crystal Mounting : Carefully select a suitable crystal under a microscope and mount it on a goniometer head using a cryo-loop.
-
Data Collection (SCXRD) :
-
Instrumentation : A modern single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive detector is used.[2]
-
Procedure : The mounted crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibration of the atoms, resulting in a higher quality diffraction pattern. The instrument then rotates the crystal through a series of angles, exposing it to the X-ray beam and collecting thousands of diffraction spots.[2][11]
-
-
Structure Solution and Refinement :
-
Software : Specialized software is used to process the diffraction data, determine the unit cell parameters and space group, and ultimately solve the structure to reveal the positions of all atoms.
-
Analysis : The final refined structure provides precise atomic coordinates, from which bond lengths, angles, and details of the intermolecular interactions can be analyzed and visualized.
-
Workflow Diagram for Single-Crystal Structure Determination
Caption: Experimental workflow for single-crystal X-ray diffraction.
The Role of Powder X-ray Diffraction (PXRD)
What if single crystals cannot be grown? In this common scenario, Powder X-ray Diffraction (PXRD) becomes an invaluable tool.[9]
-
Principle : Instead of a single crystal, PXRD analyzes a microcrystalline powder containing thousands of randomly oriented crystallites.[9] The resulting 1D diffractogram is a fingerprint of the crystalline phase.
-
Applications :
-
Phase Identification : Comparing the experimental PXRD pattern to a database can confirm the identity and phase purity of a sample.[12]
-
Polymorph Screening : PXRD is the primary technique used to identify different crystalline forms (polymorphs) of a drug substance, which is a regulatory requirement.[13]
-
Crystallinity Assessment : It can distinguish between crystalline and amorphous material.
-
While PXRD provides less detailed structural information than SCXRD, it is a rapid and essential technique for routine characterization and quality control in the pharmaceutical industry.[14]
Diagram of SCXRD vs. PXRD in the Development Pipeline
Caption: Role of SCXRD and PXRD in API characterization.
Conclusion and Future Work
While the crystal structure of (4-Fluoropyridin-3-yl)methanol hydrochloride remains to be determined, a robust framework for its analysis can be established based on crystallographic principles and data from analogous structures. The dominant interactions are predicted to be strong, charge-assisted N⁺-H···Cl⁻ hydrogen bonds, supplemented by a network of O-H···X and C-H···X (X = Cl, O, F) contacts.
The definitive elucidation of this structure requires the successful growth of single crystals and subsequent analysis by SCXRD, following the detailed workflow presented. Such a study would provide invaluable, unambiguous insight into the solid-state conformation and packing of this molecule, contributing to a deeper understanding of its potential as a pharmaceutical intermediate. For routine analysis and quality control, PXRD remains the workhorse technique for phase identification and polymorph screening.
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Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N - PMC. (2022). National Center for Biotechnology Information. Retrieved from [Link]
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First single-crystal x-ray diffraction structures of covalent organic frameworks. (2024). Shanghai Synchrotron Radiation Facility (SSRF). Retrieved from [Link]
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Preparation, Crystal Structure, Supramolecular Assembly, and DFT Studies of Two Organic Salts Bearing Pyridine and Pyrimidine. (2023). ACS Omega. Retrieved from [Link]
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Single-crystal X-ray diffraction reveals the crystal structure of a conductive hydrocarbon. (2025). European Synchrotron Radiation Facility (ESRF). Retrieved from [Link]
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Overview of Powder X-ray Diffraction (PXRD). (2025). Creative Biostructure. Retrieved from [Link]
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Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. (2020). MDPI. Retrieved from [Link]
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(4-chloropyridin-3-yl)methanol hydrochloride. (n.d.). PubChem. Retrieved from [Link]
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Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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3-Fluoropyridin-4-ol. (n.d.). PubChem. Retrieved from [Link]
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Crystal structure of (E)-2-((3-fluoropyridin-4-yl) methylene)-7-methoxy-3,4-dihydronaphthalen- 1(2H)-one, C17H14FNO2. (2021). ResearchGate. Retrieved from [Link]
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Synthesis, crystal structure and DFT study of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate. (2023). Taylor & Francis Online. Retrieved from [Link]
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Guide for crystallization. (n.d.). Retrieved from [Link]
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What is XRD Analysis? Understanding X-ray Diffraction for Material Characterization. (2025). Retrieved from [Link]
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Single-crystal X-ray Diffraction. (2018). Science Education Resource Center at Carleton College. Retrieved from [Link]
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(PDF) Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol. (n.d.). ResearchGate. Retrieved from [Link]
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(3-Fluoropyridin-4-yl)methanol | 870063-60-8. (n.d.). J&K Scientific. Retrieved from [Link]
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Crystal structure of ({4-[(4-bromophen-yl) ethynyl]-3,5-diethylphenyl}ethynyl)-triisopropylsilane. (2015). The Australian National University. Retrieved from [Link]
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4-Chloro-3-(hydroxymethyl)pyridine hydrochloride. (n.d.). ChemBK. Retrieved from [Link]
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A Senior Application Scientist's Guide to TLC Visualization of Fluorinated Pyridine Alcohols
In the landscape of modern drug discovery and development, fluorinated pyridine alcohols represent a cornerstone of novel chemical entities. Their unique electronic properties, metabolic stability, and binding affinities make them prized scaffolds. However, the very characteristics that make them chemically interesting can present challenges in routine analysis, particularly in thin-layer chromatography (TLC). The inertness conferred by fluorine substitution can render these compounds difficult to visualize using standard staining techniques. This guide provides a comparative analysis of common TLC stains, offering insights into their mechanisms and practical utility for the visualization of fluorinated pyridine alcohols.
The Challenge of Visualizing Fluorinated Pyridine Alcohols
The presence of a fluorine atom on the pyridine ring can significantly alter the electron density of the molecule. This electron-withdrawing effect can decrease the nucleophilicity of the pyridine nitrogen and potentially influence the reactivity of the alcohol moiety. Consequently, TLC stains that rely on specific electronic interactions or redox reactions may exhibit reduced sensitivity or altered color development for these compounds. This guide will explore several common staining methods, evaluating their potential efficacy in the context of these molecular properties.
Comparative Analysis of TLC Visualization Stains
A selection of stains, chosen for their reactivity towards alcohols and/or pyridine moieties, are compared below. Their performance is evaluated based on their mechanism of action and suitability for fluorinated compounds.
Potassium Permanganate (KMnO₄) Stain
Mechanism of Action: Potassium permanganate is a strong oxidizing agent.[1] It reacts with compounds that can be oxidized, such as alcohols, alkenes, and aldehydes.[1][2] In this reaction, the purple permanganate ion (MnO₄⁻) is reduced to brown manganese dioxide (MnO₂), resulting in the appearance of yellow-brown spots on a purple or pink background.[3] Primary alcohols are oxidized to carboxylic acids, while secondary alcohols are converted to ketones.[1]
Expected Performance with Fluorinated Pyridine Alcohols: The alcohol group of a fluorinated pyridine alcohol should be readily oxidized by KMnO₄, making this a promising stain. The electron-withdrawing fluorine atoms are unlikely to inhibit the oxidation of the alcohol. However, the pyridine ring itself is generally resistant to oxidation by permanganate.[3] This selectivity for the alcohol functionality makes KMnO₄ a reliable choice.
Protocol:
-
Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[4]
-
Application: The developed and dried TLC plate is briefly dipped into the stain solution or the solution is sprayed onto the plate.[3]
-
Visualization: Yellow-brown spots appear against a purple background, often without heating. Gentle heating can sometimes accelerate spot development.[3]
Table 1: Comparison of TLC Visualization Stains for Fluorinated Pyridine Alcohols
| Stain | Target Functional Group(s) | Mechanism | Expected Sensitivity | Color of Spots | Required Heating |
| Potassium Permanganate | Alcohols, other oxidizable groups | Oxidation of the alcohol | High | Yellow-brown on purple | No/Gentle |
| Ceric Ammonium Molybdate (CAM) | Alcohols, phenols, carbonyls | Oxidation and complexation | High | Dark blue on light blue | Yes |
| Vanillin-Sulfuric Acid | Alcohols, carbonyls, nucleophiles | Electrophilic substitution, dehydration | Moderate to High | Various (often blue, purple, red) | Yes |
| Dragendorff's Reagent | Pyridine (tertiary amines, alkaloids) | Precipitation with heavy metal-iodide complex | Moderate | Orange to brown on yellow | No |
| Iodine | General (unsaturated compounds, aromatics) | Reversible complex formation | Low to Moderate | Brown | No |
Ceric Ammonium Molybdate (CAM) Stain
Mechanism of Action: The CAM stain, also known as Hanessian's stain, is a powerful oxidizing agent and is considered a highly universal stain.[3][5] The active species, Ce(IV) and Mo(VI), oxidize the organic compound while being reduced to lower oxidation states (Ce(III) and molybdenum blue), resulting in the formation of intensely colored spots.[6] It is particularly effective for visualizing compounds with hydroxyl groups.[7]
Expected Performance with Fluorinated Pyridine Alcohols: Similar to potassium permanganate, the CAM stain should readily react with the alcohol functional group. Its high sensitivity makes it an excellent choice for detecting even small quantities of the target compound. The fluorinated pyridine ring is unlikely to interfere with the oxidation of the alcohol.
Protocol:
-
Preparation: Dissolve 0.5 g of ceric ammonium sulfate and 12 g of ammonium molybdate in 235 mL of water. Carefully add 15 mL of concentrated sulfuric acid.[8]
-
Application: The developed and dried TLC plate is dipped into the stain solution or the solution is sprayed onto the plate.
-
Visualization: The plate is heated until dark blue spots appear against a light blue background.[3]
Vanillin-Sulfuric Acid Stain
Mechanism of Action: Under the strongly acidic conditions of the stain, vanillin acts as an electrophile. It can react with nucleophilic compounds on the TLC plate. For alcohols, this can proceed through acetalization reactions.[6][9] Subsequent heating promotes dehydration, leading to the formation of highly conjugated, colored products.[9]
Expected Performance with Fluorinated Pyridine Alcohols: The alcohol group should be sufficiently nucleophilic to react with the protonated vanillin. The color of the resulting spot can be highly variable depending on the specific structure of the analyte.[7] This stain is generally very sensitive for alcohols.
Protocol:
-
Preparation: Dissolve 15 g of vanillin in 250 mL of ethanol and carefully add 2.5 mL of concentrated sulfuric acid.[8]
-
Application: The developed and dried TLC plate is dipped into the stain solution or the solution is sprayed onto the plate.
-
Visualization: The plate is heated to develop colored spots. The color can range from blue and purple to red and brown.[10]
Dragendorff's Reagent
Mechanism of Action: Dragendorff's reagent is a classical stain for the detection of alkaloids and other nitrogen-containing compounds, particularly tertiary amines like pyridine.[5][11] The reagent consists of a solution of potassium bismuth iodide. It forms an ion pair with the basic nitrogen atom of the pyridine ring, resulting in the precipitation of a colored complex.[5]
Expected Performance with Fluorinated Pyridine Alcohols: The electron-withdrawing fluorine atom will decrease the basicity of the pyridine nitrogen. This may lead to a weaker interaction with the Dragendorff reagent and consequently, lower sensitivity compared to non-fluorinated pyridines. However, it is still expected to produce a positive result, especially at higher concentrations of the analyte.
Protocol:
-
Preparation:
-
Solution A: Dissolve 1.7 g of basic bismuth nitrate in 100 mL of a 4:1 water/acetic acid solution.
-
Solution B: Dissolve 40 g of potassium iodide in 100 mL of water.
-
Working Solution: Mix 5 mL of solution A, 5 mL of solution B, 20 mL of acetic acid, and 70 mL of water.
-
-
Application: The developed and dried TLC plate is sprayed with the working solution.
-
Visualization: Orange to brown spots appear on a yellow background, typically without heating.
Iodine
Mechanism of Action: Iodine vapor is a simple and generally non-destructive visualization method.[7] Iodine molecules adsorb onto the surface of the TLC plate and form weak, colored complexes with many organic compounds.[6] The interaction is often stronger with more electron-rich compounds. The spots are typically brown and will fade over time as the iodine sublimes.
Expected Performance with Fluorinated Pyridine Alcohols: Iodine is expected to visualize fluorinated pyridine alcohols, although the sensitivity might be moderate.[6] The pyridine ring and the alcohol group can both interact with iodine. The electron-withdrawing nature of fluorine might slightly reduce the intensity of the complexation.
Protocol:
-
Preparation: A few crystals of iodine are placed in a closed chamber (e.g., a covered beaker or a dedicated iodine tank).
-
Application: The developed and dried TLC plate is placed in the chamber.
-
Visualization: Brown spots will appear against a light brown background.[6] The spots should be circled with a pencil as they will fade.
Experimental Workflow and Decision Making
The selection of an appropriate TLC stain is a critical step in the analysis of fluorinated pyridine alcohols. The following workflow provides a systematic approach to choosing the most suitable visualization method.
Caption: Decision workflow for selecting a TLC visualization method.
Conclusion
The visualization of fluorinated pyridine alcohols on TLC plates requires a thoughtful selection of staining reagents. While the presence of fluorine can modulate the electronic properties of the molecule, several common stains remain highly effective.
-
For reliable and sensitive detection of the alcohol functional group , potassium permanganate and ceric ammonium molybdate (CAM) are the recommended primary choices due to their robust oxidative mechanisms.
-
The vanillin-sulfuric acid stain is also a strong candidate for visualizing the alcohol moiety, often with the added benefit of producing distinct colors.
-
To specifically target the pyridine ring , Dragendorff's reagent is the classic choice, although a potential decrease in sensitivity due to fluorination should be considered.
-
Iodine offers a quick, general-purpose, and non-destructive method, making it a useful preliminary visualization technique.
Ultimately, the optimal stain may vary depending on the specific substitution pattern and concentration of the fluorinated pyridine alcohol. It is therefore advisable for researchers to empirically test a selection of these stains to determine the most sensitive and reliable method for their particular compounds of interest.
References
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EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
Organic Chemistry. (n.d.). TLC stains. Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). TLC Stains. Retrieved from [Link]
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Org Prep Daily. (2006, September 27). TLC Staining solutions. Retrieved from [Link]
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University of Rochester. (n.d.). Magic Formulas: TLC Stains. Retrieved from [Link]
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MDPI. (n.d.). Detection Progress of Selected Drugs in TLC. Retrieved from [Link]
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The Sarpong Group. (n.d.). Dyeing Reagents for Thin-Layer and Paper Chromatography. Retrieved from [Link]
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Chemistry LibreTexts. (2022, August 16). 2.1.4F: Visualizing TLC Plates. Retrieved from [Link]
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Colorado College. (n.d.). TLC Stains. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Oxidation of Organic Molecules by KMnO4. Retrieved from [Link]
-
The Sarpong Group. (n.d.). Appendix 3: Recipes For TLC Stains. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Detrimental impact of aqueous mobile phases in 18F-labelled radiopharmaceutical analysis via radio-TLC. Retrieved from [Link]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
ReactionWeb.io. (2025, July 12). Alcohol + KMnO4 - Oxidation. Retrieved from [Link]
-
IRIS. (n.d.). The use of iodine staining for the quantitative analysis of lipids separated by thin layer chromatography. Retrieved from [Link]
-
Quora. (2022, November 2). How will I balance acidified potassium permanganate with ethanol? Retrieved from [Link]
-
YouTube. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Potassium Permanganate. Retrieved from [Link]
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University of York. (n.d.). Issues - Chemistry Teaching Labs. Retrieved from [Link]
- Google Patents. (n.d.). CN104447197B - Impurity removing method by adding potassium permanganate during alcohol distillation.
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Impurity profile analysis of commercial (4-Fluoropyridin-3-yl)methanol
Comprehensive Impurity Profiling of Commercial (4-Fluoropyridin-3-yl)methanol: A Comparative Analytical Guide
(4-Fluoropyridin-3-yl)methanol (CAS: 1227601-63-9) is a highly valued fluorinated heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors and CNS-penetrant therapeutics [1]. The strategic placement of the fluorine atom modulates the lipophilicity, pKa, and metabolic stability of the resulting Active Pharmaceutical Ingredient (API). However, the synthesis of fluoropyridines inherently generates complex impurity profiles that can compromise downstream reactions and final API safety.
Under the ICH Q3A(R2) regulatory framework, any impurity in a new drug substance exceeding the identification threshold (typically 0.10% for a maximum daily dose ≤ 2g) must be structurally characterized and qualified [2]. This guide objectively compares commercial batches of (4-Fluoropyridin-3-yl)methanol from different supplier tiers and provides a robust, self-validating analytical framework for impurity profiling.
Mechanistic Origins of Impurities
Understanding the synthetic causality behind impurity formation is the foundational step in analytical method development. For (4-Fluoropyridin-3-yl)methanol, impurities typically originate from the following pathways:
-
Positional Isomers (e.g., 2-fluoro or 5-fluoro derivatives): These arise from non-regioselective fluorination or directed ortho-metalation during the construction of the pyridine ring. Because they share identical molecular weights and nearly identical polarities, they are notoriously difficult to separate via standard reversed-phase chromatography.
-
Des-fluoro Impurities (Pyridin-3-ylmethanol): Formed via incomplete halogen exchange (Halex) reactions or reductive defluorination during downstream processing.
-
Over-oxidation Products (4-Fluoropyridine-3-carbaldehyde or N-oxides): Generated during prolonged storage or via unquenched oxidizing agents from prior synthetic steps.
Orthogonal Analytical Workflow
To confidently identify and quantify these structurally similar impurities, a single analytical technique is insufficient. We employ an orthogonal approach combining HPLC-UV for quantification, High-Resolution LC-MS/MS for structural elucidation, and qNMR for orthogonal validation [3].
Orthogonal analytical workflow for identifying and quantifying API impurities.
Self-Validating Experimental Methodologies
Protocol 1: HPLC-UV Method for Quantification and Resolution
Causality & Rationale: Pyridine derivatives exhibit severe peak tailing on standard silica-based columns due to secondary interactions between the basic nitrogen (pKa ~ 5) and residual surface silanols. To mitigate this, an acidic mobile phase (pH ~ 2.0) is utilized to fully protonate the pyridine ring, while a sterically protected, end-capped C18 column ensures sharp peak shapes and reproducible retention times [3].
Step-by-Step Procedure:
-
Column Selection: Install an end-capped C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm particle size). Maintain column temperature at 30°C.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
-
Gradient Elution: Run a linear gradient from 5% B to 60% B over 20 minutes. This broad gradient ensures the elution of both highly polar (N-oxides) and non-polar (halogenated isomers) impurities. Flow rate: 1.0 mL/min.
-
Detection: Configure the Diode Array Detector (DAD) to extract chromatograms at 254 nm and 280 nm.
-
System Suitability Testing (SST) - Critical Validation Step: Inject a prepared resolution mixture containing (4-Fluoropyridin-3-yl)methanol and its des-fluoro analog. The analytical run is only validated if the resolution (
) between the two peaks is > 2.0, the tailing factor ( ) is < 1.5, and the %RSD of 5 replicate injections is < 2.0%.
Protocol 2: LC-MS/MS Structural Elucidation
Causality & Rationale: While HPLC-UV accurately quantifies impurities, it cannot structurally identify unknowns. LC-MS/MS provides exact mass and fragmentation patterns. However, TFA strongly suppresses electrospray ionization (ESI) signals. Therefore, the method is transferred to an LC-MS system by substituting TFA with 0.1% Formic Acid, which provides adequate acidity without ion suppression.
Step-by-Step Procedure:
-
Ionization: Utilize Electrospray Ionization in positive mode (
). -
Mass Analyzer: Employ a Quadrupole Time-of-Flight (Q-TOF) analyzer calibrated for high mass accuracy (< 5 ppm error).
-
Data Acquisition: Perform targeted MS/MS fragmentation on any chromatographic peak exceeding the 0.10% relative area threshold.
-
Data Interpretation: Analyze the MS/MS spectra for the characteristic loss of HF (20 Da), which confirms the presence of the fluorinated pyridine ring, distinguishing it from des-fluoro impurities.
Comparative Analysis of Commercial Batches
We evaluated three commercial grades of (4-Fluoropyridin-3-yl)methanol using the validated HPLC-UV and LC-MS/MS protocols. The quantitative results are summarized below.
| Supplier Tier | Claimed Purity | Actual Purity (HPLC Area %) | Des-fluoro Impurity (%) | Positional Isomers (%) | Oxidation Products (%) | ICH Q3A(R2) Compliance |
| Supplier A (Pharma Grade) | > 99.0% | 99.7% | Not Detected | 0.12% | 0.05% | Pass (Isomer identified) |
| Supplier B (Research Grade) | > 97.0% | 97.5% | 0.85% | 1.10% | 0.40% | Fail (Requires purification) |
| Supplier C (Bulk Industrial) | > 95.0% | 94.2% | 2.30% | 1.80% | 1.50% | Fail (High toxicity risk) |
Analytical Insights & Corrective Actions:
-
Supplier A demonstrated exceptional control over the halogen exchange process, entirely eliminating des-fluoro impurities. The single positional isomer present at 0.12% was successfully identified via LC-MS/MS, fulfilling ICH Q3A(R2) requirements [2].
-
Supplier B and C exhibited significant levels of positional isomers and des-fluoro impurities, indicating poor regiocontrol and incomplete reactions during synthesis. For drug development professionals, utilizing Supplier B or C as a starting material would necessitate a costly downstream recrystallization or preparative chromatography step to prevent these impurities from propagating into the final API.
Conclusion
The impurity profile of (4-Fluoropyridin-3-yl)methanol is highly dependent on the synthetic route and the stringency of the supplier's quality control. By implementing a self-validating, orthogonal analytical workflow, researchers can proactively identify critical impurities, ensuring that their starting materials meet stringent regulatory thresholds before initiating costly API synthesis.
References
-
European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved March 5, 2026, from [Link]
-
LCGC International. (2010). Method Development for Drug Impurity Profiling: Part 1. Retrieved March 5, 2026, from [Link]
Safety Operating Guide
Navigating the Disposal of (4-Fluoropyridin-3-yl)methanol hydrochloride: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily routines. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through proper chemical waste management. (4-Fluoropyridin-3-yl)methanol hydrochloride, a fluorinated pyridine derivative, represents a class of compounds whose disposal requires a cautious and informed approach. Due to its specific substitution pattern, a dedicated Safety Data Sheet (SDS) may not be readily available. Therefore, this guide provides a comprehensive, step-by-step framework for its safe handling and disposal, constructed from established principles of chemical safety and data from structurally similar compounds.
Our approach is grounded in the precautionary principle: in the absence of specific data, we must treat the compound as hazardous based on the known properties of its constituent functional groups—a fluorinated pyridine ring, a primary alcohol, and a hydrochloride salt. This ensures a high margin of safety for both laboratory personnel and the environment.
Part 1: Hazard Assessment and Presumed Profile
Understanding the potential hazards is the first and most critical step in safe disposal. Based on the known toxicology of analogous compounds, we can construct a presumed hazard profile for (4-Fluoropyridin-3-yl)methanol hydrochloride.
-
Fluorinated Pyridine Core : Halogenated pyridines are often classified as harmful or toxic. For instance, 2-Chloro-4-fluoropyridine is noted as toxic if swallowed, in contact with skin, or inhaled, and causes significant skin and eye irritation[1][2]. Similarly, 4-Amino-2-fluoropyridine is harmful if swallowed and is an irritant to the skin, eyes, and respiratory system[3]. The pyridine ring itself is flammable and harmful[4][5].
-
Methanol Group : The presence of the hydroxymethyl group (-CH₂OH) can influence the compound's reactivity and solubility. While the alcohol itself is a common functional group, its presence on the toxic pyridine ring does not mitigate the core hazards.
-
Hydrochloride Salt : The hydrochloride form generally increases water solubility, which could enhance its mobility in an aquatic environment if not disposed of properly. Acidic conditions during decomposition could also release hydrogen chloride gas.
Based on this analysis, we will operate under the assumption that (4-Fluoropyridin-3-yl)methanol hydrochloride exhibits the following hazards:
| Presumed Hazard Class | Justification from Analogous Compounds | Implication for Disposal |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful/Toxic classifications for various fluorinated and chlorinated pyridines[1][2][6]. | Avoid generating dust or aerosols. Use of appropriate Personal Protective Equipment (PPE) is mandatory. All waste is considered acutely toxic hazardous waste. |
| Skin Corrosion/Irritation | Pyridine, 2-Chloro-4-fluoropyridine, and 2-Amino-3-pyridinemethanol are all listed as skin irritants[1][4]. | Direct skin contact must be avoided. Use of chemical-resistant gloves is required. All contaminated materials (gloves, wipes) must be disposed of as hazardous waste. |
| Serious Eye Damage/Irritation | Pyridine, 3-Pyridinemethanol, and other analogues are known to cause serious eye irritation[4][7][8]. | Chemical splash goggles or a face shield must be worn at all times when handling the compound or its waste. |
| Environmental Hazard | Pyridine derivatives can be toxic to aquatic life[9]. | Under no circumstances should this compound or its solutions be disposed of down the drain[4][10]. |
Part 2: Personal Protective Equipment (PPE) and Spill Management
A proactive safety culture is built on the foundation of correct PPE and readiness for emergencies.
Mandatory PPE
-
Eye Protection : Chemical splash goggles are required. For larger quantities, a face shield in addition to goggles is recommended.
-
Hand Protection : Wear nitrile or neoprene gloves. Inspect gloves for any signs of degradation or puncture before and during use[3].
-
Body Protection : A standard laboratory coat is required. For significant handling operations, a chemically resistant apron is advised.
-
Respiratory Protection : All handling of the solid compound or concentrated solutions should be performed inside a certified chemical fume hood to minimize inhalation exposure[10].
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial.
-
Evacuate & Alert : Alert personnel in the immediate vicinity and evacuate the area if the spill is large or if you feel unwell.
-
Ventilate : Ensure the area is well-ventilated, typically by ensuring the chemical fume hood is operational.
-
Contain : For liquid spills, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent pad. Do not use combustible materials like paper towels as the primary absorbent.
-
Neutralize (if applicable) : For a solid spill, gently cover with an absorbent material to prevent aerosolization.
-
Collect : Carefully scoop the absorbed material and spilled solid into a designated, sealable hazardous waste container. Use non-sparking tools if the compound is determined to be flammable[5].
-
Decontaminate : Clean the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.
-
Label & Dispose : Seal and label the waste container and manage it according to the protocols outlined in the next section.
Part 3: Step-by-Step Disposal Protocol
The guiding principle for disposal is that all materials contaminated with (4-Fluoropyridin-3-yl)methanol hydrochloride are to be treated as hazardous waste. Never dispose of this chemical down the sink or in regular trash[10].
Disposal Decision Workflow
The following diagram outlines the workflow for managing waste generated from this compound.
Caption: Waste Disposal Workflow for (4-Fluoropyridin-3-yl)methanol hydrochloride.
Experimental Protocols for Disposal
1. Collection of Solid Waste:
-
Container : Use a high-density polyethylene (HDPE) or glass container with a screw-top lid that can be tightly sealed.
-
Labeling : Affix a "Hazardous Waste" label to the container before adding any waste. Clearly write the full chemical name: "(4-Fluoropyridin-3-yl)methanol hydrochloride" and list all other components if it is a mixture.
-
Procedure :
-
Transfer any waste solid (e.g., unused reagent, reaction byproducts) directly into the labeled container inside a chemical fume hood.
-
Ensure the exterior of the container remains clean.
-
Keep the container tightly sealed when not in use.
-
2. Collection of Liquid Waste:
-
Container : Use a compatible, shatter-resistant container (e.g., HDPE or coated glass) designed for liquid chemical waste. Do not use metal containers.
-
Segregation : Do not mix this waste stream with other incompatible wastes, such as strong oxidizing agents or bases[5][9].
-
Procedure :
-
Designate and label a liquid waste container as described above.
-
Carefully pour liquid waste containing the compound into the container using a funnel. This includes reaction mother liquors and solvent rinses from glassware.
-
Keep the container sealed and stored in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
-
3. Disposal of Contaminated Labware (Sharps and Non-Sharps):
-
Non-Sharps (Gloves, Weigh Boats, Wipes) :
-
Sharps (Needles, Contaminated Glass Pipettes) :
-
Dispose of all contaminated sharps in a designated, puncture-proof sharps container labeled for chemical hazardous waste.
-
-
Contaminated Glassware (e.g., broken flask) :
-
Rinse the glassware three times with a suitable solvent (e.g., ethanol or methanol). Collect the rinsate as hazardous liquid waste[12].
-
After rinsing, the glassware can typically be disposed of in a designated broken glass box. Consult your institution's EHS for specific policies.
-
4. Final Disposal Steps:
-
Storage : Store all sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA)[11]. This area should be well-ventilated, away from drains, and segregated from incompatible chemicals.
-
Arranging Pickup : Once a waste container is full or has reached your institution's time limit for accumulation, arrange for its collection by your institution's Environmental Health & Safety (EHS) department. They will manage the final disposal through a licensed hazardous waste contractor.
By adhering to these rigorous, evidence-based procedures, you ensure that your critical research does not come at the cost of safety or environmental integrity. Always consult your local and institutional regulations, as they are the ultimate authority on waste disposal compliance.
References
-
Carl ROTH GmbH + Co. KG. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
DC Chemicals. (2026, February 28). Safety Data Sheet: 3-Pyridinemethanol. Retrieved from [Link]
-
ChemSupply Australia. (n.d.). Safety Data Sheet PYRIDINE. Retrieved from [Link]
- Google Patents. (2010). US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
-
Temple University Environmental Health & Radiation Safety. (n.d.). Unknown Chemical Waste Disposal. Retrieved from [Link]
-
CSG. (2024, April 12). Disposing of unknown chemicals - Pioneering new techniques. Retrieved from [Link]
-
ETH Zürich Safety, Security, Health and Environment. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
Capot Chemical Co., Ltd. (2014, March 14). Material Safety Data Sheet: 4-Amino-2-fluoropyridine. Retrieved from [Link]
-
Lehigh University Campus Safety Division. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]
-
Michigan State University Environmental Health & Safety. (n.d.). Unknowns. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. capotchem.com [capotchem.com]
- 4. carlroth.com [carlroth.com]
- 5. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fishersci.com [fishersci.com]
- 8. 3-Pyridinemethanol 98 100-55-0 [sigmaaldrich.com]
- 9. 3-Pyridinemethanol|100-55-0|MSDS [dcchemicals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling (4-Fluoropyridin-3-yl)methanol hydrochloride
As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic system. Handling highly specialized fluorinated N-heterocycles like (4-Fluoropyridin-3-yl)methanol hydrochloride (CAS: 1946021-34-6) requires a deep understanding of its dual-hazard profile. This compound is heavily utilized in drug discovery and agrochemical development, but it presents unique risks due to the electrophilic nature of the fluoropyridine ring and the corrosive, hygroscopic properties of its hydrochloride salt.
This guide provides a self-validating, step-by-step operational protocol designed to ensure maximum safety, scientific integrity, and logistical efficiency in your laboratory.
Mechanistic Hazard Assessment: The "Why" Behind the Protocol
To establish a trustworthy safety protocol, we must first understand the chemical causality of the hazards. Standard laboratory attire is insufficient because it does not account for the specific reactivity of this molecule.
-
Hygroscopicity and Acid Release: As a hydrochloride salt, this compound is highly hygroscopic. Upon contact with biological moisture (sweat, tears, respiratory mucosa), it rapidly dissociates, releasing localized hydrochloric acid (HCl). This causes immediate, severe tissue irritation and potential chemical burns .
-
Nucleophilic Aromatic Substitution (SNAr) Reactivity: Fluoropyridines are highly reactive electrophiles. The high electronegativity of the fluorine atom, combined with the electron-withdrawing nature of the pyridine nitrogen, accelerates SNAr reactions with biological nucleophiles (such as thiol and amine groups on cellular proteins) . This alkylation pathway can lead to acute cellular toxicity and immune sensitization.
Figure 1: Mechanistic pathway of toxicity for (4-Fluoropyridin-3-yl)methanol hydrochloride.
Mandatory Personal Protective Equipment (PPE) Matrix
Based on the mechanistic hazards outlined above, the following PPE matrix is mandatory for all operations involving the weighing, transfer, or reaction of this compound .
| Defense Zone | Required Equipment | Technical Specification | Mechanistic Rationale |
| Hands | Double Gloves | Inner: Nitrile (min 0.11 mm).Outer: Neoprene or heavy-duty Nitrile. | Prevents dermal SNAr alkylation. Double gloving ensures the contaminated outer layer can be doffed safely without exposing the skin. |
| Eyes/Face | Safety Goggles & Face Shield | Non-vented chemical splash goggles (EN166/ANSI Z87.1). | Protects against highly irritating HCl dust and microscopic airborne particulates that react with ocular fluid . |
| Body | Lab Coat & Apron | Flame-retardant, fluid-resistant lab coat. Chemical apron for bulk handling. | Prevents particulate accumulation on clothing, which could react with ambient humidity and cause delayed skin burns. |
| Respiratory | N95/P100 Respirator | Required only if handling outside a certified fume hood (strictly prohibited). | Prevents inhalation of hygroscopic dust that causes severe respiratory tract irritation (STOT SE 3) . |
Step-by-Step Operational Workflow
Trustworthy protocols are built on self-validating systems. Follow this sequential workflow to ensure total containment and prevent cross-contamination.
Figure 2: Step-by-step operational and disposal workflow for safe handling.
Phase 1: Pre-Operational Setup
-
Ventilation Verification: Ensure the chemical fume hood is operating at a face velocity of 80–120 feet per minute (fpm). Never handle the dry powder on an open bench.
-
Static Control: Fluorinated powders can hold static charge and aerosolize easily. Use an anti-static weighing boat and ensure the analytical balance is properly grounded.
-
PPE Donning: Don the lab coat, safety goggles, and the first pair of nitrile gloves. If handling >5 grams, tape the inner glove cuffs to the lab coat sleeves. Don the second (outer) pair of gloves.
Phase 2: Execution & Handling
-
Container Opening: Open the reagent bottle only inside the fume hood. Because it is an HCl salt, minimize exposure to ambient air to prevent moisture absorption, degradation, and caking.
-
Transfer: Use a clean, dry PTFE-coated or stainless steel spatula. Avoid rapid, jerky movements that could generate a dust cloud.
-
Solvent Addition: If preparing a stock solution, slowly add the solvent to the pre-weighed powder. Be prepared for a mild exothermic reaction depending on the solvent, driven by the dissolution of the hydrochloride salt.
Phase 3: Doffing & Decontamination
-
Tool Decontamination: Rinse spatulas and weighing boats with a dilute basic solution (e.g., 5% sodium bicarbonate) to neutralize residual HCl. Follow this with an organic solvent wash (e.g., ethanol or acetone) to dissolve the remaining fluoropyridine organic residue.
-
Glove Removal: Remove the outer gloves using the "glove-in-glove" technique to avoid contaminating the inner gloves. Dispose of outer gloves immediately in the solid hazardous waste bin.
-
Hand Washing: Remove the inner gloves and wash hands immediately with soap and copious amounts of water.
Emergency Response & Spill Protocol
Despite rigorous controls, accidental exposure requires immediate, specific actions:
-
Skin Exposure: Immediately flush the affected area with water for at least 15 minutes. The rapid removal of the HCl salt is critical to prevent acid burns. Do not apply neutralizing chemical ointments directly to the skin. Seek medical attention.
-
Eye Exposure: Use the emergency eyewash station for 15 minutes, holding eyelids open. Do not rub the eyes, as the powder will cause severe mechanical and chemical damage.
-
Spill Cleanup: Do not dry sweep. Cover the powder spill with a damp absorbent pad (moistened with water or dilute bicarbonate) to suppress dust and neutralize the salt. Carefully scoop the neutralized slurry into a hazardous waste container using a non-sparking tool.
Waste Management & Disposal Plan
Proper disposal is critical for environmental compliance and laboratory safety .
-
Solid Waste: Contaminated gloves, paper towels, and empty vials must be placed in a sealed, clearly labeled "Halogenated Organic Solid Waste" container.
-
Liquid Waste: Aqueous solutions containing this compound will be acidic. Neutralize the solution to pH 6–8 using sodium bicarbonate before combining it with other aqueous waste, or dispose of it directly into a "Halogenated Organic Liquid Waste" carboy. Critical Warning: Never mix this waste with strong oxidizing agents or strong bases in a sealed container, as rapid deprotonation of the salt can cause an exothermic release of the free base and gas expansion.
References
-
Pyridine hydrochloride - Safety Data Sheet. Sigma-Aldrich / University of Puerto Rico Mayagüez. Available at: [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council / The National Academies Press. Available at: [Link]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


